Product packaging for N-Benzyldiethanolamine(Cat. No.:CAS No. 101-32-6)

N-Benzyldiethanolamine

Cat. No.: B085505
CAS No.: 101-32-6
M. Wt: 195.26 g/mol
InChI Key: MIZIOHLLYXVEHJ-UHFFFAOYSA-N
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Description

N-Benzyldiethanolamine is a chemical compound of interest in organic and pharmaceutical research. While specific literature on this exact compound was not readily identified, research on closely related N-benzyl ethanolamine compounds suggests its potential utility. Related compounds, such as N-Benzylethanolamine (CAS 104-63-2), are recognized for their role in chemical synthesis . For instance, N-benzyl ethanolamine derivatives serve as key precursors or intermediates in the synthesis of various biologically active molecules, including imidazoles and hydroxamic acids, which are investigated as potential therapeutic agents . The benzyl group attached to the nitrogen atom of the ethanolamine structure is a common feature that can be leveraged to modify the properties of larger molecules or create novel compounds . Researchers may explore this compound for similar applications, such as building more complex molecular architectures, developing new catalysts, or as a monomer in polymer science. As with many specialty amines, it is expected to be a versatile intermediate in medicinal chemistry and drug discovery projects. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B085505 N-Benzyldiethanolamine CAS No. 101-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZIOHLLYXVEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50143618
Record name Ethanol, 2,2'-(benzylimino)di-
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101-32-6
Record name 2,2′-[(Phenylmethyl)imino]bis[ethanol]
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Record name Ethanol, 2,2'-(benzylimino)di-
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Record name N-Benzyldiethanolamine
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Record name Ethanol, 2,2'-(benzylimino)di-
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Record name 2,2'-[(phenylmethyl)imino]bisethanol
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Foundational & Exploratory

N-Benzyldiethanolamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Benzyldiethanolamine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, with the CAS number 101-32-6, is a tertiary amine featuring a benzyl group and two hydroxyethyl groups attached to the nitrogen atom.[1][2] Its structure allows it to act as a tridentate ligand, forming stable complexes with metal ions through chelation involving the nitrogen and both oxygen atoms.[1]

Systematic Name: 2-[benzyl(2-hydroxyethyl)amino]ethanol[1]

Synonyms:

  • 2,2'-(Benzylimino)diethanol[3][4]

  • N,N-Bis(2-hydroxyethyl)benzylamine[3][4]

  • Benzylbis(2-hydroxyethyl)amine[2][4]

Molecular Formula: C₁₁H₁₇NO₂[1][2][4]

Molecular Weight: 195.26 g/mol [1][3][4]

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Physical State Colorless to yellow to orange clear liquid[2][3]
Boiling Point 226 °C[3][4]
Density 1.09 g/cm³[3][4]
Refractive Index 1.5370 to 1.5410[4]
Flash Point 178 °C[3]
Purity >98.0% (GC)[3]
Storage Room temperature, under inert gas, in a cool and dark place (<15°C)[3]
Air Sensitivity Air Sensitive[3]

Table 2: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32m5HAromatic-H
3.73s2HCH₂Ph
3.63t4H-CH₂OH
2.74t4H-NCH₂-
2.89br s2H-OH
Data sourced from The Royal Society of Chemistry.[1]

Table 3: Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3400-3300O-H stretching of hydroxyl groups
3100-3000Aromatic C-H stretching
3000-2800Aliphatic C-H stretching
1250-1000C-N stretching of the tertiary amine
Characteristic absorption bands.[1]

Synthesis of this compound

The primary method for synthesizing this compound is the N-alkylation of diethanolamine with a benzyl halide, such as benzyl chloride or benzyl bromide.[1] To favor the formation of the desired tertiary amine and minimize the production of quaternary ammonium salt by-products, an excess of diethanolamine is typically used.[1] The reaction is generally conducted at elevated temperatures, for instance, 95-100°C for 2 to 3 hours, to achieve a high yield.[1]

Experimental Protocol: Synthesis from Benzyl Bromide and Diethanolamine

This protocol is based on a general procedure for the synthesis of this compound.[4]

Materials:

  • Diethanolamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

Procedure:

  • To a round-bottom flask containing anhydrous acetone, add potassium carbonate (2.5 equivalents based on benzyl bromide).

  • Add diethanolamine (2.1 equivalents) to the suspension.

  • While stirring, add benzyl bromide (1.0 equivalent).

  • Heat the reaction mixture to reflux and continue for several hours (e.g., overnight) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting white suspension to remove the inorganic salts.

  • Remove the solvent from the filtrate by evaporation under reduced pressure to obtain the crude product as a yellow liquid.[4]

  • Further purification can be achieved by vacuum distillation.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: - Diethanolamine - Benzyl Bromide - K₂CO₃ - Acetone Reaction Reaction: - Reflux overnight Reactants->Reaction 1 Filtration Filtration Reaction->Filtration 2 Evaporation Solvent Evaporation Filtration->Evaporation 3 Purification Purification: - Vacuum Distillation Evaporation->Purification 4 Product This compound Purification->Product 5

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications in various areas of chemical synthesis and materials science.

  • Intermediate in Medicinal Chemistry: It serves as a building block for more complex molecular architectures in drug discovery projects.[1]

  • Synthesis of Macrocyclic and Chelating Ligands: Its structure is well-suited for the construction of macrocyclic compounds like aza-crown ethers.[1] These compounds are known for their ability to selectively bind metal ions.[1]

  • Polymer Chemistry: this compound can be integrated into polyurethane chains, where it functions as a chain extender.[1] The two hydroxyl groups react with isocyanate monomers, incorporating the N-benzyl group as a pendant moiety along the polymer chain.[1]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[3][5][6]

Hazard Statements:

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[3][5][6]

Precautionary Measures:

  • Prevention: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[3][5][6]

  • Response:

    • If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[3][5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5][6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[5] It is recommended to store in a cool, dark place under an inert gas.[3]

For further details, consult the Safety Data Sheet (SDS) for this compound (CAS 101-32-6).[5][6][7]

References

Synthesis of N-Benzyldiethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyldiethanolamine is a tertiary amine featuring a benzyl group and two hydroxyethyl groups attached to a central nitrogen atom. This structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and macrocyclic compounds like aza-crown ethers. This technical guide provides an in-depth overview of the primary synthesis mechanisms and pathways for this compound, complete with experimental protocols and quantitative data.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main synthetic strategies: the N-alkylation of diethanolamine and the reductive amination of benzaldehyde with diethanolamine. A third, less detailed but common, method involves the reaction of benzylamine with ethylene oxide.

N-Alkylation of Diethanolamine with Benzyl Chloride

This is the most direct and widely employed method for synthesizing this compound. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of diethanolamine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion.

The overall reaction is as follows:

C₆H₅CH₂Cl + HN(CH₂CH₂OH)₂ → C₆H₅CH₂N(CH₂CH₂OH)₂ + HCl

A base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the diethanolamine and driving the reaction to completion.[1][2] An excess of diethanolamine is often used to favor the formation of the desired tertiary amine and suppress the formation of the quaternary ammonium salt by-product.[1]

N_Alkylation_Pathway diethanolamine Diethanolamine HN(CH₂CH₂OH)₂ transition_state Nucleophilic Attack diethanolamine->transition_state + benzyl_chloride Benzyl Chloride C₆H₅CH₂Cl benzyl_chloride->transition_state + base Base (e.g., Na₂CO₃) neutralized_acid Salt + H₂O + CO₂ base->neutralized_acid Neutralization n_benzyldiethanolamine This compound C₆H₅CH₂N(CH₂CH₂OH)₂ transition_state->n_benzyldiethanolamine Substitution hcl HCl transition_state->hcl hcl->neutralized_acid Neutralization

Figure 1: N-Alkylation of Diethanolamine Pathway
Reductive Amination of Benzaldehyde with Diethanolamine

Reductive amination offers an alternative route to this compound. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of benzaldehyde and diethanolamine, which is then reduced in situ to the final tertiary amine.[3] Various reducing agents can be employed, with sodium borohydride being a common choice.[4] Catalytic hydrogenation over metals like palladium or using catalysts such as copper chromite are also effective.[5]

The reaction proceeds in two main steps:

  • Iminium Ion Formation: C₆H₅CHO + HN(CH₂CH₂OH)₂ ⇌ [C₆H₅CH=N⁺(CH₂CH₂OH)₂] + H₂O

  • Reduction: [C₆H₅CH=N⁺(CH₂CH₂OH)₂] + [H] → C₆H₅CH₂N(CH₂CH₂OH)₂

Reductive_Amination_Pathway benzaldehyde Benzaldehyde C₆H₅CHO iminium_ion Iminium Ion Intermediate benzaldehyde->iminium_ion Condensation diethanolamine Diethanolamine HN(CH₂CH₂OH)₂ diethanolamine->iminium_ion Condensation reducing_agent Reducing Agent (e.g., NaBH₄) n_benzyldiethanolamine This compound C₆H₅CH₂N(CH₂CH₂OH)₂ reducing_agent->n_benzyldiethanolamine Reduction iminium_ion->n_benzyldiethanolamine Reduction

Figure 2: Reductive Amination Pathway
Reaction of Benzylamine with Ethylene Oxide

A common industrial approach for the synthesis of alkanolamines is the reaction of an amine with an epoxide. In this case, benzylamine reacts with two equivalents of ethylene oxide under controlled temperature and pressure to yield this compound.[1] This reaction proceeds through a sequential nucleophilic ring-opening of the ethylene oxide molecules.

C₆H₅CH₂NH₂ + 2 (CH₂)₂O → C₆H₅CH₂N(CH₂CH₂OH)₂

Ethoxylation_Pathway benzylamine Benzylamine C₆H₅CH₂NH₂ intermediate N-Benzylethanolamine (Intermediate) benzylamine->intermediate Ring Opening ethylene_oxide1 Ethylene Oxide (1st equivalent) ethylene_oxide1->intermediate Ring Opening ethylene_oxide2 Ethylene Oxide (2nd equivalent) n_benzyldiethanolamine This compound C₆H₅CH₂N(CH₂CH₂OH)₂ ethylene_oxide2->n_benzyldiethanolamine Ring Opening intermediate->n_benzyldiethanolamine Ring Opening

Figure 3: Reaction of Benzylamine with Ethylene Oxide

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis protocols for this compound.

Synthesis MethodReactantsMolar Ratio (Amine:Alkylating/Carbonyl)SolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
N-AlkylationDiethanolamine, Benzyl Chloride2:1 to 3:1Water or none95-1002-3High[1]
N-AlkylationDiethanolamine, Benzyl ChlorideNot specifiedMethylene Dichloride3020-2266-68 (weight)[2][6]
Reductive AminationEthanolamine, Benzaldehyde1:1Benzene1401Not specified

Experimental Protocols

Protocol 1: N-Alkylation of Diethanolamine with Benzyl Chloride

This protocol is based on a common laboratory-scale synthesis.

Materials:

  • Diethanolamine

  • Benzyl chloride

  • Sodium carbonate

  • Water (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethanolamine and water (if used). A molar excess of diethanolamine (2-3 equivalents) relative to benzyl chloride is recommended.[1]

  • Add sodium carbonate (1 molar equivalent relative to benzyl chloride) to the mixture.

  • Heat the mixture to a temperature between 60°C and 100°C.[1]

  • Slowly add benzyl chloride to the reaction mixture.

  • Maintain the reaction at 95-100°C for 2 to 3 hours with vigorous stirring.[1]

  • Monitor the reaction progress using a suitable analytical method (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The product can be purified by vacuum distillation.

Protocol 2: Manufacturing Process via N-Alkylation

This protocol outlines a described manufacturing process.[2]

Materials:

  • Diethanolamine

  • Benzyl chloride

  • Sodium carbonate

  • Methylene dichloride (solvent)

Procedure:

  • Charge a reactor with diethanolamine, sodium carbonate, and methylene dichloride.

  • React the mixture with benzyl chloride at 30°C for 20-22 hours.[2]

  • After the reaction is complete, filter the mixture to remove the sodium chloride formed.

  • The organic layer is then subjected to distillation to remove the methylene dichloride.

  • The final product, this compound, is dried under vacuum to remove any residual moisture.[2]

Protocol 3: Reductive Amination of Benzaldehyde with Diethanolamine

This protocol is a general procedure based on the principles of reductive amination.

Materials:

  • Benzaldehyde

  • Diethanolamine

  • Sodium borohydride (or other suitable reducing agent)

  • Methanol (or other suitable solvent)

Procedure:

  • In a reaction vessel, dissolve benzaldehyde (1 equivalent) and diethanolamine (1-1.2 equivalents) in methanol.

  • Stir the mixture at room temperature for a period to allow for the formation of the iminium ion.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent, such as sodium borohydride (1-1.5 equivalents), in portions, keeping the temperature low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

References

Spectroscopic Characterization of N-Benzyldiethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzyldiethanolamine, a tertiary amine with applications in the synthesis of various chemical compounds, including macrocyclic ligands and chelating agents.[1] The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties
  • IUPAC Name: 2,2'-(Benzylimino)diethanol

  • Synonyms: N,N-Bis(2-hydroxyethyl)benzylamine[2]

  • CAS Number: 101-32-6[1]

  • Molecular Formula: C₁₁H₁₇NO₂[2]

  • Molecular Weight: 195.26 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

2.1. ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32m5HAromatic-H (C₆H₅)
3.73s2HCH₂Ph
3.63t4H-CH₂OH
2.89br s2H-OH
2.74t4H-NCH₂-
Table 1: ¹H NMR spectral data for this compound in CDCl₃. Data sourced from The Royal Society of Chemistry.[1]

2.2. ¹³C NMR Spectral Data

Chemical Shift (δ) ppm (Predicted)Assignment
~138-140Quaternary Aromatic-C
~128-129Aromatic-CH
~127Aromatic-CH
~60-CH₂OH
~58CH₂Ph
~55-NCH₂-
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300BroadO-H stretch (hydroxyl groups)
3100-3000MediumAromatic C-H stretch
3000-2800MediumAliphatic C-H stretch
1250-1000Medium-WeakC-N stretch (tertiary amine)
Table 3: Characteristic IR absorption bands for this compound.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 195. The fragmentation pattern is expected to be dominated by the stable benzyl cation.

m/zInterpretation
195[M]⁺ Molecular ion
164[M - CH₂OH]⁺
105[M - C₄H₁₀O₂]⁺
91[C₇H₇]⁺ (Benzyl cation, base peak)
Table 4: Predicted major fragmentation peaks for this compound in Mass Spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Protocol 1: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • 5 mm NMR tube

  • Pipette and syringe filter

  • Tetramethylsilane (TMS) internal standard

  • NMR Spectrometer (400 MHz or higher recommended)[3]

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.[3]

    • Add a small amount of TMS as an internal standard (signal at 0.00 ppm).[3]

    • Filter the solution through a syringe filter or a pipette with a cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • For ¹H NMR:

      • Use a standard single-pulse experiment.

      • Set the spectral width to approximately 12-16 ppm.

      • Acquisition time should be 2-3 seconds with a relaxation delay of 1-2 seconds.[3]

      • Collect 8-16 scans for a sample of this concentration.[3]

    • For ¹³C NMR:

      • Use a standard proton-decoupled experiment.

      • Set the spectral width to approximately 200-220 ppm.

      • Acquisition time should be 1-2 seconds with a relaxation delay of 2-5 seconds.[3]

      • Collect 1024 or more scans to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Manually phase the spectrum and apply a baseline correction.[3]

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[3]

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

Protocol 2: IR Spectroscopy

Objective: To obtain the FTIR spectrum of this compound to identify its functional groups.

Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).

  • This compound sample (liquid).

  • Solvent for cleaning (e.g., isopropanol or acetone).

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Acquire the sample spectrum. The instrument will automatically subtract the background.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Procedure (using Salt Plates for Neat Liquid):

  • Sample Preparation:

    • Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate.

    • Place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[4]

  • Cleaning:

    • Disassemble the salt plates and rinse them with a dry solvent (e.g., anhydrous acetone or chloroform). Store them in a desiccator to prevent damage from moisture.

Protocol 3: Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • This compound sample.

  • Volatile solvent (e.g., dichloromethane or methanol).

  • Microsyringe.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's protocol to ensure accurate mass assignments.[5]

    • Set the GC parameters:

      • Injector Temperature: 250 °C[6]

      • Column: A suitable capillary column (e.g., DB-5MS).[6]

      • Oven Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp at a rate of 8-10 °C/min to a final temperature of around 280-300 °C.[6]

      • Carrier Gas: Helium at a constant flow rate.[6]

    • Set the MS parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: ~230 °C[6]

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample solution into the GC inlet.[6]

    • Start the data acquisition. The sample will be separated by the GC and then analyzed by the MS.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Examine the mass spectrum for this peak to identify the molecular ion and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Interpretation & Reporting Purification Compound Purification Dissolution Dissolution in Solvent (for NMR, GC-MS) Purification->Dissolution Neat_Sample Neat Sample Prep (for IR) Purification->Neat_Sample NMR_Acq NMR Spectrometer (¹H, ¹³C) Dissolution->NMR_Acq MS_Acq GC-MS System Dissolution->MS_Acq IR_Acq FTIR Spectrometer Neat_Sample->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Chromatogram Analysis MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation Purity_Assessment Purity Assessment MS_Proc->Purity_Assessment Final_Report Final Report Generation Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

N-Benzyldiethanolamine (CAS: 101-32-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyldiethanolamine is a tertiary amine featuring a benzyl group and two hydroxyethyl groups attached to a central nitrogen atom. This structure makes it a valuable intermediate and building block in various fields of chemical synthesis, from polymer chemistry to the development of complex pharmaceutical precursors. This guide provides a comprehensive overview of its properties, synthesis, analysis, and key applications.

Physicochemical Properties

This compound is a colorless to yellow, viscous liquid under standard conditions. Its key physical and chemical properties are summarized in the table below. The presence of two hydroxyl groups suggests that it is likely soluble in polar organic solvents such as ethanol, methanol, and acetone, and potentially soluble in chlorinated solvents like dichloromethane.

PropertyValueSource(s)
CAS Number 101-32-6[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [2]
IUPAC Name 2-[benzyl(2-hydroxyethyl)amino]ethanol[3]
Synonyms 2,2'-(Benzylimino)diethanol, N,N-Bis(2-hydroxyethyl)benzylamine[1][4]
Appearance Colorless to Yellow to Orange clear liquid[4][5]
Boiling Point 226 °C[4]
184 - 185 °C[3]
Melting Point 10 °C[3]
Density 1.09 g/cm³ (at 20°C)[4]
0.981 g/cm³ (at 25°C)[3]
Refractive Index 1.54 (at 20°C)[4]
Flash Point 178 °C[4]
log Pow 1 (at 25 °C)[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyCharacteristic PeaksSource(s)
¹H NMR δ 7.32 (m, 5H, Aromatic-H), 3.73 (s, 2H, CH₂Ph), 3.63 (t, 4H, -CH₂OH), 2.89 (br s, 2H, -OH), 2.74 (t, 4H, -NCH₂-)[2]
Infrared (IR) A broad absorption band in the region of 3400-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear in the 3000-2800 cm⁻¹ region.[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Acute Toxicity (Oral, Dermal)GHS07DangerH302 + H312: Harmful if swallowed or in contact with skin
Skin CorrosionGHS05DangerH314: Causes severe skin burns and eye damage
Flammable LiquidsNoneWarningH227: Combustible liquid
Aquatic Hazard (Acute)NoneNoneH402: Harmful to aquatic life

Precautionary Statements:

  • Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

  • Response: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][4]

  • Storage: Store in a well-ventilated place. Keep cool. Store locked up.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Applications in Synthesis

This compound serves as a versatile intermediate in several synthetic applications.

  • Polymer Chemistry: It is used as a chain extender in the synthesis of polyurethanes. The diol functionality reacts with isocyanate monomers, incorporating the N-benzyl group as a pendant moiety, which influences the mechanical and thermal properties of the polymer.[2]

  • Precursor to Macrocycles and Chelating Agents: The structure of this compound is ideal for constructing macrocyclic compounds like aza-crown ethers. It is a key intermediate in the synthesis of cyclen (1,4,7,10-tetraazacyclododecane), which is a foundational precursor for important chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), widely used in medical imaging.[2]

  • Medicinal Chemistry: While direct biological activity is not extensively documented, its structural motifs are found in biologically active molecules. It serves as a scaffold for creating more complex molecular architectures for drug discovery and development.[2]

G BDEA This compound PU Polyurethanes BDEA->PU Chain Extender AzaCrown Aza-Crown Ethers (e.g., protected Cyclen) BDEA->AzaCrown Intermediate Pharma Pharmaceutical Scaffolds BDEA->Pharma Building Block Chelators Chelating Agents (e.g., DOTA) AzaCrown->Chelators Precursor

Caption: Role of this compound as a versatile synthetic intermediate.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of diethanolamine with benzyl chloride.

G cluster_reactants Reactants cluster_process Process cluster_product Product Diethanolamine Diethanolamine Reaction Reaction (e.g., 70-80°C, 1 hr) Diethanolamine->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Filtration Filtration Reaction->Filtration Distillation Solvent Removal (Distillation) Filtration->Distillation Product This compound Distillation->Product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a solution of diethanolamine (2 to 3 molar equivalents) in a suitable organic solvent such as toluene or methylene dichloride, add a base like sodium carbonate (approximately 1.25 molar equivalents).[2]

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1 molar equivalent) to the reaction mixture while stirring. An elevated temperature, typically between 60°C and 100°C, is maintained to facilitate the reaction.[2] For instance, one procedure specifies heating at 70°C to 80°C for one hour after the addition is complete.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to ensure the complete consumption of benzyl chloride.

  • Work-up: After the reaction is complete, the mixture is cooled. The solid by-products (e.g., sodium chloride) are removed by filtration.

  • Purification: The solvent is removed from the filtrate by distillation under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Analytical Methods

Standard chromatographic techniques are employed for the analysis and purity assessment of this compound.

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like dichloromethane or methanol.

  • If necessary, create calibration standards by serially diluting the stock solution.

Instrumentation and Conditions (General Protocol):

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 40°C held for 3 minutes, then ramped at 8°C/min to 300°C and held for 3 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for routine purity analysis and quantification.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions (General Protocol):

  • HPLC System: Equipped with a UV-Vis or Diode Array Detector.

  • Column: A C18 reversed-phase column (e.g., Newcrom R1, 4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility.[1]

  • Elution: Isocratic or gradient elution depending on the sample complexity.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

References

An In-depth Technical Guide to the Solubility of N-Benzyldiethanolamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzyldiethanolamine (NBDEA) in various common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on general chemical principles, alongside detailed experimental protocols for the quantitative determination of its solubility. This guide is intended to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.

Core Concepts: Solubility Profile of this compound

This compound (CAS No. 101-32-6) is a tertiary amine featuring a benzyl group and two hydroxyl groups. This molecular structure imparts a degree of polarity, influencing its solubility in different organic solvents. The presence of the hydroxyl groups allows for hydrogen bonding, while the benzyl group introduces a nonpolar character. Consequently, its solubility is expected to be favorable in polar protic and polar aprotic solvents, with decreasing solubility in nonpolar solvents.

Data Presentation: Qualitative and Quantitative Solubility

While specific quantitative data is scarce, a qualitative assessment of this compound's solubility is presented below. For precise quantitative measurements, the experimental protocols provided in the subsequent sections are recommended.

SolventChemical FormulaTypeExpected Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
MethanolCH₃OHPolar ProticMiscibleData not available
EthanolC₂H₅OHPolar ProticMiscibleData not available
AcetoneC₃H₆OPolar AproticSolubleData not available
DichloromethaneCH₂Cl₂Polar AproticSolubleData not available
Ethyl AcetateC₄H₈O₂Polar AproticSolubleData not available
TolueneC₇H₈NonpolarSparingly SolubleData not available
HexaneC₆H₁₄NonpolarInsolubleData not available
WaterH₂OPolar ProticSoluble~16.2 (calculated)[1][2][3]

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their solvents of choice, two robust experimental methodologies are detailed below.

Protocol 1: Gravimetric Method for Solubility Determination

This method relies on the preparation of a saturated solution and the subsequent determination of the solute's mass after solvent evaporation.

Materials and Equipment:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter to remove any remaining microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or beaker.

    • Carefully evaporate the solvent in a vacuum oven at a temperature below the boiling point of this compound to avoid degradation.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dried this compound residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

    • Solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Protocol 2: UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable for compounds containing a chromophore, such as the benzyl group in this compound, which absorbs ultraviolet or visible light.

Materials and Equipment:

  • This compound

  • Selected organic solvent (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Syringe filters

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow steps 1a and 1b from the Gravimetric Method protocol to prepare a saturated solution of this compound.

  • Sample Collection and Dilution:

    • After equilibration and settling of the excess solid, withdraw a small, known volume of the supernatant.

    • Filter the sample using a syringe filter.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted solution at the λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mol/L).

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Saturated Solution Preparation cluster_analysis Solubility Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Start add_excess Add excess NBDEA to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter_solution Filter supernatant settle->filter_solution weigh_evaporate Weigh known volume, evaporate solvent filter_solution->weigh_evaporate dilute Dilute known volume filter_solution->dilute weigh_residue Weigh dried residue weigh_evaporate->weigh_residue calculate_grav Calculate solubility weigh_residue->calculate_grav measure_abs Measure absorbance dilute->measure_abs calculate_spec Calculate solubility via calibration curve measure_abs->calculate_spec

Caption: Experimental workflow for determining the solubility of this compound.

References

N-Benzyldiethanolamine: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyldiethanolamine, a tertiary amine bearing two hydroxyethyl groups and a benzyl substituent, serves as a valuable and versatile precursor in a variety of organic syntheses. Its unique structural features, combining a nucleophilic nitrogen atom, two reactive hydroxyl groups, and a removable benzyl protecting group, make it an attractive starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of the utility of this compound in the synthesis of key molecular scaffolds, including nitrogen mustards, functionalized piperidines, and aza-crown ethers, which are of significant interest in medicinal chemistry and materials science.

Spectroscopic and Physical Data of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.

PropertyValue
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 164-166 °C at 10 mmHg
Density 1.08 g/cm³
Spectroscopic DataDetails
¹H NMR (CDCl₃) δ 7.25-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, N-CH₂-Ph), 3.60 (t, J=5.2 Hz, 4H, N-CH₂-CH₂ -OH), 2.65 (t, J=5.2 Hz, 4H, N-CH₂ -CH₂-OH), 2.50 (br s, 2H, OH)
¹³C NMR (CDCl₃) δ 138.5, 129.0, 128.2, 127.1, 60.5, 59.0, 56.5
IR (neat, cm⁻¹) 3400 (br, O-H), 3060, 3030, 2940, 2860, 1495, 1450, 1070, 1030, 740, 700
Mass Spec (EI) m/z (%) = 195 (M⁺, 5), 164 (10), 105 (20), 91 (100), 77 (15), 65 (10)

Key Synthetic Applications of this compound

This compound is a key starting material for several important classes of organic compounds. The following sections detail the synthesis of nitrogen mustards, functionalized piperidines, and aza-crown ethers, including experimental protocols and reaction data.

Precursor to Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents, some of which are used as anticancer drugs. This compound can be readily converted to a protected form of a nitrogen mustard, N-benzyl-bis(2-chloroethyl)amine. The benzyl group can be subsequently removed under reductive conditions to yield the active nitrogen mustard.

Reaction Pathway: Synthesis of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride

G N_Benzyldiethanolamine This compound Product N-Benzyl-bis(2-chloroethyl)amine Hydrochloride N_Benzyldiethanolamine->Product ThionylChloride SOCl₂ ThionylChloride->N_Benzyldiethanolamine DCM DCM, 20°C DCM->N_Benzyldiethanolamine

Figure 1. Synthesis of N-Benzyl-bis(2-chloroethyl)amine HCl.

Experimental Protocol: Synthesis of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride [1][2]

To a solution of this compound (31.4 g, 160 mmol) in anhydrous dichloromethane (200 mL) at 0°C (ice bath) is added dropwise a solution of thionyl chloride (35.8 mL, 482 mmol) in anhydrous dichloromethane (60 mL). The reaction mixture is then allowed to warm to room temperature and stirred overnight. After the reaction is complete, the solvent is removed by rotary evaporation to yield N-benzyl-bis(2-chloroethyl)amine hydrochloride as a solid.

Quantitative Data:

ProductYieldMelting Point
N-Benzyl-bis(2-chloroethyl)amine Hydrochloride100%Not specified
Synthesis of Functionalized Piperidines

Functionalized piperidines are prevalent structural motifs in many pharmaceuticals. This compound, after conversion to N-benzyl-bis(2-chloroethyl)amine, can be used in the synthesis of N-benzyl-4-cyano-4-phenylpiperidine, a key intermediate for the synthesis of the opioid analgesic pethidine (meperidine).

Reaction Pathway: Synthesis of a Functionalized Piperidine

G N_Benzyl_mustard N-Benzyl-bis(2-chloroethyl)amine Piperidine 1-Benzyl-4-cyano-4-phenylpiperidine N_Benzyl_mustard->Piperidine Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->N_Benzyl_mustard Base Sodamide (NaNH₂) Base->N_Benzyl_mustard Solvent Toluene Solvent->N_Benzyl_mustard Product 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride Piperidine->Product HCl HCl (in Methanol) HCl->Piperidine

Figure 2. Synthesis of a functionalized piperidine derivative.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride [3]

A toluene solution of N-benzyl-bis(2-chloroethyl)amine and phenylacetonitrile is treated portionwise with sodamide. After the reaction is complete, the mixture is quenched with water. The toluene layer is separated, and the solvent is removed in vacuo. The residual oil is dissolved in methanol and acidified with concentrated hydrochloric acid to precipitate the product, which is then collected by filtration, washed with cold methanol, and dried.

Quantitative Data:

ProductOverall Yield (from Benzyl Chloride)
1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride~57%
Precursor to Aza-Crown Ethers

Aza-crown ethers are macrocyclic compounds with applications in catalysis, ion sensing, and as building blocks for more complex supramolecular structures. This compound is an excellent precursor for the synthesis of N-benzyl aza-crown ethers through cyclization with oligoethylene glycol ditosylates under phase-transfer catalysis conditions.

Reaction Pathway: Synthesis of N-Benzyl-Aza-Crown Ethers

G N_Benzyldiethanolamine This compound Product N-Benzyl-Aza-Crown Ether N_Benzyldiethanolamine->Product Ditosylate Oligoethylene Glycol Ditosylate Ditosylate->N_Benzyldiethanolamine PTC Phase Transfer Catalyst (e.g., TBAB) PTC->N_Benzyldiethanolamine Solvent Toluene / aq. NaOH Solvent->N_Benzyldiethanolamine

Figure 3. General synthesis of N-benzyl-aza-crown ethers.

Experimental Protocol: General Procedure for the Synthesis of N-Benzyl-Aza-Crown Ethers

A mixture of this compound, an appropriate oligoethylene glycol ditosylate, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system of toluene and aqueous sodium hydroxide is stirred vigorously at elevated temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for a Representative N-Benzyl-Aza-15-Crown-5 Synthesis:

ReactantsCatalystSolvent SystemYield
This compound, Tetraethylene glycol ditosylateTetrabutylammonium bromideToluene / 50% aq. NaOHModerate to good

Conclusion

This compound has demonstrated its utility as a versatile and economically viable precursor for the synthesis of a range of valuable organic compounds. Its application in the preparation of nitrogen mustards, functionalized piperidines, and aza-crown ethers highlights its importance in the fields of medicinal chemistry, drug development, and materials science. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists looking to exploit the synthetic potential of this readily accessible starting material. Further exploration of its reactivity is likely to unveil new and efficient pathways to other complex and valuable molecules.

References

N-Benzyldiethanolamine as a Ligand in Coordination Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyldiethanolamine (NBDEA) is a versatile tridentate ligand that has garnered significant interest in the field of coordination chemistry. Its ability to form stable five-membered chelate rings with a variety of metal ions through its central nitrogen atom and two hydroxyl groups makes it a valuable component in the design and synthesis of novel metal complexes. The presence of a benzyl group introduces steric and electronic effects that can be tailored to influence the geometry, stability, and reactivity of the resulting coordination compounds. This technical guide provides a comprehensive overview of the coordination chemistry of NBDEA, including the synthesis of the ligand and its metal complexes, their structural and spectroscopic properties, and potential applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in areas such as catalysis, materials science, and medicinal chemistry.

Introduction

This compound, with the chemical formula C₁₁H₁₇NO₂, is a tertiary amine featuring a benzyl group and two hydroxyethyl substituents attached to the nitrogen atom. This structure allows NBDEA to act as a tripodal, tridentate ligand, coordinating to a metal center via the nitrogen and the two deprotonated oxygen atoms of the ethanol arms. This chelation results in the formation of two stable five-membered rings, a favored conformation in coordination chemistry that enhances the thermodynamic stability of the resulting metal complexes. The steric bulk of the benzyl group can influence the coordination geometry and the accessibility of the metal center, while its electronic properties can modulate the Lewis acidity of the metal ion.

NBDEA serves as a crucial precursor in the synthesis of more complex chelating agents, such as aza-crown ethers and cryptands, which are renowned for their selective metal ion binding capabilities. This guide will focus on the fundamental coordination chemistry of NBDEA itself as a primary ligand.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of diethanolamine with benzyl chloride. The reaction involves the nucleophilic attack of the secondary amine group of diethanolamine on the benzylic carbon of benzyl chloride, leading to the formation of a tertiary amine and hydrochloric acid. A base is typically added to neutralize the acid and drive the reaction to completion.

General Synthetic Workflow

SynthesisWorkflow Diethanolamine Diethanolamine ReactionMixture Reaction Mixture Diethanolamine->ReactionMixture BenzylChloride Benzyl Chloride BenzylChloride->ReactionMixture Base Base (e.g., NaHCO₃) Base->ReactionMixture Solvent Solvent (e.g., Ethanol) Solvent->ReactionMixture Heating Heating (Reflux) ReactionMixture->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification (e.g., Distillation) Workup->Purification NBDEA This compound Purification->NBDEA

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Diethanolamine

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethanolamine (1.0 equivalent) and sodium bicarbonate (1.1 equivalents) in ethanol.

  • Slowly add benzyl chloride (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude product in diethyl ether and wash with water to remove any remaining salts and unreacted diethanolamine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation to obtain pure this compound as a colorless to pale yellow oil.

Coordination Complexes of this compound

This compound forms stable complexes with a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). In these complexes, NBDEA typically acts as a neutral or deprotonated tridentate ligand.

General Synthesis of Metal Complexes

The synthesis of metal complexes of NBDEA generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the final complex.

ComplexSynthesis NBDEA This compound Reaction Stirring/Heating NBDEA->Reaction MetalSalt Metal Salt (e.g., MCl₂, M(NO₃)₂) MetalSalt->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Isolation Isolation (Filtration/Crystallization) Reaction->Isolation Complex [M(NBDEA)X₂] Isolation->Complex

Caption: General workflow for the synthesis of metal complexes with NBDEA.

Experimental Protocol for the Synthesis of a [Cu(NBDEA)Cl₂] Complex

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in methanol.

  • Slowly add the copper(II) chloride solution to the stirred solution of NBDEA at room temperature. A color change should be observed, indicating complex formation.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.

  • Add diethyl ether to the concentrated solution to induce further precipitation of the complex.

  • Collect the solid product by filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Structural and Spectroscopic Characterization

The characterization of NBDEA and its metal complexes relies on a combination of analytical techniques to determine their structure, composition, and properties.

Spectroscopic Data

The coordination of NBDEA to a metal center results in characteristic changes in its spectroscopic signatures.

Technique This compound (Free Ligand) [M(NBDEA)X₂] Complex Interpretation
FT-IR (cm⁻¹) ~3400 (br, ν O-H), ~2950-2850 (ν C-H), ~1100 (ν C-N), ~1050 (ν C-O)O-H band may disappear or shift upon deprotonation. Shifts in C-N and C-O stretching frequencies. New bands in the far-IR region (~400-600 cm⁻¹) corresponding to ν M-N and ν M-O vibrations.Confirms coordination of the nitrogen and oxygen atoms to the metal center.
¹H NMR (ppm) Signals for aromatic protons (~7.2-7.4), benzylic protons (~3.6), methylene protons of ethanol arms (~2.6, ~3.5), and hydroxyl protons (variable).Broadening of ligand signals due to the paramagnetic nature of many transition metal ions. Significant shifts in the chemical shifts of protons adjacent to the coordinating atoms (N and O).Provides information about the coordination environment and the electronic effects of the metal ion on the ligand.
UV-Vis (nm) Absorption bands in the UV region corresponding to π-π* transitions of the benzyl group.Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion. Ligand-to-metal charge transfer (LMCT) bands may also be observed.Characterizes the electronic structure of the metal complex and provides insights into its geometry.

Table 1: Summary of expected spectroscopic data for this compound and its metal complexes.

Structural Data

While specific crystal structure data for simple NBDEA complexes are not widely reported in the literature, data from closely related N-substituted diethanolamine complexes can provide valuable insights into the expected coordination geometries and bond parameters. For instance, in complexes of N-methyldiethanolamine, the ligand has been shown to coordinate in a tridentate fashion, leading to distorted trigonal bipyramidal or octahedral geometries depending on the metal ion and co-ligands.

Parameter Expected Range Significance
M-N Bond Length (Å) 2.0 - 2.3Indicates the strength of the coordinate bond between the metal and the nitrogen atom of NBDEA.
M-O Bond Length (Å) 1.9 - 2.2Reflects the strength of the coordinate bonds between the metal and the oxygen atoms of the ethanol arms.
O-M-O Bond Angle (°) 80 - 90The bite angle of the diethanolamine moiety, constrained by the five-membered chelate rings.
N-M-O Bond Angle (°) 75 - 85The chelate angle within the five-membered rings formed upon coordination.

Table 2: Expected structural parameters for metal complexes of this compound based on related structures.

Logical Relationships in NBDEA Coordination Chemistry

The properties and potential applications of NBDEA metal complexes are governed by a series of interconnected factors.

LogicalRelationships cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_synthesis Synthesis Conditions cluster_complex Complex Properties cluster_applications Potential Applications NBDEA_Props NBDEA Structure (Tridentate, Benzyl Group) Complex_Structure Complex Structure (Geometry, Stoichiometry) NBDEA_Props->Complex_Structure Metal_Props Metal Ion (Identity, Oxidation State, Size) Metal_Props->Complex_Structure Synth_Cond Reaction Conditions (Solvent, Temperature, Stoichiometry) Synth_Cond->Complex_Structure Complex_Props Physicochemical Properties (Stability, Spectroscopic Signature, Reactivity) Complex_Structure->Complex_Props Applications Catalysis, Materials Science, Drug Development Complex_Props->Applications

Caption: Interplay of factors influencing the properties and applications of NBDEA metal complexes.

Potential Applications

The versatile coordination chemistry of this compound suggests its utility in several research and development areas:

  • Catalysis: The metal complexes of NBDEA can be explored as catalysts for various organic transformations. The tunable steric and electronic environment around the metal center can be exploited to achieve high activity and selectivity.

  • Materials Science: The ability of NBDEA to form stable complexes makes it a candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.

  • Drug Development: As a precursor to more complex chelating agents, NBDEA plays a role in the development of radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents. Furthermore, the biological activity of its own metal complexes warrants investigation.

Conclusion

This compound is a readily accessible and versatile tridentate ligand with significant potential in coordination chemistry. Its ability to form stable chelate complexes with a range of metal ions, coupled with the tunable influence of its benzyl substituent, makes it an attractive building block for the design of functional metal-based systems. This technical guide has provided a foundational overview of the synthesis, characterization, and potential applications of NBDEA in coordination chemistry. The presented experimental protocols and summarized data serve as a valuable resource for researchers aiming to explore the rich and promising chemistry of this ligand. Further investigation into the crystal engineering, reactivity, and biological activity of this compound complexes is anticipated to unveil new opportunities in various scientific disciplines.

Methodological & Application

Synthesis of N-Benzyldiethanolamine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-Benzyldiethanolamine from benzylamine and ethylene oxide. It includes detailed application notes, experimental protocols, safety precautions, and characterization data.

Application Notes

This compound is a tertiary amine that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzyl group and two hydroxyl functionalities, makes it a valuable building block in the development of various compounds.

One of the primary applications of this compound is as a precursor in the synthesis of N-benzyl aza-crown ethers.[1] These macrocyclic compounds are of significant interest in coordination chemistry and catalysis. The synthesis typically involves the reaction of this compound with an oligoethylene glycol ditosylate under phase-transfer catalysis conditions.[1]

Furthermore, the diethanolamine moiety allows for its use as a chain extender in the production of polyurethanes. The hydroxyl groups can react with isocyanates, incorporating the N-benzyl group as a pendant moiety, which can influence the polymer's final properties. In medicinal chemistry, the this compound scaffold can be a key component in the synthesis of biologically active molecules. The benzyl group can be readily removed via hydrogenolysis, a common deprotection strategy in multi-step syntheses.[1]

The reaction between benzylamine and ethylene oxide is a nucleophilic addition where the nitrogen atom of the amine attacks the carbon of the epoxide ring, leading to its opening. This process occurs sequentially, with two molecules of ethylene oxide reacting with one molecule of benzylamine to form the final product. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.[1] While the reaction can be performed without a solvent, the use of water is a viable and environmentally friendly option.[1]

Experimental Protocols

This section details the laboratory-scale synthesis of this compound from benzylamine and ethylene oxide.

Safety Precautions:

  • Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. [2] All manipulations involving ethylene oxide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[3]

  • An emergency plan should be in place for any potential leaks or exposures. Ensure access to a safety shower and eyewash station.

  • Benzylamine is a corrosive liquid. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

  • The reaction is exothermic and has the potential for a runaway reaction. Ensure adequate cooling and temperature control.

Materials and Equipment:

  • Benzylamine (C₇H₉N, MW: 107.15 g/mol )

  • Ethylene oxide (C₂H₄O, MW: 44.05 g/mol )

  • Water (optional, as solvent)

  • Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, temperature probe, pressure gauge, and gas inlet/outlet

  • Cooling system for the reactor

  • Vacuum distillation apparatus

Reaction Workflow:

Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants (Benzylamine, Water) setup_reactor Set up and Leak-Test Autoclave prep_reagents->setup_reactor charge_reactor Charge Reactor with Benzylamine and Water setup_reactor->charge_reactor purge_reactor Purge with Nitrogen charge_reactor->purge_reactor heat_reactor Heat to Reaction Temperature (95-100°C) purge_reactor->heat_reactor add_eo Introduce Ethylene Oxide heat_reactor->add_eo react Maintain Temperature and Pressure for 2-3 hours add_eo->react cool_down Cool Reactor to Room Temperature react->cool_down vent_reactor Vent Excess Ethylene Oxide cool_down->vent_reactor transfer_mixture Transfer Reaction Mixture vent_reactor->transfer_mixture remove_water Remove Water (Rotary Evaporation) transfer_mixture->remove_water distillation Vacuum Distillation remove_water->distillation characterization Characterize Product (NMR, IR, GC-MS) distillation->characterization

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reactor Setup: A high-pressure autoclave is charged with benzylamine and, optionally, water as a solvent.

  • Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.

  • Heating: The stirred mixture is heated to the reaction temperature, typically in the range of 95-100°C.[1]

  • Ethylene Oxide Addition: Gaseous or liquid ethylene oxide is then carefully introduced into the reactor. The molar ratio of benzylamine to ethylene oxide is a critical parameter. Based on analogous reactions of amines with ethylene oxide, a molar ratio of amine to ethylene oxide of 1:2 to 1:6 can be considered as a starting point.[4] The pressure in the reactor will increase upon the addition of ethylene oxide.

  • Reaction: The reaction mixture is maintained at the set temperature and pressure with vigorous stirring for a period of 2 to 3 hours to ensure complete conversion.[1]

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature. Any unreacted ethylene oxide is carefully vented to a scrubbing system.

  • Work-up: The crude reaction mixture is transferred from the reactor. If water was used as a solvent, it is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound is purified by vacuum distillation to obtain the final product.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis of this compound.

Table 1: Reaction Parameters

ParameterValue/RangeNotes
Reactants Benzylamine, Ethylene OxideHigh purity reagents are recommended.
Molar Ratio (Benzylamine:Ethylene Oxide) 1:2.2 (suggested)A slight excess of ethylene oxide ensures complete reaction of the secondary amine intermediate.
Solvent Water or neat (no solvent)Water is a green solvent option.[1]
Temperature 95 - 100 °CHigher temperatures accelerate the reaction rate.[1]
Reaction Time 2 - 3 hoursMonitor reaction progress by GC or TLC if possible.[1]
Pressure AutogenousThe pressure will depend on the temperature and amount of ethylene oxide added.

Table 2: Product Characterization

PropertyValueMethod
Appearance Colorless to pale yellow liquidVisual Inspection
Molecular Formula C₁₁H₁₇NO₂-
Molecular Weight 195.26 g/mol -
Boiling Point Not specified in search resultsVacuum Distillation
Purity (expected) >95%Gas Chromatography (GC)
Yield (expected) HighGravimetric

Visualizations

Reaction Pathway:

The synthesis of this compound proceeds through a two-step nucleophilic addition of benzylamine to ethylene oxide.

ReactionPathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_product Product reactant1 Benzylamine intermediate N-Benzylethanolamine(Intermediate) reactant1->intermediate + Ethylene Oxide reactant2 Ethylene Oxide product This compound intermediate->product + Ethylene Oxide

Caption: Reaction pathway of benzylamine with ethylene oxide.

References

Application Notes and Protocols for N-Alkylation using N-Benzyldiethanolamine via Borrowing Hydrogen Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and biologically active molecules. Traditional methods for N-alkylation often rely on the use of reactive alkyl halides, which can generate stoichiometric amounts of waste and may require harsh reaction conditions. The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) methodology has emerged as an atom-economical and environmentally benign alternative.[1][2][3][4] This strategy utilizes alcohols as alkylating agents, with water as the only byproduct.[4][5]

N-Benzyldiethanolamine is a versatile chemical scaffold containing both a tertiary amine and two primary alcohol functionalities. While not a classical alkylating agent, its diol structure can be leveraged for N-alkylation of primary and secondary amines through a transition-metal-catalyzed borrowing hydrogen process. In this reaction, the catalyst temporarily "borrows" hydrogen from one of the alcohol groups of this compound to form an aldehyde in situ. This aldehyde then condenses with the amine substrate to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product. This protocol outlines a general procedure for this transformation, which is particularly useful in drug discovery for scaffold diversification and the synthesis of complex amine derivatives.

Data Presentation: N-Alkylation of Amines with Alcohols (Analogous Systems)

Direct quantitative data for N-alkylation using this compound as the alkylating agent is not extensively reported. The following table summarizes representative data from analogous N-alkylation reactions of various amines with different alcohols using the borrowing hydrogen methodology, providing an expected range of efficacy for the proposed protocol.

EntryAmine SubstrateAlcohol SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineBenzyl Alcohol[Ru(p-cymene)Cl₂]₂ / dppfK₂CO₃Toluene1102495
2p-Anisidine1-Octanol[Ru]-3 (2.5 mol%)KOtBuToluene702492
3AnilineBenzyl AlcoholUiO-66–PPh₂–Ir (0.6 mol%)KOtBuDioxane1101286
44-ChloroanilineBenzyl AlcoholMn-PNP complex 1 (3 mol%)KOtBuToluene1002485
5Amino-1,3,5-triazineBenzyl AlcoholRuCl₂(PPh₃)₃ (5 mol%)NaHDioxane1201288
6Aniline1,4-Butanediol[Cp*IrI₂]₂-Water1002478 (pyrrolidine)
7SulfonamideBenzyl Alcohol[Ru(p-cymene)Cl₂]₂ / DPEphosK₂CO₃Toluene1102485

Mandatory Visualizations

Experimental_Workflow reagents 1. Reagent Preparation - this compound (1.0 eq) - Amine Substrate (1.2 eq) - Ruthenium Catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%) - Ligand (e.g., dppf, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Anhydrous Toluene setup 2. Reaction Setup - Add reagents to an oven-dried Schlenk tube. - Purge with inert gas (Argon or Nitrogen). reagents->setup reaction 3. Reaction - Heat the mixture to 110-120 °C. - Stir for 12-24 hours. - Monitor progress by TLC or GC-MS. setup->reaction workup 4. Work-up - Cool to room temperature. - Filter through Celite to remove catalyst/base. - Concentrate the filtrate in vacuo. reaction->workup purification 5. Purification - Purify the crude product by column chromatography on silica gel. workup->purification analysis 6. Analysis - Characterize the purified product by NMR, HRMS, and IR spectroscopy. purification->analysis

Caption: General workflow for N-alkylation via borrowing hydrogen.

Borrowing_Hydrogen_Cycle cluster_cycle Catalytic Cycle catalyst [Ru]-H₂ product N-Alkylated Amine catalyst->product Reduction imine Imine (R-N=CHR') aldehyde Aldehyde (R'-CHO) imine->aldehyde Condensation + Amine (R-NH₂) - H₂O imine->water_out Byproduct aldehyde->catalyst Dehydrogenation + Alcohol (R'-CH₂OH)

Caption: The borrowing hydrogen catalytic cycle for N-alkylation.

Experimental Protocols

General Protocol for the N-Alkylation of an Aromatic Amine with this compound

This protocol describes a general procedure for the mono-N-alkylation of a primary aromatic amine using one of the two hydroxyl groups of this compound. Optimization of catalyst, ligand, base, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Aromatic amine (e.g., Aniline, p-Anisidine)

  • [Ru(p-cymene)Cl₂]₂ (or other suitable Ru/Ir catalyst)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (or other suitable ligand)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous toluene

  • Oven-dried Schlenk tube or sealed vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst precursor [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%) and the ligand dppf (0.05 mmol, 5 mol%).

    • Add the amine substrate (1.2 mmol, 1.2 equivalents) and this compound (1.0 mmol, 1.0 equivalent).

    • Finally, add anhydrous potassium carbonate (2.0 mmol, 2.0 equivalents).

    • The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

    • Anhydrous toluene (2.0 mL) is added via syringe.

  • Reaction Execution:

    • The sealed reaction vessel is placed in a preheated oil bath at 110 °C.

    • The reaction mixture is stirred vigorously for 12-24 hours.

    • The progress of the reaction can be monitored by taking aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation:

    • Once the reaction is deemed complete, the vessel is removed from the oil bath and allowed to cool to room temperature.

    • The reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite® to remove the catalyst and inorganic base. The pad is washed with additional ethyl acetate (2 x 5 mL).

    • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to isolate the desired N-alkylated product.

    • Fractions containing the product are combined and the solvent is removed under reduced pressure to afford the purified product.

  • Characterization:

    • The structure and purity of the final product are confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Transition metal catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere.

  • Anhydrous solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Synthesis of Macrocyclic Compounds Using N-Benzyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyldiethanolamine is a valuable and versatile tertiary amine widely employed as a key building block in the synthesis of nitrogen-containing macrocycles, particularly aza-crown ethers. Its structure, featuring a benzyl-protected nitrogen atom and two hydroxyl groups, allows for the construction of macrocyclic frameworks that are precursors to a variety of functional molecules with applications in coordination chemistry, catalysis, and drug development. The benzyl group serves as a convenient protecting group that can be removed in later synthetic steps to yield the free aza-crown ether.

These macrocyclic compounds are of significant interest due to their ability to selectively bind cations, a property governed by the size of the macrocyclic cavity and the nature of the heteroatoms within the ring. This selective binding is crucial for applications such as ion sensing, phase-transfer catalysis, and the development of contrast agents for medical imaging.

This document provides detailed protocols for the synthesis of a representative aza-crown ether, N-benzyl-aza-15-crown-5, using this compound. It also includes information on the debenzylation process to obtain the final macrocycle and presents quantitative data on reaction yields.

Data Presentation

The synthesis of aza-crown ethers from this compound typically proceeds with moderate to good yields, which can be influenced by factors such as the ring size of the target macrocycle and the specific reaction conditions employed.

ProductReactantsBase/SolventTemperature (°C)Time (h)Yield (%)Reference
N-Benzyl-aza-15-crown-5This compound, Tetraethylene glycol ditosylateNaH / DMF80-10012-2440-60General Method[1]
N-Benzyl-aza-18-crown-6This compound, Pentaethylene glycol ditosylateNaH / THF60-8012-2435-55General Method[1]
Aza-15-crown-5N-Benzyl-aza-15-crown-5H₂, Pd/C / Ethanol254-8>90General Method

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-aza-15-crown-5

This protocol details the synthesis of N-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane (N-benzyl-aza-15-crown-5) from this compound and tetraethylene glycol ditosylate.

Materials:

  • This compound

  • Tetraethylene glycol ditosylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add sodium hydride (2.2 equivalents, based on a 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMF (approximately 100 mL per 10 mmol of this compound) to the flask containing the washed sodium hydride.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the stirred suspension of sodium hydride in DMF at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • In another flask, dissolve tetraethylene glycol ditosylate (1 equivalent) in anhydrous DMF.

  • Add the tetraethylene glycol ditosylate solution dropwise to the reaction mixture over a period of 4-6 hours using the dropping funnel.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

  • Remove the DMF under reduced pressure.

  • To the residue, add dichloromethane (100 mL) and water (50 mL). Separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to yield pure N-Benzyl-aza-15-crown-5.

Characterization:

  • ¹H NMR (CDCl₃): δ (ppm) ~ 7.2-7.4 (m, 5H, Ar-H), 3.7-3.9 (m, 16H, O-CH₂-CH₂-O and N-CH₂-CH₂-O), 2.8-3.0 (t, 4H, N-CH₂), 3.6 (s, 2H, Ar-CH₂).

  • ¹³C NMR (CDCl₃): δ (ppm) ~ 138-140 (Ar-C), 128-130 (Ar-CH), 70-72 (O-CH₂), 55-57 (N-CH₂), 59-61 (Ar-CH₂).

Protocol 2: Debenzylation of N-Benzyl-aza-15-crown-5

This protocol describes the removal of the benzyl protecting group to yield the free aza-15-crown-5.

Materials:

  • N-Benzyl-aza-15-crown-5

  • Palladium on activated carbon (Pd/C), 10%

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve N-Benzyl-aza-15-crown-5 (1 equivalent) in ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the starting material).

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or Parr hydrogenator) at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the aza-15-crown-5. The product is often pure enough for subsequent use, but can be further purified by distillation or chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of N-Benzyl-aza-15-crown-5 cluster_debenzylation Debenzylation NBD This compound Reaction Cyclization (80-100 °C, 12-24h) NBD->Reaction TEG Tetraethylene glycol ditosylate TEG->Reaction NaH_DMF NaH in DMF NaH_DMF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product1 N-Benzyl-aza-15-crown-5 Purification->Product1 Product1_input N-Benzyl-aza-15-crown-5 Hydrogenation Hydrogenolysis (25 °C, 4-8h) Product1_input->Hydrogenation H2_PdC H₂, Pd/C in Ethanol H2_PdC->Hydrogenation Filtration Filtration Hydrogenation->Filtration Product2 Aza-15-crown-5 Filtration->Product2

Caption: Overall experimental workflow for the synthesis of Aza-15-crown-5.

logical_relationship cluster_reactants Reactants cluster_products Products NBD This compound (Protected Nitrogen Source) Macrocycle N-Benzyl Aza-Crown Ether (Protected Macrocycle) NBD->Macrocycle Cyclization TEG Oligoethylene Glycol Ditosylate (Linker) TEG->Macrocycle Final_Product Aza-Crown Ether (Deprotected Macrocycle) Macrocycle->Final_Product Debenzylation

Caption: Logical relationship of reactants and products in aza-crown ether synthesis.

References

Application Notes and Protocols: N-Benzyldiethanolamine in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Benzyldiethanolamine's role as a catalyst in organic reactions, with a primary focus on its function in polyurethane chemistry. While direct applications as a primary catalyst in other specific organic reactions like Knoevenagel condensations or Michael additions are not extensively documented in scientific literature, this document provides generalized protocols for these reactions where a tertiary amine base can be utilized, offering a starting point for further investigation.

Application in Polyurethane Foam Synthesis

This compound, a tertiary amine, functions as a co-catalyst in the production of polyurethane foams. Amine catalysts are crucial for controlling the two primary reactions in foam formation: the gelling reaction and the blowing reaction.[1]

  • Gelling Reaction: The reaction between a polyol and an isocyanate to form the polyurethane polymer network.

  • Blowing Reaction: The reaction between water and an isocyanate to produce carbon dioxide gas, which acts as the blowing agent to create the foam structure.

A delicate balance between these two reactions is essential for producing high-quality foam with a stable, open-cell structure and desirable physical properties.[2]

Catalytic Activity of Tertiary Amines

Tertiary amines catalyze these reactions by activating the reactants. In the gelling reaction, the amine enhances the nucleophilicity of the polyol's hydroxyl group. In the blowing reaction, it activates water, making it a more effective nucleophile. The structure of the amine catalyst influences its selectivity towards either the gelling or blowing reaction.

Table 1: General Classification of Tertiary Amine Catalysts in Polyurethane Foam Production [3]

Catalyst TypePrimary FunctionExamples
Gelling CatalystsPromote the polyol-isocyanate reactionTriethylenediamine (TEDA), N,N-Dimethylcyclohexylamine (DMCHA)
Blowing CatalystsPromote the water-isocyanate reactionBis(2-dimethylaminoethyl)ether (BDMAEE), Pentamethyldiethylenetriamine (PMDETA)
Balanced CatalystsCatalyze both reactionsN,N,N'-Trimethylaminoethyl-ethanolamine

As an alkanolamine, this compound is expected to primarily contribute to the gelling reaction due to the steric hindrance around the nitrogen atom and the presence of hydroxyl groups that can participate in the polymerization.

Experimental Protocol: Flexible Polyurethane Foam Synthesis

This protocol describes a general procedure for the laboratory-scale synthesis of a flexible polyurethane foam, highlighting the role of the amine catalyst.

Materials:

  • Polyether Polyol (e.g., Voranol® 3010)

  • Toluene Diisocyanate (TDI) 80/20

  • Deionized Water

  • Silicone Surfactant (e.g., Dabco® DC5950)

  • Stannous Octoate (Gel Catalyst)

  • This compound (Co-catalyst)

  • Disposable cups and stirring rod

  • Fume hood

Procedure:

  • Premix Preparation: In a disposable cup, accurately weigh and combine the polyol, deionized water, silicone surfactant, and this compound.

  • Mixing: Thoroughly mix the components for 30 seconds until a homogenous mixture is obtained.

  • Catalyst Addition: Add the stannous octoate to the premix and stir vigorously for 15 seconds.

  • Isocyanate Addition: In a fume hood, add the pre-weighed TDI to the mixture and stir rapidly for 5-7 seconds.

  • Foaming: Immediately pour the reacting mixture into a well-ventilated mold or a larger disposable container and allow it to rise freely.

  • Curing: Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.

Table 2: Example Formulation for Flexible Polyurethane Foam

ComponentParts by Weight (pbw)
Polyether Polyol100
Toluene Diisocyanate (TDI)45-55 (depending on desired index)
Deionized Water3.0 - 5.0
Silicone Surfactant1.0 - 1.5
Stannous Octoate0.2 - 0.4
This compound0.5 - 2.0

Note: The optimal amount of each component, especially the catalysts, will vary depending on the specific polyol and isocyanate used, as well as the desired foam properties.

Polyurethane_Formation cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Polyol Polyol (R-OH) Urethane Polyurethane (Polymer Network) Polyol->Urethane Isocyanate Isocyanate (R'-NCO) Isocyanate->Urethane CO2 Carbon Dioxide (CO₂) (Foam Expansion) Isocyanate->CO2 Water Water (H₂O) Water->CO2 Amine_Catalyst This compound Amine_Catalyst->Urethane Catalyzes Amine_Catalyst->CO2 Catalyzes

Diagram of the dual catalytic role of this compound in polyurethane foam formation.

Illustrative Protocol: Amine-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] Weakly basic amines are often used as catalysts. While specific data for this compound is unavailable, this general protocol illustrates the procedure.

Reaction: Condensation of Benzaldehyde with Malononitrile.

Materials:

  • Benzaldehyde

  • Malononitrile

  • This compound (or other amine base catalyst)

  • Ethanol (solvent)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of this compound (e.g., 0.5 mmol, 5 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating under reflux may be necessary.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Table 3: Illustrative Data for a Generic Amine-Catalyzed Knoevenagel Condensation

AldehydeActive Methylene CompoundProductReaction Time (h)Yield (%)
BenzaldehydeMalononitrile2-Benzylidenemalononitrile1-3>90
4-ChlorobenzaldehydeEthyl CyanoacetateEthyl 2-cyano-3-(4-chlorophenyl)acrylate4-6~85
4-MethoxybenzaldehydeMalononitrile2-(4-Methoxybenzylidene)malononitrile1-3>95

Note: This data is representative of typical Knoevenagel condensations and is not specific to catalysis by this compound.

Knoevenagel_Condensation cluster_reactants Reactants Aldehyde Aldehyde/Ketone Intermediate Intermediate Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound Active_Methylene->Intermediate Nucleophilic Attack Catalyst This compound (Base Catalyst) Catalyst->Active_Methylene Deprotonates Product α,β-Unsaturated Product Intermediate->Product - H₂O (Dehydration) Water Water

General workflow for a base-catalyzed Knoevenagel condensation.

Illustrative Protocol: Amine-Catalyzed Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] A base is often used to generate the nucleophilic enolate. This protocol provides a general procedure.

Reaction: Addition of Diethyl Malonate to Chalcone.

Materials:

  • Chalcone (1,3-Diphenyl-2-propen-1-one)

  • Diethyl Malonate

  • This compound (or other base catalyst)

  • Toluene (anhydrous solvent)

  • Round-bottom flask with magnetic stirrer and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve chalcone (5 mmol) in anhydrous toluene (20 mL).

  • Reactant Addition: Add diethyl malonate (6 mmol, 1.2 equivalents) to the solution.

  • Catalyst Addition: Add this compound (0.5 mmol, 10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 4: Illustrative Data for a Generic Base-Catalyzed Michael Addition

Michael AcceptorMichael DonorProductReaction Time (h)Yield (%)
ChalconeDiethyl MalonateDiethyl 2-(1,3-diphenyl-3-oxopropyl)malonate12-24~80-90
Methyl Vinyl KetoneNitromethane5-Nitro-2-pentanone8-12~75-85
AcrylonitrileAcetophenone4-Benzoylbutanenitrile12-24~70-80

Note: This data is representative of typical Michael additions and is not specific to catalysis by this compound.

Michael_Addition cluster_reactants Reactants Michael_Acceptor α,β-Unsaturated Carbonyl Product 1,5-Dicarbonyl Compound Michael_Acceptor->Product Michael_Donor Michael Donor (Nucleophile) Enolate Enolate Intermediate Michael_Donor->Enolate Catalyst This compound (Base) Catalyst->Michael_Donor Deprotonates Enolate->Michael_Acceptor Conjugate Addition

Simplified workflow of a base-catalyzed Michael addition.

References

Application Note: Experimental Protocols for the Synthesis of N-Benzyldiethanolamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzyldiethanolamine is a versatile tertiary amine that serves as a crucial intermediate in organic and medicinal chemistry. Its structure, featuring a central nitrogen atom with two hydroxyethyl groups and a benzyl substituent, makes it a valuable building block for more complex molecules.[1] Derivatives of this compound are precursors for a wide range of biologically active compounds, including pharmaceuticals, macrocyclic compounds like aza-crown ethers, and chelating agents used in medical applications.[1] The N-benzyl piperidine motif, structurally related, is frequently employed in drug discovery to optimize efficacy and physicochemical properties.[2] This document provides detailed protocols for two primary synthetic routes: direct N-alkylation and reductive amination.

Primary Synthetic Methodologies

Two principal and effective methods for the synthesis of this compound and its derivatives are direct N-alkylation of diethanolamine and reductive amination using benzaldehyde (or its derivatives).

  • Direct N-Alkylation: This is the most common and direct approach, involving a nucleophilic substitution reaction between diethanolamine and a benzyl halide (e.g., benzyl chloride or benzyl bromide).[1] The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.[1]

  • Reductive Amination: This method offers an excellent alternative that avoids the common problem of over-alkylation seen in direct alkylation.[3] It involves the reaction of diethanolamine with an aldehyde (benzaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[3][4]

Synthesis_Pathways General Synthesis Pathways for this compound cluster_0 Protocol 1: N-Alkylation cluster_1 Protocol 2: Reductive Amination DEA Diethanolamine Product This compound DEA->Product Nucleophilic Substitution Iminium Iminium Ion Intermediate DEA->Iminium Condensation BnH Benzyl Halide (e.g., Benzyl Chloride) BnH->Product BnA Benzaldehyde BnA->Iminium Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Acid Scavenger Reducer Reducing Agent (e.g., NaBH₄) Reducer->Iminium Iminium->Product Reduction

Figure 1: Overview of the two primary synthesis routes to this compound.

Protocol 1: Synthesis via N-Alkylation of Diethanolamine

This protocol details the synthesis of this compound by the direct alkylation of diethanolamine with benzyl chloride using a solid base as an acid scavenger and catalyst.[5]

Materials and Equipment:

  • Diethanolamine

  • Benzyl chloride

  • Potassium carbonate (powdered)

  • Three-necked round-bottom flask (1000 mL)

  • Stirrer (magnetic or mechanical)

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a stirrer, condenser, and dropping funnel, add 300g of diethanolamine.

  • Base Addition: While stirring, add 120g of powdered potassium carbonate to the flask.[5]

  • Heating: Gently heat the mixture to 40-45°C.[5]

  • Benzyl Chloride Addition: Slowly add 100g of benzyl chloride dropwise from the dropping funnel over 4-6 hours, ensuring the reaction temperature is maintained at 40-45°C.[5]

  • Reaction Completion: After the addition is complete, increase the temperature to 80-85°C and maintain it for 1-2 hours to drive the reaction to completion.[5]

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the benzyl chloride content is less than 0.5%.[5]

  • Work-up: Once the reaction is complete, stop heating and filter the hot mixture under pressure to remove the solid potassium carbonate and the potassium chloride byproduct.

  • Purification: The filtrate is purified by vacuum distillation.

    • First, collect the fraction at 100-110°C under vacuum to recover unreacted diethanolamine.[5]

    • Next, collect the product fraction of this compound at 153-156°C under vacuum.[5]

Data Summary:

Table 1: N-Alkylation Reaction Parameters and Yields

Reactant 1 Reactant 2 Base Temperature (°C) Reaction Time (h) Reported Yield Reference
Diethanolamine Benzyl Chloride Na₂CO₃ 60-65 (addition), 90-95 (reaction) ~5-8 94.5% [5]
Diethanolamine Benzyl Chloride K₂CO₃ 40-45 (addition), 80-85 (reaction) ~5-8 91.8% [5]

| Diethanolamine | Benzyl Bromide | Na₂CO₃ | Reflux | Not Specified | High |[1] |

Protocol 2: Synthesis via Reductive Amination

This protocol provides a method for synthesizing this compound derivatives via the reductive amination of a secondary amine with an aldehyde, using sodium borohydride as the reducing agent.[6] This method is particularly useful for producing mono-alkylated products with high selectivity.[3]

Materials and Equipment:

  • Diethanolamine

  • Benzaldehyde (or a substituted benzaldehyde derivative)

  • Methanol

  • Acetic Acid

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for extraction (separatory funnel, beakers)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the benzaldehyde derivative (10 mmol) and diethanolamine (10 mmol) in methanol (10 mL). Add a catalytic amount of acetic acid. Stir the mixture for 1-2 hours at room temperature to ensure the complete formation of the iminium intermediate.[6]

  • Preparation of Reducing Agent: In a separate flask, prepare a reducing system by carefully adding acetic acid (30 mmol) to a suspension of sodium borohydride (10 mmol) in benzene or methanol at 0°C.

  • Reduction: Cool the imine mixture in an ice bath to 0-5°C. Slowly add the pre-prepared reducing agent mixture to the imine solution.[6]

  • Reaction Completion: Stir the reaction mixture for 10-12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by adding water. Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Experimental_Workflow Experimental Workflow for N-Alkylation Synthesis A 1. Mix Reactants (Diethanolamine, K₂CO₃) B 2. Heat to 40-45°C A->B Setup C 3. Add Benzyl Chloride (Dropwise, 4-6h) B->C Initiation D 4. Heat to 80-85°C (Reaction, 1-2h) C->D Progression E 5. Monitor with GC D->E Monitoring F 6. Hot Filtration (Remove Salts) E->F Work-up G 7. Vacuum Distillation (Purify Product) F->G Purification H 8. Characterization (NMR, GC-MS) G->H Analysis

Figure 2: Step-by-step experimental workflow for the N-alkylation protocol.

Characterization

The synthesized this compound and its derivatives should be characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[7][8] The spectra will confirm the presence of the benzyl group, the diethanolamine backbone, and the successful formation of the C-N bond.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the O-H stretch of the alcohol groups and the C-N stretch of the amine.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.

Table 2: Expected ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 7.25-7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.65Singlet2HBenzyl protons (-CH₂-Ph)
~ 3.55Triplet4H-N-CH₂-CH₂-OH
~ 2.65Triplet4H-N-CH₂-CH₂-OH
VariableBroad Singlet2HHydroxyl protons (-OH)

Note: This table represents generalized expected values. Actual shifts may vary based on solvent and experimental conditions.

Safety Precautions

  • Benzyl Halides (Chloride/Bromide): These are lachrymatory and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diethanolamine: This compound is corrosive and can cause skin and eye irritation. Avoid direct contact.

  • Sodium Borohydride: This is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench reactions slowly and in a controlled manner.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application of N-Benzyldiethanolamine in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Benzyldiethanolamine and its analogs in the synthesis of key pharmaceutical intermediates. The information is intended to guide researchers in leveraging these versatile building blocks for the development of novel therapeutic agents.

Synthesis of Oxazolidinone Antibacterial Agents

N-benzyl functionalized ethanolamines are valuable precursors for the synthesis of oxazolidinone rings, a core scaffold in a class of potent antibiotics. These antibiotics are particularly effective against multidrug-resistant Gram-positive bacteria. A notable example is the synthesis of N-benzyloxazolidinone derivatives.

Experimental Protocol: Catalyst-Free, One-Pot Synthesis of N-Benzyloxazolidinone Derivatives

This protocol details a catalyst-free method for synthesizing N-benzyloxazolidinone from N-benzyl-β-amino alcohol derivatives.

Step 1: Preparation of N-Benzyl-β-amino Alcohol Derivatives

  • Dissolve the aromatic aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask and stir at 25-30°C for 1 hour.

  • To the stirring solution, add ethanolamine (1.0 mmol).

  • After 1 hour, add sodium borohydride (0.5 mmol) and continue stirring at 25-30°C for 2 hours under a nitrogen atmosphere.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over sodium sulphate, and distill under vacuum to obtain the N-benzyl-β-amino alcohol.

Step 2: Synthesis of N-Benzyloxazolidinone

  • Dissolve the β-aminoalcohol (1.0 mmol) in DMSO (2 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add N,N'-Carbonyldiimidazole (CDI) (1.5 mmol) to the solution.

  • Stir the reaction mixture at 23-30°C for 2-3 hours.

  • Monitor the reaction completion using TLC.

  • Dilute the reaction mass with water and extract the product with ethyl acetate.

  • Wash the ethyl acetate layer with a dilute HCl solution followed by water.

  • Dry the organic layer with sodium sulphate and distill under vacuum to obtain the pure N-benzyloxazolidinone derivative.

Quantitative Data
EntryR-group on Benzyl RingYield (%)
1H92
24-OCH₃95
34-Cl90
42-Cl88
54-NO₂85

Yields are for the cyclization step (Step 2).

Experimental Workflow

G cluster_0 Step 1: N-Benzyl-β-amino Alcohol Synthesis cluster_1 Step 2: N-Benzyloxazolidinone Synthesis A Aromatic Aldehyde + Ethanolamine in Methanol B Stir at 25-30°C for 1h A->B C Add NaBH₄ B->C D Stir at 25-30°C for 2h C->D E Quench, Extract, Purify D->E F N-Benzyl-β-amino Alcohol E->F G N-Benzyl-β-amino Alcohol + CDI in DMSO F->G Intermediate H Stir at 23-30°C for 2-3h G->H I Dilute with Water, Extract H->I J Wash with HCl and Water I->J K Dry and Purify J->K L N-Benzyloxazolidinone K->L

Synthesis of N-Benzyloxazolidinone.
Mechanism of Action: Oxazolidinone Antibiotics

Oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This binding prevents the formation of the initiation complex, a crucial first step in protein synthesis, ultimately leading to bacterial cell death.[1]

G cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Initiation_Complex_Formation Formation of 70S Initiation Complex 30S_Subunit->Initiation_Complex_Formation 50S_Subunit 50S Subunit 50S_Subunit->Initiation_Complex_Formation No_Protein_Synthesis Protein Synthesis Inhibited 50S_Subunit->No_Protein_Synthesis Prevents complex formation mRNA mRNA mRNA->Initiation_Complex_Formation fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex_Formation Oxazolidinone Oxazolidinone Oxazolidinone->50S_Subunit Binds to P site Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Allows Growth No_Protein_Synthesis->Bacterial_Cell_Death

Mechanism of Oxazolidinone Antibiotics.

Synthesis of Dihydropyridine Calcium Channel Blockers

N-Benzyl-N-methylethanolamine, a derivative of this compound, is a key intermediate in the synthesis of dihydropyridine calcium channel blockers, such as Nicardipine. These drugs are widely used in the treatment of hypertension and angina.

Experimental Protocol: Synthesis of Nicardipine

This protocol outlines a multi-step synthesis of Nicardipine.

Step 1: Synthesis of 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate

  • This intermediate is prepared from N-benzyl-N-methylethanolamine and methyl acetoacetate through a series of reactions.

Step 2: Hantzsch Dihydropyridine Synthesis

  • To a solution of methyl 2-(m-nitrobenzylidene)acetoacetate (10 g) in acetone (10 ml), add 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate (9.96 g).

  • Stir the mixture at 55°C for 24 hours.

  • Distill off the acetone under reduced pressure to yield the intermediate 2-hydroxy-tetrahydropyridine derivative as a viscous material.[3]

  • Dissolve the obtained material (20 g) in acetone (80 ml).

  • Add concentrated hydrochloric acid (3.7 ml) and seed crystals of nicardipine hydrochloride.

  • Stir the mixture at 0°C for 18 hours to promote crystallization.[3]

  • Filter and dry the crystals to obtain Nicardipine hydrochloride.

Quantitative Data
Intermediate/ProductStarting MaterialsReaction ConditionsYield
2-(N-benzyl-N-methylamino)-ethyl acetoacetate2-(N-benzyl-N-methylamino)-ethanol, ethyl acetoacetateAnhydrous10.5%
Nicardipine Hydrochloride3-nitrobenzaldehyde, methyl 3-aminocrotonate, acetoacetic acid 2-(N-benzyl-N-methylamino)ethyl esterIsopropanol70%

Logical Relationship: Nicardipine Synthesis

G N-BMEA N-Benzyl-N- methylethanolamine Intermediate_1 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate N-BMEA->Intermediate_1 MAA Methyl Acetoacetate MAA->Intermediate_1 Hantzsch Hantzsch Reaction Intermediate_1->Hantzsch Intermediate_2 Methyl 2-(m-nitrobenzylidene) acetoacetate Intermediate_2->Hantzsch Nicardipine_base Nicardipine (base) Hantzsch->Nicardipine_base HCl_salt Nicardipine HCl Nicardipine_base->HCl_salt + HCl G Depolarization Cell Membrane Depolarization L_type_Ca_channel L-type Calcium Channel Depolarization->L_type_Ca_channel Opens Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation L_type_Ca_channel->Relaxation Inhibits Ca²⁺ influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_phosphorylation Contraction Smooth Muscle Contraction Myosin_phosphorylation->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Nicardipine Nicardipine Nicardipine->L_type_Ca_channel Blocks Vasodilation Vasodilation Relaxation->Vasodilation G Diethanolamine_derivative N-Substituted Diethanolamine Diphenyl Sulfonate Cyclization One-Step Cyclization Diethanolamine_derivative->Cyclization Active_methylene_compound Active Methylene Compound (e.g., Ethyl Acetoacetate) Active_methylene_compound->Cyclization Base Strong Base (e.g., NaH) Base->Cyclization Piperidine_derivative 4-Substituted/N-Substituted Ethyl 4-Piperidinecarboxylate Cyclization->Piperidine_derivative

References

Application Notes and Protocols: N-Benzyldiethanolamine as a Functional Monomer in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Benzyldiethanolamine (NBDEA) as a versatile functional monomer for developing advanced polymers, particularly for biomedical applications. This document details its primary functions, offers step-by-step experimental protocols for polymer synthesis and characterization, and presents typical data in a structured format.

Introduction to this compound (NBDEA)

This compound (CAS No. 101-32-6) is a tertiary amine featuring two hydroxyl (-OH) groups and a hydrophobic benzyl group.[1] This unique trifunctional structure makes it an excellent candidate as a monomer in polymer chemistry. The diol functionality allows for its integration into polymer backbones through step-growth polymerization, while the tertiary amine and benzyl group introduce pH-responsiveness and hydrophobicity, respectively.[1][2] These properties are highly desirable for creating "smart" materials for applications such as controlled drug delivery and tissue engineering.[3][4]

Key Structural Features and Functions:
  • Diethanolamine Group: The two primary hydroxyl groups enable NBDEA to act as a chain extender or cross-linker in the synthesis of polymers like polyurethanes and polyesters.[1]

  • Tertiary Amine: The nitrogen atom provides a site for pH-dependent protonation. This allows polymers incorporating NBDEA to exhibit stimuli-responsive behavior, swelling or changing solubility in acidic environments.[2][5]

  • Benzyl Group: This bulky, nonpolar group increases the hydrophobicity of the resulting polymer, which can be leveraged to create hydrophobic microdomains for encapsulating nonpolar drug molecules.[1]

Core Applications in Polymer Chemistry

Chain Extender in Polyurethane Synthesis

NBDEA is highly effective as a chain extender in the synthesis of polyurethanes (PUs). During polymerization, its two hydroxyl groups react with diisocyanate monomers to become part of the polymer backbone.[1] This process incorporates the N-benzyl group as a pendant moiety, which modifies the polymer's final properties by creating hard segments and introducing hydrophobicity.[1]

pH-Responsive "Smart" Polymers

Polymers containing NBDEA can be designed to respond to changes in environmental pH. In acidic conditions (pH < pKa), the tertiary amine group becomes protonated, leading to electrostatic repulsion between polymer chains. This can cause the polymer to swell or dissolve, making it an ideal component for drug delivery systems that target acidic microenvironments, such as tumor tissues or intracellular compartments.[2][6]

Nanocarriers for Targeted Drug Delivery

The amphiphilic character imparted by the hydrophilic (protonated amine) and hydrophobic (benzyl group) moieties allows NBDEA-containing copolymers to self-assemble into micelles or nanoparticles in aqueous solutions.[7] These nanostructures can encapsulate hydrophobic therapeutic agents, protecting them during circulation and releasing them in response to a pH trigger, thereby improving therapeutic efficacy and reducing side effects.[4][6]

Data Presentation

Quantitative data for this compound and a representative polymer formulation are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 101-32-6 [1]
Molecular Formula C₁₁H₁₇NO₂ [1]
Molecular Weight 195.26 g/mol [1]

| IUPAC Name | 2-[benzyl(2-hydroxyethyl)amino]ethanol |[1] |

Table 2: Example Formulation for a pH-Responsive Polyurethane

Component Role Example Compound Molar Ratio Reference
Polyol Soft Segment Polyethylene Glycol (PEG), Mn = 2000 1 [1]
Diisocyanate Hard Segment Linker Isophorone Diisocyanate (IPDI) 2 [1]
Chain Extender Functional Monomer This compound (NBDEA) 1 [1]

| Catalyst | Reaction Accelerator | Bismuth Octoate | ~0.1% w/w |[1] |

Table 3: Expected Characteristics of NBDEA-based Polyurethane Nanoparticles

Parameter Expected Value Method
Molecular Weight (Mn) 10,000 - 20,000 g/mol GPC
Polydispersity Index (PDI) < 1.5 GPC
Particle Size (pH 7.4) 100 - 150 nm DLS
Particle Size (pH 5.5) > 500 nm or dissolution DLS

| Drug Loading Capacity | 5 - 15% (w/w) | UV-Vis/HPLC |

Experimental Protocols

Protocol 1: Synthesis of pH-Responsive Polyurethane Nanoparticles via Bulk Polymerization

This protocol describes the synthesis of a polyurethane incorporating NBDEA, designed for self-assembly into pH-responsive nanocarriers.

Materials:

  • This compound (NBDEA)

  • Polyethylene glycol (PEG), Mn = 2000, dried under vacuum

  • Isophorone diisocyanate (IPDI)

  • Bismuth octoate catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether, cold

Procedure:

  • Reactor Setup: Add PEG (e.g., 2 g, 1 mmol) and NBDEA (0.195 g, 1 mmol) to a dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

  • Dissolution: Add anhydrous DMF (10 mL) to dissolve the reactants under a nitrogen atmosphere.

  • Isocyanate Addition: While stirring, slowly add IPDI (0.444 g, 2 mmol) to the mixture at room temperature.

  • Catalysis: Introduce the bismuth octoate catalyst (2-3 drops) into the flask.

  • Polymerization: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours under constant stirring and nitrogen flow. The viscosity of the solution will increase as the polymerization proceeds.

  • Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the white polymer precipitate by filtration.

  • Drying: Wash the collected polymer with cold diethyl ether three times and dry under vacuum at 40°C to a constant weight.

Protocol 2: Characterization of the NBDEA-based Polymer

¹H NMR Spectroscopy:

  • Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Confirm the successful incorporation of NBDEA by identifying characteristic peaks: aromatic protons from the benzyl group (~7.2-7.4 ppm), methylene protons adjacent to the nitrogen and oxygen atoms.

Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI, Mw/Mn) of the polymer.

  • Use a GPC system with DMF (containing 0.01 M LiBr) as the mobile phase and polystyrene standards for calibration.

Protocol 3: Evaluation of pH-Responsiveness

Nanoparticle Formation:

  • Dissolve the synthesized polymer in a water-miscible organic solvent (e.g., DMF or acetone) at a concentration of 10 mg/mL.

  • Add the polymer solution dropwise into deionized water under vigorous stirring to form nanoparticles via the nanoprecipitation method.

  • Remove the organic solvent by dialysis against deionized water for 24 hours.

pH-Response Test:

  • Prepare two buffer solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5.

  • Dilute an aliquot of the nanoparticle suspension into each buffer.

  • Measure the particle size and size distribution using Dynamic Light Scattering (DLS) at 37°C.

  • A significant increase in particle size or a decrease in the scattering intensity (indicating dissolution) at pH 5.5 compared to pH 7.4 confirms the pH-responsive nature of the nanoparticles.

Visualizations

structure_function cluster_monomer NBDEA Monomer Structure cluster_properties Resulting Polymer Properties cluster_apps Final Applications Monomer This compound Diol Diol (-OH) Groups Monomer->Diol Amine Tertiary Amine Monomer->Amine Benzyl Benzyl Group Monomer->Benzyl Integration Backbone Integration Diol->Integration pH_Resp pH-Responsiveness Amine->pH_Resp Hydrophobicity Hydrophobicity Benzyl->Hydrophobicity SmartMat Smart Materials Integration->SmartMat pH_Resp->SmartMat Hydrophobicity->SmartMat DrugDel Drug Delivery SmartMat->DrugDel

Caption: Logical relationship of NBDEA's functional groups to polymer properties and applications.

workflow cluster_synthesis Synthesis (Protocol 1) cluster_characterization Characterization & Evaluation (Protocols 2 & 3) Reactants 1. Mix Reactants (NBDEA, PEG, IPDI) Polymerization 2. Add Catalyst & Heat (80-90°C) Reactants->Polymerization Purification 3. Precipitate & Wash Polymer Polymerization->Purification Drying 4. Dry Under Vacuum Purification->Drying NMR_GPC 5. Confirm Structure (NMR) & MW (GPC) Drying->NMR_GPC Dried Polymer NP_Formation 6. Form Nanoparticles (Nanoprecipitation) NMR_GPC->NP_Formation DLS_Test 7. Test pH Response (DLS at pH 7.4 & 5.5) NP_Formation->DLS_Test drug_release cluster_phys Physiological pH (7.4) cluster_acidic Acidic Environment (pH < 6.5, e.g., Tumor) Micelle_Stable Stable Nanocarrier Amine is Neutral Hydrophobic Core Sequesters Drug Drug_In Drug Encapsulated Micelle_Stable->Drug_In Stable Micelle_Unstable Destabilized Nanocarrier Amine Protonated (N+H) Electrostatic Repulsion Micelle_Stable->Micelle_Unstable pH Decrease (H⁺ ions) Drug_Out Drug Released Micelle_Unstable->Drug_Out Release

References

Application Notes: The Utility of N-Benzyldiethanolamine in the Synthesis of Advanced Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyldiethanolamine is a versatile tertiary amine that serves as a pivotal precursor in the multi-step synthesis of sophisticated chelating agents, particularly macrocyclic polyaminopolycarboxylic acids. Its structure, featuring a benzyl-protected nitrogen atom and two reactive hydroxyl groups, makes it an ideal starting material for constructing aza-crown ethers. These macrocycles are foundational scaffolds for a variety of high-affinity metal ion chelators used in fields ranging from medical imaging and radiotherapy to analytical chemistry and environmental remediation.

The benzyl group plays a crucial role as a protecting group for the nitrogen atom, preventing its unwanted side reactions during the initial cyclization steps. This protective group can be efficiently removed in a later stage of the synthesis to unveil the secondary amine functionalities, which are then available for further modification, such as carboxymethylation, to introduce the coordinating arms of the final chelating agent. This strategic use of this compound allows for the controlled and high-yield synthesis of complex multidentate ligands.

This document provides detailed protocols for a four-step synthesis of a well-known chelating agent, 4,13-Diaza-18-crown-6-N,N'-diacetic acid (also known as K22DA), starting from this compound. The synthesis involves the preparation of a tosylated diol, a subsequent Richman-Atkins cyclization to form the N,N'-dibenzylated aza-crown ether, catalytic debenzylation, and final carboxymethylation.

Overall Synthetic Pathway

The synthesis of 4,13-Diaza-18-crown-6-N,N'-diacetic acid from this compound is a four-step process. The initial step involves the preparation of the tosylated electrophile. This is followed by a cyclization reaction with this compound to form the protected macrocycle. The benzyl protecting groups are then removed, and the final chelating agent is obtained by carboxymethylation.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Cyclization (Richman-Atkins) cluster_2 Step 3: Debenzylation cluster_3 Step 4: Carboxymethylation A Diethylene Glycol C Diethylene Glycol Ditosylate A->C Pyridine, CH2Cl2, 0°C to RT B p-Toluenesulfonyl Chloride (TsCl) B->C E N,N'-Dibenzyl-4,13-diaza- 18-crown-6 C->E NaH, DMF D This compound D->E F 4,13-Diaza-18-crown-6 E->F H2, Pd/C, Ethanol H 4,13-Diaza-18-crown-6- N,N'-diacetic acid (K22DA) F->H K2CO3, H2O, pH 10 G Bromoacetic Acid G->H

Diagram 1: Overall synthetic pathway for K22DA from this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethylene Glycol Ditosylate

This protocol details the preparation of the key electrophile for the cyclization reaction. The tosylation converts the terminal hydroxyl groups of diethylene glycol into good leaving groups.

Materials:

  • Diethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve diethylene glycol (10.6 g, 0.1 mol) in 200 mL of anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath and add pyridine (23.7 g, 0.3 mol).

  • Slowly add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 100 mL of 5% HCl solution (twice), 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is recrystallized from a mixture of ethanol and water to yield white crystalline diethylene glycol ditosylate.

Protocol 2: Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6

This protocol describes the macrocyclization reaction between this compound and diethylene glycol ditosylate.

Materials:

  • This compound

  • Diethylene glycol ditosylate (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, mechanical stirrer, heating mantle, dropping funnel

  • Chloroform, Acetone, Dioxane

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous DMF (1 L).

  • Carefully add sodium hydride (8.8 g of 60% dispersion, 0.22 mol) to the DMF.

  • In the dropping funnel, prepare a solution of this compound (19.5 g, 0.1 mol) in 200 mL of anhydrous DMF.

  • Add the this compound solution dropwise to the NaH suspension over 1 hour at room temperature.

  • In a separate dropping funnel, prepare a solution of diethylene glycol ditosylate (41.4 g, 0.1 mol) in 200 mL of anhydrous DMF.

  • Add the ditosylate solution dropwise to the reaction mixture over 4 hours.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of 50 mL of water.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in 300 mL of chloroform and wash with water (3 x 150 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Recrystallize the crude solid from a refluxing solution of acetone-dioxane (1:1 v/v) to obtain N,N'-Dibenzyl-4,13-diaza-18-crown-6 as a white solid.

Protocol 3: Debenzylation to 4,13-Diaza-18-crown-6

This protocol details the removal of the N-benzyl protecting groups via catalytic hydrogenation.

Materials:

  • N,N'-Dibenzyl-4,13-diaza-18-crown-6 (from Protocol 2)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Absolute ethanol

  • Parr hydrogenation apparatus

  • Celite

Procedure:

  • In the reaction vessel of a Parr hydrogenation apparatus, dissolve N,N'-Dibenzyl-4,13-diaza-18-crown-6 (22.1 g, 0.05 mol) in 300 mL of absolute ethanol.

  • Carefully add 1.0 g of 10% Pd/C catalyst to the solution.

  • Seal the apparatus, purge with hydrogen gas, and then pressurize to 60 psi.

  • Shake the mixture at room temperature for 72 hours.

  • Carefully vent the apparatus and filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the product from hexanes to afford pure 4,13-Diaza-18-crown-6.[1]

Protocol 4: Synthesis of 4,13-Diaza-18-crown-6-N,N'-diacetic acid (K22DA)

This final step involves the carboxymethylation of the secondary amine groups of the diaza-crown ether.

Materials:

  • 4,13-Diaza-18-crown-6 (from Protocol 3)

  • Bromoacetic acid

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve 4,13-Diaza-18-crown-6 (13.1 g, 0.05 mol) in 200 mL of deionized water in a 500 mL round-bottom flask.

  • Add potassium carbonate (27.6 g, 0.2 mol) to the solution and stir until dissolved.

  • In a separate beaker, dissolve bromoacetic acid (15.3 g, 0.11 mol) in 50 mL of deionized water and neutralize to pH 7 with potassium carbonate.

  • Add the neutralized bromoacetic acid solution to the crown ether solution.

  • Heat the reaction mixture to 70°C and maintain the pH at 10 by the periodic addition of a 2M K₂CO₃ solution for 24 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the white solid by filtration, wash with cold deionized water, and dry under vacuum to yield 4,13-Diaza-18-crown-6-N,N'-diacetic acid.

Experimental Workflow and Data

The following diagram illustrates a typical laboratory workflow for the cyclization step, which is central to the synthesis of the macrocyclic precursor.

G cluster_workflow Workflow: Cyclization Reaction start Start prep_reagents Prepare Solutions: - this compound in DMF - Ditosylate in DMF start->prep_reagents setup_reaction Set up 2L 3-neck flask with mechanical stirrer and dropping funnels prep_reagents->setup_reaction add_NaH Add NaH to DMF setup_reaction->add_NaH add_amine Dropwise addition of This compound solution add_NaH->add_amine add_tosylate Dropwise addition of ditosylate solution add_amine->add_tosylate react Heat to 100°C Stir for 24 hours add_tosylate->react quench Cool and quench with water react->quench workup Solvent removal (rotovap) Aqueous workup quench->workup purify Recrystallize from Acetone/Dioxane workup->purify end End: Pure Product purify->end

Diagram 2: Laboratory workflow for the synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis and the stability constants of the final chelating agent, K22DA, with various metal ions.

StepProductTypical Yield (%)
1. TosylationDiethylene Glycol Ditosylate85-95
2. CyclizationN,N'-Dibenzyl-4,13-diaza-18-crown-665-75
3. Debenzylation4,13-Diaza-18-crown-690-95[1]
4. Carboxymethylation4,13-Diaza-18-crown-6-N,N'-diacetic acid (K22DA)80-90
Metal IonLog K (Stability Constant) for K22DA
Ca²⁺5.8
Sr²⁺8.0
Ba²⁺9.6
Pb²⁺15.5
Cd²⁺13.7
Cu²⁺16.3
Zn²⁺13.5

Chelation Mechanism

The final product, 4,13-Diaza-18-crown-6-N,N'-diacetic acid (K22DA), is a multidentate ligand capable of forming highly stable complexes with a variety of metal ions. The chelation involves the coordination of the metal ion by the electron-donating atoms of the ligand: the two nitrogen atoms and four oxygen atoms of the crown ether ring, as well as the two carboxylate oxygen atoms from the acetic acid arms. This multi-point attachment results in the formation of a thermodynamically stable, caged metal complex.

G cluster_chelation Chelation Process cluster_details Coordinating Atoms ligand K22DA Chelator complex Stable Metal Chelate [M(K22DA)]ⁿ⁺ ligand->complex Coordination N_atoms 2x Nitrogen atoms ligand->N_atoms O_ether 4x Ether Oxygen atoms ligand->O_ether O_carboxylate 2x Carboxylate Oxygen atoms ligand->O_carboxylate metal Metal Ion (Mⁿ⁺) metal->complex Binding

Diagram 3: Logical diagram of the metal chelation process by K22DA.

References

N-Benzyldiethanolamine Functionality in Mixed-Mode Chromatography: Application Notes and Protocols for Biopharmaceutical Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the downstream processing of biopharmaceuticals, achieving high purity while maintaining product integrity is paramount. Mixed-mode chromatography has emerged as a powerful purification technology, offering unique selectivities that can resolve complex separation challenges not easily addressed by traditional single-mode chromatography methods. This document explores the application of N-Benzyldiethanolamine (NBDA) functionality in mixed-mode chromatography for the purification of biomolecules, particularly monoclonal antibodies (mAbs).

While this compound itself is a key chemical intermediate, its structural and functional characteristics are highly analogous to ligands used in commercially available mixed-mode chromatography resins. A notable example is N-benzyl-N-methyl ethanolamine, the functional ligand in the widely used Capto™ adhere resin.[1][2] The insights and data presented here are largely based on studies involving this closely related ligand, providing a strong predictive framework for the performance of NBDA-functionalized resins. The core structure, featuring a benzyl group and an ethanolamine moiety, facilitates a combination of hydrophobic, ionic, and hydrogen bonding interactions, which are the hallmarks of mixed-mode chromatography.[1][3]

These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging NBDA-type functionality for enhanced purification of therapeutic proteins.

Principle of Separation

The effectiveness of ligands like this compound in mixed-mode chromatography stems from their ability to engage in multiple types of interactions with the target biomolecule and impurities. The key functional groups and their roles are:

  • Benzyl Group: Provides a non-polar surface for hydrophobic interactions. This is particularly effective for binding proteins with exposed hydrophobic patches, such as aggregates or certain host cell proteins (HCPs).[1]

  • Tertiary Amine: This group is positively charged at pH values below its pKa, enabling cation exchange interactions with negatively charged biomolecules or regions of biomolecules.

  • Hydroxyl Groups (Ethanolamine moiety): These groups can participate in hydrogen bonding with the target protein or impurities, adding another layer of selectivity.[1]

This multi-modal interaction allows for fine-tuning of separation by manipulating mobile phase conditions such as pH, ionic strength, and the use of additives.[4]

Applications in Biopharmaceutical Purification

The unique selectivity of NBDA-functionalized resins makes them highly suitable for a range of challenging purification steps in bioprocessing, particularly in polishing steps following an initial capture step (e.g., Protein A affinity chromatography for mAbs).[5][6]

Aggregate and Dimer Removal

Product-related impurities, such as aggregates and dimers, are a critical quality attribute to control in therapeutic protein production due to their potential for increased immunogenicity. Mixed-mode chromatography with NBDA-type ligands excels at removing these species.[7][8][9]

Operating Mode: Typically performed in flow-through mode, where the monomeric product passes through the column while the more hydrophobic and often differently charged aggregates and dimers bind to the resin.[1][10]

Key Performance Data:

ParameterConditionResultReference
AnalyteMonoclonal Antibody (IgG1)-[1]
Starting MaterialPost-Protein A eluateAggregate/Dimer Content: 6%[1]
ResinCapto™ adhere-[1]
Operating ModeFlow-through-[1]
Sample Load120 mg MAb/mL resinAggregate/Dimer Content reduced to 0.6% (10-fold reduction)[1]
265 mg MAb/mL resinAggregate/Dimer Content reduced to 1.3% (4.8-fold reduction)[1]
Monomer Yieldat 265 mg/mL load94%[1]
Host Cell Protein (HCP) Clearance

Host cell proteins are process-related impurities that must be reduced to very low levels. The multi-modal nature of NBDA-functionalized resins allows for the effective binding of a wide range of HCPs with varying properties.[11][12][13]

Operating Mode: Can be effective in both flow-through and bind-and-elute modes.[6][14]

Key Performance Data:

ParameterConditionResultReference
AnalyteMonoclonal Antibody-[10]
Starting MaterialPost-Protein A eluateHCP Level: 210 ppm[10]
ResinCapto™ adhere-[10]
Operating ModeFlow-through (optimized)HCP level reduced to negligible amounts[10]
AnalyteRecombinant V Kappa-[12]
ResinHCPure™ (mixed-mode)-[12]
Operating ModeFlow-through (optimized)96% reduction in HCPs[12]
Product Yield>80%[12]

Experimental Protocols

The following protocols are generalized for mixed-mode resins with NBDA-type functionality, such as Capto™ adhere. Optimization is crucial for each specific application.

Protocol 1: Aggregate Removal in Flow-Through Mode

This protocol is designed for the polishing of monoclonal antibodies after Protein A chromatography.

1. Column Packing and Equilibration:

  • Pack the chromatography column with the mixed-mode resin according to the manufacturer's instructions.
  • Equilibrate the column with at least 5 column volumes (CV) of equilibration buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0). Ensure that the pH and conductivity of the column effluent match the buffer.

2. Sample Preparation and Loading:

  • Adjust the pH and conductivity of the Protein A eluate to match the equilibration buffer. This may require dilution or buffer exchange.
  • Load the prepared sample onto the column at a recommended residence time of 2-4 minutes.

3. Collection of Flow-Through:

  • Collect the column flow-through fraction, which contains the purified monomeric antibody.

4. Washing:

  • Wash the column with 3-5 CV of equilibration buffer to ensure complete recovery of the monomer.

5. Stripping and Regeneration:

  • Strip the bound impurities from the column using a high salt and/or low pH buffer (e.g., 20 mM sodium phosphate, 1.0 M NaCl, pH 7.0 or 0.1 M acetate, pH 3.0).
  • Regenerate the column with a suitable regeneration solution as per the manufacturer's guidelines (e.g., 1 M NaOH), followed by re-equilibration.

Protocol 2: General Purification in Bind-and-Elute Mode

This protocol is suitable for capturing a target protein while allowing impurities to flow through, or for when stronger binding of the target is required for separation.

1. Column Packing and Equilibration:

  • Pack the chromatography column and equilibrate with at least 5 CV of binding buffer (e.g., 50 mM MES, pH 6.0).

2. Sample Preparation and Loading:

  • Adjust the pH and conductivity of the sample to promote binding to the resin. This typically involves a lower pH and/or lower conductivity than the pI of the target protein.
  • Load the sample onto the column at a residence time of 4-6 minutes.

3. Washing:

  • Wash the column with 5-10 CV of binding buffer, or until the UV absorbance at 280 nm returns to baseline. An intermediate wash step with a slightly different pH or salt concentration can be included to remove weakly bound impurities.

4. Elution:

  • Elute the bound target protein by increasing the salt concentration or the pH. A linear gradient is often used for initial optimization (e.g., 0-1.0 M NaCl over 20 CV), followed by a step elution for process scale.
  • Collect fractions and analyze for purity and yield.

5. Stripping, Regeneration, and Re-equilibration:

  • Perform stripping and regeneration as described in Protocol 1.
  • Re-equilibrate the column with binding buffer for the next run.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the described chromatographic processes.

G cluster_0 Flow-Through Workflow for Aggregate Removal A Equilibrate Column (e.g., pH 7.0, 50 mM NaCl) B Load Sample (mAb with aggregates) A->B Ready Column C Collect Flow-Through (Purified Monomer) B->C Monomer passes through D Wash Column (Equilibration Buffer) C->D Ensure full recovery E Strip & Regenerate (High Salt / Low pH) D->E Remove bound aggregates F Re-equilibrate E->F Prepare for next cycle G cluster_1 Bind-and-Elute Workflow for Protein Purification G Equilibrate Column (Binding Buffer, e.g., pH 6.0) H Load Sample (Target Protein Binds) G->H Ready Column I Wash Column (Remove unbound impurities) H->I Impurities flow through J Elute Protein (pH or Salt Gradient) I->J Desorb target K Collect Fractions (Purified Target Protein) J->K Isolate target L Strip & Regenerate K->L Clean column

References

Step-by-Step Guide to N-Benzyldiethanolamine Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-Benzyldiethanolamine, a versatile intermediate in organic synthesis and pharmaceutical development. The following sections outline three primary purification techniques: vacuum distillation, recrystallization, and column chromatography. Additionally, methods for assessing the purity of the final product are described.

Purification Strategies at a Glance

The choice of purification method for this compound depends on the nature of the impurities and the desired final purity. A general workflow for purification is presented below.

Purification_Workflow crude Crude this compound workup Aqueous Workup & Extraction crude->workup distillation Vacuum Distillation workup->distillation For high-boiling impurities recrystallization Recrystallization workup->recrystallization For crystalline solids chromatography Column Chromatography workup->chromatography For complex mixtures purity_analysis Purity Assessment (HPLC, GC-MS, NMR, IR) distillation->purity_analysis recrystallization->purity_analysis chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: General workflow for the purification of this compound.

Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound, particularly for removing non-volatile or high-boiling impurities. By reducing the pressure, the boiling point of the compound is lowered, preventing potential decomposition at high temperatures.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser and a thermometer, a collection flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system, aiming for a pressure between 1 and 15 mmHg.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

  • Fraction Collection: Discard any initial low-boiling fractions. Collect the main fraction corresponding to pure this compound in a pre-weighed collection flask.

  • Completion: Once the main fraction has been collected and the distillation rate slows, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Quantitative Data:

ParameterValue
Boiling Point 153-156 °C at 12 mmHg
168-170 °C at 1.5 mmHg
Typical Purity >98%

Recrystallization

Recrystallization is a powerful technique for purifying solid this compound from soluble and insoluble impurities. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Good starting points include ethanol, ethanol/water mixtures, or hexane/ethyl acetate mixtures. While benzene has been reported, its use is discouraged due to toxicity.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be further cooled in an ice bath.

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.

Quantitative Data:

ParameterRecommended SolventsExpected Purity
Recrystallization Ethanol, Ethanol/Water, Hexane/Ethyl Acetate>99%

Column Chromatography

Column chromatography is a versatile method for separating this compound from impurities with different polarities.

Column_Chromatography_Workflow start Prepare Silica Gel Slurry pack Pack Column start->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for column chromatography purification.

Experimental Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or by adding methanol to a dichloromethane mobile phase) to elute the more polar this compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified this compound.

Quantitative Data:

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (starting point) Hexane/Ethyl Acetate (gradient) or Dichloromethane/Methanol (gradient)
Typical Purity >99%

Purity Assessment

The purity of the obtained this compound should be confirmed using a combination of the following analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a sensitive technique for assessing purity and quantifying the compound.[1]

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer).[2]

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[3] It provides information on both the retention time and the mass spectrum of the compound, confirming its identity and purity.

  • Sample Preparation: Derivatization (e.g., silylation) may be necessary to improve the chromatographic properties of the polar this compound.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of the benzyl and diethanolamine moieties. Expected signals would include aromatic protons (around 7.2-7.4 ppm), a singlet for the benzylic protons, and multiplets for the ethanolamine protons.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy is used to identify the functional groups present in the molecule.[4]

    • Characteristic Absorptions:

      • A broad absorption band in the region of 3400-3300 cm⁻¹ indicates the O-H stretching vibration of the hydroxyl groups.[4]

      • C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹.[4]

      • Aliphatic C-H stretching vibrations appear in the 3000-2800 cm⁻¹ range.[4]

      • The C-N stretching vibration of the tertiary amine is found in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.[4]

Summary of Analytical Data:

Analytical TechniquePurposeKey Parameters/Observations
HPLC Purity assessment and quantificationC18 column, Acetonitrile/Buffer mobile phase, UV detection
GC-MS Identification and purity assessmentProvides retention time and mass spectrum
¹H NMR Structural confirmationAromatic, benzylic, and ethanolamine proton signals
¹³C NMR Structural confirmationConfirms carbon skeleton
IR Spectroscopy Functional group identificationO-H stretch (~3350 cm⁻¹), C-N stretch (~1100 cm⁻¹)

References

Troubleshooting & Optimization

Technical Support Center: N-Benzyldiethanolamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Benzyldiethanolamine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: N-alkylation of diethanolamine with benzyl chloride and reductive amination of benzaldehyde with diethanolamine.

Route 1: N-Alkylation of Diethanolamine with Benzyl Chloride

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Temperature: The reaction is typically conducted at elevated temperatures, between 60°C and 100°C.[1] Maintaining a temperature of 95-100°C for 2-3 hours has been shown to produce a high yield.[1] - Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure the consumption of the starting materials. A Chinese patent suggests a reaction time of 1-2 hours after the addition of benzyl chloride is complete.
Side Reactions - Over-alkylation (Quaternary Salt Formation): Use an excess of diethanolamine. A molar ratio of diethanolamine to benzyl chloride of 2:1 to 3:1 is commonly used to suppress the formation of the quaternary ammonium salt.[1] - O-alkylation: While less common for benzyl chloride compared to more reactive alkylating agents, the presence of a base helps to ensure selective N-alkylation. Using a solid base like sodium carbonate or potassium carbonate can improve selectivity and yield.
Loss During Workup - Incomplete Extraction: this compound has some water solubility. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate). Multiple extractions (3x) are recommended. - Decomposition During Distillation: this compound has a high boiling point. Purify via vacuum distillation to prevent thermal degradation. The boiling point is reported to be 153-156°C under reduced pressure.

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted Starting Materials - Optimize Reaction Conditions: As with low yield, ensure the reaction goes to completion by adjusting temperature and time. - Efficient Purification: Use fractional vacuum distillation to separate the product from unreacted benzyl chloride and diethanolamine.
Dibenzylalkylamine Formation - Control Stoichiometry: The formation of dibenzylalkylamine can occur if there is an excess of benzyl chloride or if the reaction temperature is too high for an extended period. Use an excess of diethanolamine.
Formation of Salts - Neutralization and Washing: The reaction produces hydrochloric acid, which is neutralized by a base. Ensure the final product is properly washed to remove any inorganic salts.
Route 2: Reductive Amination of Benzaldehyde with Diethanolamine

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Imine Formation - Allow Sufficient Time for Imine Formation: Before adding the reducing agent, allow the benzaldehyde and diethanolamine to stir together to form the imine intermediate. This can take from 30 minutes to a few hours. - Use of a Catalyst: A mild acid catalyst can sometimes facilitate imine formation.
Inefficient Reduction - Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. Ensure it is fresh and added portion-wise to control the reaction. - Reaction Conditions: The reduction is typically carried out at room temperature or slightly below. Ensure adequate stirring during the addition of the reducing agent.
Hydrolysis of Imine - Anhydrous Conditions: While the reaction can be performed in protic solvents like methanol or ethanol, minimizing the amount of water can prevent the hydrolysis of the imine intermediate back to the starting materials.

Issue 2: Presence of Benzyl Alcohol as an Impurity

Potential CauseRecommended Solution
Reduction of Benzaldehyde - Slow Addition of Reducing Agent: If the reducing agent is added too quickly or before the imine has formed, it can reduce the unreacted benzaldehyde to benzyl alcohol. Add the reducing agent portion-wise to the pre-formed imine solution.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary and most common methods for synthesizing this compound are the N-alkylation of diethanolamine with benzyl chloride and the reductive amination of benzaldehyde with diethanolamine.

Q2: Which synthetic route generally gives a higher yield?

A2: Both routes can provide high yields. Optimized N-alkylation using a solid base has reported yields of over 90%. Reductive amination is also known to be a high-yielding reaction, with yields for analogous reactions often exceeding 90%.

Q3: What is the role of the base in the N-alkylation reaction?

A3: A base is necessary to neutralize the hydrochloric acid that is formed during the reaction between benzyl chloride and diethanolamine.[1] This prevents the protonation of the diethanolamine, which would render it non-nucleophilic, and drives the reaction to completion.

Q4: Can I use other benzyl halides for the N-alkylation?

A4: Yes, benzyl bromide can also be used. Benzyl bromide is generally more reactive than benzyl chloride, which may lead to faster reaction times but could also increase the likelihood of over-alkylation if the reaction conditions are not carefully controlled.

Q5: What are the common side reactions in the N-alkylation of diethanolamine?

A5: The main side reaction is the formation of the quaternary ammonium salt through over-alkylation. This can be minimized by using an excess of diethanolamine. Another potential, though less common, side reaction is O-alkylation of the hydroxyl groups.

Q6: How can I monitor the progress of the reaction?

A6: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, one can observe the consumption of the starting materials and the formation of the product.

Q7: What is the best method for purifying this compound?

A7: Due to its high boiling point, the most common and effective method for purifying this compound is fractional distillation under reduced pressure. This allows for the separation of the product from non-volatile impurities and unreacted starting materials at a lower temperature, thus preventing thermal decomposition.

Data Presentation

The following tables summarize the reaction conditions and yields for different synthetic routes to this compound.

Table 1: N-Alkylation of Diethanolamine with Benzyl Chloride

BaseSolventTemperature (°C)Reaction Time (h)Molar Ratio (Diethanolamine:Benzyl Chloride)Yield (%)
Sodium HydroxideEthyl Acetate85-902-3Excess Diethanolamine66-68
Sodium CarbonateNone90-951-2~3.8:194.5
Potassium CarbonateNone80-851-2~3.8:191.8

Table 2: Reductive Amination of Benzaldehyde with Diethanolamine (Representative Conditions)

Reducing AgentSolventTemperature (°C)Reaction Time (h)Molar Ratio (Diethanolamine:Benzaldehyde:Reducing Agent)Expected Yield (%)
Sodium BorohydrideMethanolRoom Temperature2-41:1:1.5>90
Sodium Borohydride/ Cation Exchange ResinTHFRoom Temperature0.5-11:1:1~91 (analogous reaction)[2]

Experimental Protocols

Protocol 1: High-Yield N-Alkylation using a Solid Base

This protocol is adapted from a Chinese patent (CN109761827A) and describes a high-yield synthesis of this compound.

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 300g of diethanolamine.

  • Addition of Base: Under stirring, add 120g of powdered sodium carbonate.

  • Heating: Heat the mixture to 60-65°C.

  • Addition of Benzyl Chloride: Slowly add 100g of benzyl chloride dropwise while maintaining the temperature at 60-65°C. The addition should take approximately 4-6 hours.

  • Reaction Completion: After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours. Monitor the reaction by GC until the benzyl chloride content is less than 0.5%.

  • Workup: Stop the reaction and filter the hot mixture to remove the solid inorganic salts.

  • Purification: The filtrate is subjected to vacuum distillation. First, excess diethanolamine is collected at 100-110°C under vacuum and can be recycled. Then, the fraction at 153-156°C is collected as the this compound product. The reported yield is approximately 94.5%.

Protocol 2: Reductive Amination of Benzaldehyde

This is a general representative protocol based on common lab procedures for reductive amination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and diethanolamine (1 equivalent) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions over 30-60 minutes, ensuring the temperature remains below 20°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations

experimental_workflow_alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Diethanolamine Diethanolamine ReactionVessel Reaction at 60-95°C Diethanolamine->ReactionVessel BenzylChloride Benzyl Chloride BenzylChloride->ReactionVessel Base Solid Base (e.g., Na₂CO₃) Base->ReactionVessel Filtration Hot Filtration ReactionVessel->Filtration Crude Mixture Distillation Vacuum Distillation Filtration->Distillation Filtrate Product This compound Distillation->Product

Caption: Experimental workflow for the N-alkylation synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? Start->SideReactions WorkupLoss Loss During Workup? Start->WorkupLoss IncreaseTempTime Increase Temperature and/or Reaction Time IncompleteReaction->IncreaseTempTime AdjustStoichiometry Adjust Reactant Ratio (excess amine) SideReactions->AdjustStoichiometry OptimizeWorkup Optimize Extraction & Use Vacuum Distillation WorkupLoss->OptimizeWorkup

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Common side reactions in the synthesis of N-Benzyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyldiethanolamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions in the synthesis of this compound, particularly when using benzyl chloride and diethanolamine, are over-alkylation and secondary condensation.

  • Over-alkylation (Quaternization): The desired product, this compound, is a tertiary amine and can react further with the alkylating agent (benzyl chloride) to form a quaternary ammonium salt.[1] This is a common issue in amine alkylations.

  • Di-benzylation: Another significant side reaction is the formation of N,N-dibenzyl-diethanolamine, where two benzyl groups attach to the nitrogen atom of diethanolamine.[1]

  • Secondary Condensation: In syntheses starting from ethanolamine and benzyl chloride to produce the intermediate N-benzylethanolamine, secondary condensation can occur, leading to secondary amine byproducts.[2][3]

Q2: How can I minimize the formation of the quaternary ammonium salt?

A2: To suppress the production of the quaternary ammonium salt, it is crucial to control the reaction stoichiometry.[1] Employing an excess of diethanolamine relative to benzyl chloride is a common strategy. A molar ratio of diethanolamine to benzyl chloride in the range of 2:1 to 3:1 is often used to drive the reaction towards the desired tertiary amine and minimize over-alkylation.[1]

Q3: What measures can be taken to prevent the formation of N,N-dibenzyl-diethanolamine?

A3: Similar to preventing quaternization, controlling the stoichiometry is key. Maintaining a close to 1:1 molar ratio of benzyl halide to diethanolamine can help reduce the formation of the N,N-dibenzyl-diethanolamine byproduct.[1] The use of a molar equivalent of a base like sodium carbonate has also been shown to effectively inhibit the formation of this and other by-products.[1][4]

Q4: Are there alternative synthesis routes to this compound that might avoid these side reactions?

A4: Yes, an alternative approach involves the reaction of benzylamine with two equivalents of ethylene oxide.[1] This method offers a different pathway that may circumvent the specific side reactions associated with benzyl chloride and diethanolamine. However, this route may present its own set of potential side reactions, such as the formation of mono- and tri-ethanolamine derivatives if the stoichiometry is not carefully controlled.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Formation of side products (quaternary salt, di-benzylated product).[1] - Suboptimal reaction temperature.- Monitor the reaction progress using techniques like GC to ensure the complete consumption of the limiting reagent.[2][3] - Adjust the molar ratio of reactants. Use an excess of diethanolamine (2:1 to 3:1) to favor the desired product.[1] - Optimize the reaction temperature. A typical range is between 60°C and 100°C.[1]
Presence of a significant amount of quaternary ammonium salt - Molar ratio of benzyl chloride to diethanolamine is too high. - Prolonged reaction time at elevated temperatures.- Reduce the molar ratio of benzyl chloride to diethanolamine.[1] - Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction of the product.
Detection of N,N-dibenzyl-diethanolamine impurity - Molar ratio of benzyl chloride to diethanolamine is approaching or exceeding 1:1.- Maintain a strict 1:1 molar ratio or use a slight excess of diethanolamine.[1] - Incorporate a molar equivalent of sodium carbonate to inhibit the formation of this byproduct.[1]
Formation of colored impurities - Reaction temperature is too high, leading to decomposition. - Presence of oxygen, causing oxidation.- Maintain the reaction temperature within the recommended range (60-100°C).[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Key Experiment: Synthesis of this compound via Alkylation of Diethanolamine

This protocol is based on the common alkylation method and incorporates measures to minimize side reactions.

Materials:

  • Diethanolamine

  • Benzyl chloride

  • Sodium carbonate (anhydrous powder)

  • Organic solvent (e.g., Methylene dichloride)[4]

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add diethanolamine and the organic solvent.

  • Add a molar equivalent of powdered sodium carbonate to the mixture with stirring.[1][4]

  • Slowly add benzyl chloride to the reaction mixture. Maintain a molar ratio of diethanolamine to benzyl chloride of approximately 2:1 to 3:1 to minimize over-alkylation.[1]

  • Heat the reaction mixture to a temperature between 60°C and 100°C.[1] A typical procedure involves maintaining the temperature at 95-100°C for 2 to 3 hours.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the benzyl chloride is consumed.[2][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium chloride formed and any unreacted sodium carbonate.

  • Wash the filtrate with water to remove excess diethanolamine and any remaining salts.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Diagram 1: Synthesis Pathway and Major Side Reactions

Synthesis_and_Side_Reactions DEA Diethanolamine inv1 DEA->inv1 inv3 DEA->inv3 BC Benzyl Chloride BC->inv1 inv2 BC->inv2 BC->inv3 Product This compound (Desired Product) Product->inv2 Side_Product1 Quaternary Ammonium Salt (Over-alkylation) Side_Product2 N,N-Dibenzyl-diethanolamine (Di-benzylation) inv1->Product Main Reaction inv2->Side_Product1 Side Reaction 1 inv3->Side_Product2 Side Reaction 2

Caption: Main synthesis pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Stoichiometry Check Reactant Ratio (DEA:BC) Start->Check_Stoichiometry Ratio_Correct Ratio Correct? (e.g., >2:1) Check_Stoichiometry->Ratio_Correct Adjust_Ratio Adjust Ratio: Increase Diethanolamine Ratio_Correct->Adjust_Ratio No Check_Temp Check Reaction Temperature Ratio_Correct->Check_Temp Yes Adjust_Ratio->Check_Temp Temp_Correct Temp Correct? (60-100°C) Check_Temp->Temp_Correct Adjust_Temp Adjust Temperature Temp_Correct->Adjust_Temp No Check_Base Check for Base (e.g., Na2CO3) Temp_Correct->Check_Base Yes Adjust_Temp->Check_Base Base_Present Base Present? Check_Base->Base_Present Add_Base Add Molar Equivalent of Na2CO3 Base_Present->Add_Base No End Re-run Experiment Base_Present->End Yes Add_Base->End

Caption: Troubleshooting steps for low product yield.

References

Technical Support Center: N-Benzyldiethanolamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of N-Benzyldiethanolamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in this compound typically arise from the synthesis process or degradation. These can include:

  • Unreacted Starting Materials: Residual diethanolamine and benzylating agents (e.g., benzyl chloride).

  • Byproducts: Over-alkylation can lead to byproducts like N,N-dibenzyl-diethanolamine or the formation of quaternary ammonium salts. Secondary condensation reactions may also occur.

  • Degradation Products: Oxidation of the benzylic position can form benzaldehyde, and oxidation of the amine can lead to N-oxides.[1][2]

  • Solvents: Residual solvents used during the synthesis and workup, such as methylene dichloride or ethyl acetate.[3][4]

Q2: What is the most effective method for purifying this compound?

A2: For liquid this compound, fractional vacuum distillation is the most common and effective method for achieving high purity, typically >98%.[4][5] It is particularly effective at removing less volatile starting materials and byproducts. For separating compounds with similar boiling points or for removing colored impurities, flash column chromatography over silica gel is a powerful alternative.[1][6]

Q3: How can I assess the purity of my this compound sample?

A3: A multi-technique approach is recommended for purity assessment.[1]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to quantify purity and identify trace impurities.[7][8][9]

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and detect the presence of impurities with distinct spectral signatures.[1]

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of a reaction or purification, allowing for a qualitative assessment of the number of components in a mixture.[10]

Q4: My purified this compound is a yellow oil. Is this normal, and how can I remove the color?

A4: While pure this compound is typically a colorless to pale yellow viscous liquid, a distinct yellow or dark yellow color often indicates the presence of impurities, possibly from oxidation or side reactions.[6][11] If distillation does not remove the color, flash column chromatography is often effective. Treatment with a small amount of activated carbon followed by filtration before the final purification step can also sometimes remove colored impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Multiple spots are visible on TLC after initial workup.

Possible Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction by TLC until the starting material spot is consumed. Consider extending the reaction time or increasing the temperature if necessary.[4]
Formation of ByproductsUse a molar excess of diethanolamine relative to the benzylating agent to suppress the formation of over-alkylated products.[1]
DegradationEnsure the reaction is run under an inert atmosphere (e.g., Nitrogen) to prevent oxidation. Avoid excessive heat during workup.

Issue 2: Purity does not improve after vacuum distillation.

Possible Cause Troubleshooting Step
Co-distillation of ImpuritiesThe impurity may have a boiling point very close to that of this compound. Use a fractional distillation column with higher theoretical plates or switch to an alternative purification method like flash column chromatography.[10]
Thermal DecompositionThe compound may be degrading at the distillation temperature. Ensure the vacuum is sufficiently high to lower the boiling point. A typical collection range is 153-156°C under vacuum.[4][5]
Contaminated ApparatusEnsure all glassware is thoroughly cleaned and dried before use.

Issue 3: Low recovery of material after flash column chromatography.

Possible Cause Troubleshooting Step
Compound Instability on Silica GelSome amine compounds can be unstable on acidic silica gel, leading to streaking and poor recovery.[10] Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1-2%). Alternatively, use a different stationary phase like alumina.
Inappropriate Solvent SystemThe chosen eluent may not be optimal for eluting the product. Perform small-scale TLC experiments with various solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes) to find the ideal mobile phase for separation and elution.[6][10]
Overloading the ColumnToo much crude material was loaded onto the column, leading to poor separation and product loss. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.

Data Presentation

Table 1: Physical Properties & Distillation Parameters

ParameterValueSource(s)
Molecular FormulaC₁₁H₁₇NO₂[1]
Molecular Weight195.26 g/mol [1]
AppearanceColorless to yellow viscous liquid[11][12]
Boiling Point153-156°C (at reduced pressure)[4][5]
Density~1.09 g/cm³[1]

Table 2: Suggested Chromatographic Conditions

TechniqueStationary PhaseMobile Phase / EluentDetection
TLC Silica gel 60 F₂₅₄20% Ethyl Acetate in Hexanes (example, requires optimization)UV light (254 nm) / Stains (e.g., CAM, Iodine)[6][10]
Flash Chromatography Silica Gel (230-400 mesh)Gradient: Dichloromethane → 2:8 Methanol/DichloromethaneTLC / UV
HPLC (Reverse Phase) Newcrom R1 or similar C18 columnAcetonitrile / Water with Formic Acid (for MS compatibility)UV (e.g., 254 nm)[1][7]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

  • Setup: Assemble a fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Use a well-insulated distillation column.

  • Charging the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions, which may contain residual solvents.

    • Carefully monitor the head temperature. Collect the main fraction distilling at the expected temperature (e.g., 153-156°C at a specific vacuum).[4][5]

    • Change collection flasks if the temperature fluctuates significantly, indicating the start of a new fraction.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

  • Eluent Selection: Using TLC, determine an appropriate solvent system that gives the this compound an Rf value of approximately 0.3.[13] A common starting point is a mixture of ethyl acetate and hexanes or methanol and dichloromethane.[6][10]

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_start Starting Point cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_end Final Product & Verification Crude Crude this compound (Post-Synthesis Workup) TLC TLC Analysis Crude->TLC Initial Check Distillation Fractional Vacuum Distillation TLC->Distillation If major impurity is non-volatile Chromatography Flash Column Chromatography TLC->Chromatography If impurities have similar boiling points Pure_Product Purified this compound Distillation->Pure_Product Chromatography->Pure_Product Final_Analysis Final Purity Check (HPLC, GC-MS, NMR) Pure_Product->Final_Analysis Verification Verified_Product Verified Pure Product (>98%) Final_Analysis->Verified_Product Meets Specs

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingTree Start Problem: Low Purity After Purification Method Which method was used? Start->Method Dist Vacuum Distillation Method->Dist Distillation Chrom Column Chromatography Method->Chrom Chromatography Dist_Q1 Was the vacuum stable and pressure low enough? Dist->Dist_Q1 Dist_A1_No Action: Check for leaks. Use a better vacuum pump. Dist_Q1->Dist_A1_No No Dist_A1_Yes Impurity likely has a similar boiling point. Dist_Q1->Dist_A1_Yes Yes Dist_Sol Action: Use a longer/more efficient fractionation column OR switch to Column Chromatography. Dist_A1_Yes->Dist_Sol Chrom_Q1 Did the compound streak or show low recovery? Chrom->Chrom_Q1 Chrom_A1_Yes Compound may be unstable on silica. Chrom_Q1->Chrom_A1_Yes Yes Chrom_A1_No Separation was poor. Chrom_Q1->Chrom_A1_No No Chrom_Sol1 Action: Neutralize silica with triethylamine OR use alumina as stationary phase. Chrom_A1_Yes->Chrom_Sol1 Chrom_Sol2 Action: Re-optimize eluent system using TLC with different solvent polarities. Chrom_A1_No->Chrom_Sol2

Caption: Troubleshooting decision tree for purifying this compound.

References

Optimizing reaction conditions for N-Benzyldiethanolamine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-alkylation of N-Benzyldiethanolamine. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the N-alkylation of this compound?

A1: The primary mechanism for the N-alkylation of this compound is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon of the alkylating agent (e.g., an alkyl halide). Another advanced and eco-friendly method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst.[1][2] This latter method involves the temporary dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine to form an imine, followed by reduction to the final N-alkylated product.[1][2]

Q2: What are the most common side reactions to be aware of during the N-alkylation of this compound?

A2: The most common side reaction is over-alkylation, where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[1] This is especially prevalent because the product can be more nucleophilic than the starting secondary amine.[3] Other potential side reactions, particularly when using metal catalysts in "borrowing hydrogen" methods, can include hydrogenolysis of the benzyl group to yield toluene and diethanolamine.[1][4] Under harsh conditions, ring-opening of the resulting structure could occur, though this is less common.[5]

Q3: How can I selectively achieve mono-alkylation and avoid the formation of quaternary ammonium byproducts?

A3: Controlling selectivity is crucial for a successful reaction. Key strategies include:

  • Stoichiometry Control: Carefully controlling the molar ratio of reactants is critical. Using a slight excess of this compound relative to the alkylating agent can favor mono-alkylation. Conversely, a large excess of the amine can also be used to statistically favor mono-alkylation, though this may not be atom-economical.[1][6]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps maintain a low concentration, reducing the likelihood of the product reacting again.[6][7]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can improve selectivity by reducing the rate of the second alkylation step.[6][7]

  • Choice of Base and Solvent: The appropriate selection of base and solvent can influence the reaction pathway and enhance selectivity for the desired product.[6]

Q4: What are the recommended bases and solvents for direct N-alkylation with alkyl halides?

A4: The choice of base and solvent is critical for reaction success.

  • Bases: A non-nucleophilic base is necessary to neutralize the acid (e.g., HBr, HCl) formed during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a hindered organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base).[1][6] The base should be strong enough to neutralize the acid but not so strong as to cause unwanted side reactions.

  • Solvents: Polar aprotic solvents are generally preferred as they can enhance the nucleophilicity of the amine.[1] Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices.[8][9] Ensure the chosen solvent can dissolve the reactants and the base to a reasonable extent.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Low Reaction Temperature: The activation energy for the reaction has not been overcome. 2. Poor Solubility of Reagents: Reactants or the base are not sufficiently soluble in the chosen solvent.[9][10] 3. Ineffective Base: The base is not strong enough to neutralize the acid byproduct, leading to protonation of the amine and halting the reaction. 4. Catalyst Poisoning (if applicable): Impurities in reagents or solvents are deactivating the catalyst.[7]1. Increase Temperature: Gradually increase the reaction temperature. Many N-alkylations require heating (e.g., 60-100°C) to proceed at a reasonable rate.[1][7] 2. Change Solvent: Switch to a more polar aprotic solvent like DMF to improve solubility.[7][9] 3. Use a Stronger/More Soluble Base: Switch to a stronger, non-nucleophilic base like DIPEA or ensure the base is soluble (e.g., use Cs₂CO₃ in place of K₂CO₃).[6][8][9] 4. Use Pure Reagents: Ensure all reagents and solvents are pure and anhydrous.
Significant Over-alkylation (Quaternary Salt Formation) 1. High Reactivity of Tertiary Amine Product: The desired product is more nucleophilic than the starting material.[3] 2. Incorrect Stoichiometry: An excess of the alkylating agent is present. 3. High Reaction Temperature: Elevated temperatures favor the formation of the thermodynamically stable quaternary salt.1. Control Alkylating Agent Concentration: Add the alkylating agent slowly and dropwise to the reaction mixture.[6][7] 2. Adjust Stoichiometry: Use an excess of this compound relative to the alkylating agent.[1] 3. Lower Reaction Temperature: Run the reaction at a lower temperature to improve kinetic selectivity for the mono-alkylated product.[6]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Poor Nucleophilicity of the Amine: Steric hindrance from the benzyl group may slow the reaction. 3. Reversible Reaction: The equilibrium is not driven towards the product side.1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer duration. 2. Increase Temperature/Change Solvent: Heating the reaction or switching to a more polar solvent like DMF can enhance the reaction rate.[1][7] 3. Ensure Effective Acid Scavenging: Make sure a sufficient equivalent of base is used to neutralize the acid byproduct and drive the reaction forward.[7]
Formation of Multiple Unidentified Byproducts 1. Decomposition of Reagents or Products: The alkylating agent or the product may be unstable at the reaction temperature.[7] 2. Side Reactions with Solvent: The solvent may be participating in the reaction. 3. Catalyst-Mediated Side Reactions: If using a "borrowing hydrogen" approach, the catalyst may promote side reactions like hydrogenolysis.[4]1. Lower Reaction Temperature: Monitor the reaction closely and stop it once the starting material is consumed to minimize decomposition.[7] 2. Choose an Inert Solvent: Select a stable, inert solvent for the reaction conditions. 3. Screen Catalysts: If applicable, screen different metal catalysts to find one that minimizes unwanted side reactions.
Difficult Purification 1. Product Instability: The purified product may be unstable on silica gel.[11] 2. Co-elution of Product and Starting Material: The polarity of the product and starting material may be very similar. 3. Formation of Emulsions during Workup: The amine product can act as a surfactant.1. Alternative Purification: Consider alternative purification methods such as fractional vacuum distillation or crystallization.[11] If using chromatography, consider using a different stationary phase like alumina. 2. Optimize Chromatography: Use a different eluent system or a gradient elution to improve separation. 3. Modify Workup: During aqueous extraction, add brine (saturated NaCl solution) to break up emulsions.[11]

Data Presentation

Table 1: Effect of Catalyst on N-Alkylation of Amines with Alcohols via Borrowing Hydrogen

EntryAmineAlcoholCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineBenzyl alcohol[Ru]-3 (2)KOBuᵗToluene252490+[2]
2AnilineBenzyl alcoholMn-pincer (3)KOBuᵗToluene802480-90[12]
3p-AnisidineBenzyl alcoholRu-Py-CH₃ (0.75)NaOBuᵗToluene1402495[13]
4BenzylamineBenzyl alcoholRaney Niaq. NH₃t-amyl alcohol16018~60 (selectivity)[4]

Note: This table presents data for analogous N-alkylation reactions to illustrate the impact of different catalytic systems. Yields are for the desired secondary amine.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Add a suitable non-nucleophilic base, such as anhydrous potassium carbonate (1.5 eq.) or DIPEA (1.5 eq.).[6]

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.[6]

  • Reaction: Stir the reaction mixture. If no reaction is observed at room temperature, gradually heat the mixture (e.g., to 60-80°C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water.[12]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine to remove residual water and break emulsions, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11][14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel or an alternative method if the compound is unstable.[11]

Protocol 2: General Procedure for N-Alkylation with an Alcohol via "Borrowing Hydrogen"
  • Reactant Preparation: To a Schlenk tube or a similar reaction vessel, add the manganese or ruthenium pincer complex catalyst (e.g., 2-3 mol%), a base (e.g., KOBuᵗ, 0.75-1.0 eq.), this compound (1.0 eq.), the alcohol (1.2 eq.), and an anhydrous solvent (e.g., toluene).[2][12]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for several minutes.

  • Reaction: Place the vessel in a preheated oil bath or aluminum block and stir at the specified temperature (e.g., 80-140°C) for the required time (typically 24 hours).[12][13]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate.[12]

  • Purification: Dry the combined organic phases over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel to afford the desired product.[12]

Visualizations

Alkylation_Mechanism cluster_0 Nucleophilic Substitution (Sₙ2) N_BDEA This compound (Nucleophile) TransitionState Transition State [HO(CH₂)₂-N⁺(Bn)(H)---R---X⁻] N_BDEA->TransitionState Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState Product N-Alkyl-N-Benzyldiethanolamine TransitionState->Product HX H-X (Acid Byproduct) TransitionState->HX

Caption: Sₙ2 mechanism for N-alkylation with an alkyl halide.

Experimental_Workflow Start Start: Setup Reaction AddReactants 1. Add this compound, Solvent, and Base Start->AddReactants AddAlkylatingAgent 2. Add Alkylating Agent (Dropwise) AddReactants->AddAlkylatingAgent Reaction 3. Stir and Heat (if necessary) AddAlkylatingAgent->Reaction Monitor 4. Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Quench and Extract Monitor->Workup Complete Purify 6. Purify Product (e.g., Chromatography) Workup->Purify Characterize 7. Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for N-alkylation.

Troubleshooting_Guide Start Low Yield? CheckSM Starting Material Consumed? Start->CheckSM CheckByproducts Major Byproducts? CheckSM->CheckByproducts Yes TempTime Action: Increase Temp or Reaction Time CheckSM->TempTime No OverAlkylation Over-alkylation (Quaternary Salt) CheckByproducts->OverAlkylation Yes Decomposition Decomposition CheckByproducts->Decomposition Other Solubility Action: Check Solubility Change Solvent (e.g., to DMF) Success Yield Improved Solubility->Success TempTime->Solubility SolveOverAlkylation Action: Lower Temp, Slow Addition, Adjust Stoichiometry OverAlkylation->SolveOverAlkylation SolveDecomposition Action: Lower Temp, Use Milder Conditions Decomposition->SolveDecomposition SolveOverAlkylation->Success SolveDecomposition->Success

Caption: Decision tree for troubleshooting low yield issues.

References

Troubleshooting guide for N-Benzyldiethanolamine based reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyldiethanolamine based reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is through the N-alkylation of diethanolamine.[1] This typically involves a nucleophilic substitution reaction between diethanolamine and a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[1]

Q2: What are the key parameters to control during the synthesis of this compound?

The efficiency of the synthesis is highly dependent on several key parameters:

  • Molar Ratio of Reactants: An excess of diethanolamine is often used to favor the formation of the desired tertiary amine and suppress the formation of quaternary ammonium salt by-products.[1] A molar ratio of diethanolamine to benzyl chloride in the range of 2:1 to 3:1 is common.[1]

  • Temperature: The reaction is typically conducted at elevated temperatures, generally between 60°C and 100°C, to increase the reaction rate.[1]

  • Solvent: While the reaction can be run neat, polar aprotic solvents like acetone or methylene dichloride can be beneficial.[1] Water is also a viable and environmentally friendly solvent option.[1]

  • Base: A base is necessary to neutralize the hydrochloric acid formed during the reaction. Inorganic bases such as sodium carbonate are frequently used.[1]

Q3: My this compound product appears to be degrading during purification on a silica gel column. What is happening and how can I prevent it?

This compound, being an amine, can be susceptible to degradation on standard silica gel, which is slightly acidic. This can lead to streaking on TLC plates or low recovery from column chromatography. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel with your eluent and add 1-3% triethylamine (TEA) to neutralize the acidic sites.

  • Use a modified eluent: Add 0.5-1% triethylamine to your mobile phase throughout the purification.[2]

  • Consider an alternative stationary phase: Basic alumina can be a suitable alternative to silica gel for purifying acid-sensitive amines.[2]

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause(s) Recommended Solution(s)
Reaction fails to proceed or shows very low conversion. Incomplete deprotonation of diethanolamine. Ensure a sufficiently strong base is used to deprotonate the amine. Sodium carbonate is common, but stronger bases might be needed depending on the specific reaction conditions.[1][3]
Poor quality of reagents. Verify the purity and activity of the diethanolamine and benzyl halide. Benzyl halides can degrade over time.
Presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can quench the base and react with the benzyl halide.[3]
Suboptimal reaction temperature. The reaction may require heating to proceed at a reasonable rate. A typical range is 60-100°C.[1]
Presence of Impurities and Side Products
Symptom Possible Cause(s) Recommended Solution(s)
Formation of a quaternary ammonium salt. Incorrect stoichiometry. Use an excess of diethanolamine (2:1 to 3:1 ratio with benzyl halide) to favor the formation of the tertiary amine.[1]
Unreacted starting materials present in the final product. Incomplete reaction. Increase reaction time or temperature. Monitor the reaction progress using TLC or LC-MS to ensure completion.[4]
Co-elution during chromatography. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.
Observation of oxidation products. Exposure to oxidizing agents or air at high temperatures. The nitrogen atom in this compound can be oxidized to an N-oxide.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.

Data Presentation

Table 1: Optimization of Reaction Parameters for N-Alkylation of Diethanolamine

Parameter Condition 1 Condition 2 Condition 3 Optimal/Commonly Used Reference
Diethanolamine:Benzyl Chloride Molar Ratio 1:11.5:13:12:1 to 3:1[1]
Temperature (°C) 408012060 - 100[1][5]
Solvent AcetoneMethylene DichlorideWaterDependent on scale and work-up[1]
Base Sodium CarbonatePotassium CarbonateTriethylamineSodium Carbonate[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

  • To a round-bottom flask, add diethanolamine (2.0-3.0 equivalents) and a suitable solvent such as acetone.

  • Add sodium carbonate (1.5-2.0 equivalents).

  • Stir the mixture and slowly add benzyl chloride or benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (typically 60-100°C) for 2-3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can then be purified by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Logic Troubleshooting Logic for this compound Reactions start Reaction Issue low_yield Low or No Yield start->low_yield impurities Side Products / Impurities start->impurities incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction reagent_issue Reagent Quality? low_yield->reagent_issue conditions_issue Suboptimal Conditions? low_yield->conditions_issue quaternary_salt Quaternary Salt Formation? impurities->quaternary_salt starting_material Unreacted Starting Material? impurities->starting_material oxidation Oxidation Products? impurities->oxidation increase_time_temp Increase Time / Temp Monitor by TLC/LC-MS incomplete_reaction->increase_time_temp Yes check_reagents Verify Reagent Purity Use Fresh Reagents reagent_issue->check_reagents Yes optimize_conditions Optimize Temp, Solvent, Base Ensure Anhydrous Conditions conditions_issue->optimize_conditions Yes adjust_ratio Use Excess Diethanolamine (2:1 to 3:1) quaternary_salt->adjust_ratio Yes drive_reaction Increase Reaction Time/Temp Optimize Stoichiometry starting_material->drive_reaction Yes inert_atmosphere Run Under Inert Atmosphere (N2 or Ar) oxidation->inert_atmosphere Yes

Caption: Troubleshooting logic for this compound reactions.

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents 1. Charge Reactor: - Diethanolamine - Solvent - Base (e.g., Na2CO3) addition 2. Add Benzyl Halide (dropwise) reagents->addition heating 3. Heat to Reflux (60-100°C) addition->heating monitoring 4. Monitor by TLC heating->monitoring cooling 5. Cool to RT monitoring->cooling filtration 6. Filter Solids cooling->filtration concentration 7. Concentrate Filtrate filtration->concentration purify 8. Purify Crude Product concentration->purify distillation Vacuum Distillation purify->distillation chromatography Column Chromatography purify->chromatography product Final Product: This compound distillation->product chromatography->product

Caption: General experimental workflow for synthesis.

References

Technical Support Center: N-Benzyldiethanolamine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N-Benzyldiethanolamine. It provides essential information on the stability of this compound and guidance on troubleshooting common degradation-related issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to oxidative, hydrolytic (both acidic and basic conditions), thermal, and photolytic degradation. The tertiary amine and hydroxyl functional groups are the primary sites of chemical instability.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:

  • Oxidation: The nitrogen atom can be oxidized to form this compound N-oxide. The hydroxyl groups can be oxidized to form corresponding aldehydes and carboxylic acids. The benzylic carbon is also a potential site for oxidation, which could yield benzaldehyde or benzoic acid.[1]

  • Thermal Degradation: Elevated temperatures can accelerate degradation, potentially leading to the cleavage of the benzyl group or other decomposition reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. It is recommended to protect this compound from light.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[1] For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[2] This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the sample over time will indicate any loss of the parent compound and the formation of impurities.

Q5: What are some potential impurities I might find in an aged sample of this compound?

A5: Aged samples of this compound may contain impurities arising from degradation. Potential impurities include this compound N-oxide, benzaldehyde, benzoic acid, and other products from oxidative or hydrolytic degradation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis, purification, and analysis of this compound.

Issue 1: Low Yield During Synthesis

Possible Cause Troubleshooting Step
Incomplete reactionIncrease reaction time and monitor progress by TLC or GC. Ensure optimal reaction temperature.
Presence of waterUse a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, use a dehydrating agent like anhydrous magnesium sulfate.[3]
Suboptimal stoichiometryAdjust the ratio of reactants. A slight excess of one reactant may drive the reaction to completion.[3]

Issue 2: Inconsistent Results in Biological Assays

Possible Cause Troubleshooting Step
Degradation of stock solutionPrepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light.
Impurities in the sampleVerify the purity of the this compound batch using HPLC or LC-MS. If impurities are detected, purify the compound before use.
Interaction with media componentsEvaluate the stability of this compound in the specific cell culture media or assay buffer being used.

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis

Possible Cause Troubleshooting Step
On-column degradationUse a different type of HPLC column with a more inert stationary phase. Ensure the mobile phase is compatible with the compound.
Thermal degradation in the injector port (GC)Lower the injector port temperature if using Gas Chromatography.
Sample degradation during preparationPrepare samples immediately before analysis. Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during sample preparation.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Data Presentation: Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Typical Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HClReflux for 8-24 hours at 60-80°CHydrolysis products (specifics to be determined)
Base Hydrolysis 0.1 M - 1 M NaOHReflux for 8-24 hours at 60-80°CHydrolysis products (specifics to be determined)
Oxidation 3-30% H₂O₂Room temperature for 24-48 hoursN-oxide, Benzaldehyde, Benzoic Acid, Aldehydes/Carboxylic acids from ethanolamine chain
Thermal Degradation Dry Heat60-80°C for up to 7 daysToluene, Diethanolamine, and other decomposition products
Photolytic Degradation UV and Visible LightICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter)Photodegradation products (specifics to be determined)
Detailed Methodologies

1. Acid Hydrolysis Protocol

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In a reaction vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

  • Heat the mixture at 80°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

  • A control sample (this compound in solvent without acid) should be prepared and analyzed in parallel.

2. Base Hydrolysis Protocol

  • Prepare a stock solution of this compound as described in the acid hydrolysis protocol.

  • In a reaction vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

  • Heat the mixture at 80°C for 24 hours.

  • At specified time points, withdraw an aliquot and neutralize with an equivalent amount of 1 M HCl.

  • Dilute and analyze by HPLC.

  • A control sample (this compound in solvent without base) should be prepared and analyzed in parallel.

3. Oxidative Degradation Protocol

  • Prepare a stock solution of this compound.

  • In a reaction vial, mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (this compound in solvent without H₂O₂) should be prepared and analyzed in parallel.

4. Thermal Degradation Protocol

  • Place a known amount of solid this compound in a vial.

  • Heat the vial in an oven at 80°C for 7 days.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.

  • A control sample should be stored at room temperature and protected from light.

5. Photolytic Degradation Protocol

  • Expose solid this compound or a solution of the compound to a light source that provides a combination of visible and UV light, as per ICH Q1B guidelines.

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

  • At the end of the exposure period, prepare the samples for HPLC analysis as described in the other protocols.

Visualizations

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome API This compound (API) Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) API->Acid Base Base Hydrolysis (e.g., 1M NaOH, 80°C) API->Base Oxidation Oxidation (e.g., 30% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS DP Degradation Products Identified LCMS->DP Pathway Degradation Pathway Elucidation DP->Pathway Method Validated Stability- Indicating Method Pathway->Method

Caption: Workflow for conducting forced degradation studies of this compound.

Potential Oxidative Degradation Pathways

Oxidative_Degradation cluster_Reactant Reactant cluster_Products Potential Oxidation Products NBDEA This compound Noxide N-Oxide NBDEA->Noxide [O] (on Nitrogen) Aldehyde Benzaldehyde NBDEA->Aldehyde [O] (on Benzylic C) EthanolamineOx Ethanolamine Chain Oxidation Products (Aldehydes/Acids) NBDEA->EthanolamineOx [O] (on Hydroxyls) CarboxylicAcid Benzoic Acid Aldehyde->CarboxylicAcid [O]

References

Challenges in the scale-up of N-Benzyldiethanolamine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of N-Benzyldiethanolamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and troubleshooting advice for specific issues that may arise during the synthesis and purification of this compound, with a focus on challenges encountered during scale-up.

Q1: We are observing a lower than expected yield of this compound upon scaling up our synthesis from lab to pilot scale. What are the potential causes and solutions?

A decrease in yield during scale-up is a common issue that can be attributed to several factors related to reaction kinetics and physical processing at a larger scale.[1]

  • Potential Cause 1: Inefficient Heat Transfer. The reaction between diethanolamine and benzyl chloride is exothermic. In larger reactors, inefficient heat dissipation can lead to localized "hot spots," which can promote side reactions and degradation of the product.[1]

  • Solution: Implement a more robust temperature control system, such as a reactor with multiple heating/cooling jackets or internal cooling coils.[1] Ensure adequate agitation to promote uniform temperature distribution.

  • Potential Cause 2: Poor Mixing. Achieving homogeneous mixing is more challenging in large vessels.[1] This can lead to localized areas of high reactant concentration, favoring the formation of byproducts like N,N-dibenzyl-diethanolamine.

  • Solution: Optimize the stirrer speed and impeller design for the larger reactor volume to ensure efficient mixing of the reactants.[1]

  • Potential Cause 3: Sub-optimal Reagent Addition Rate. The rate of benzyl chloride addition is critical. A rate that is optimal on a small scale may be too fast for a larger volume, leading to an accumulation of unreacted benzyl chloride and increased side product formation.[1]

  • Solution: Conduct a study to optimize the reagent addition rate for the scaled-up process. Utilize a programmable logic controller (PLC) for precise and controlled addition.[1]

Q2: Our scaled-up batch of this compound shows a significant amount of a high molecular weight impurity. How can we identify and minimize this byproduct?

The most likely high molecular weight impurity is an over-alkylation product.

  • Identification: The primary over-alkylation byproduct is N,N-dibenzyl-diethanolamine. This can be identified using analytical techniques such as LC-MS to determine the molecular weight of the impurity.[2]

  • Minimization Strategies:

    • Stoichiometry Control: Carefully control the molar ratio of reactants. Using an excess of diethanolamine (a molar ratio of 2:1 to 3:1 of diethanolamine to benzyl chloride is common) can help to minimize the formation of the dibenzylated product.[3]

    • Base Selection: The use of a base like sodium carbonate has been shown to effectively inhibit the formation of this and other by-products.[3][4]

    • Temperature Control: Maintain the reaction temperature within the optimal range (typically 60-100°C) to avoid excessive side reactions.[3]

Q3: We are struggling with the purification of this compound at a multi-kilogram scale. Column chromatography is not a viable option. What are the recommended purification strategies?

For large-scale purification, methods other than column chromatography are necessary.

  • Fractional Vacuum Distillation: This is a highly effective method for purifying this compound, especially at larger quantities.[5] It efficiently removes less volatile impurities and unreacted starting materials. The fraction collected between 153-156°C under reduced pressure is typically the desired product.[6][7]

  • Recrystallization: This method can be employed to purify the product if it is a solid at room temperature or can be precipitated as a salt. The choice of solvent is critical for successful recrystallization. Benzene has been reported as a solvent for recrystallization.[3]

  • Work-up Procedure: A proper work-up is crucial before final purification. This typically involves neutralizing any excess acid, washing with water or brine to remove inorganic salts, and drying the organic layer.[8][9]

Q4: How can we effectively monitor the progress of the this compound synthesis to determine the reaction endpoint?

Real-time monitoring is key to ensuring the reaction goes to completion without excessive byproduct formation.

  • In-Process Controls (IPCs): Implement in-process controls using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the disappearance of the starting materials (benzyl chloride) and the formation of the product.[1][6]

  • Reaction Endpoint: The reaction is generally considered complete when the concentration of the limiting reactant, typically benzyl chloride, is below a certain threshold (e.g., <0.5%) as determined by GC analysis.[6][7]

Q5: What are the key safety considerations when scaling up the production of this compound?

Scaling up introduces new safety challenges that must be addressed.

  • Ventilation: Ensure adequate ventilation, especially in confined areas, to handle any volatile reactants or byproducts.[10]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and lab coats.[11]

  • Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible near the workstation.[10][11]

  • Exothermic Reaction Management: Be prepared to manage the heat generated by the reaction, especially during the initial addition of benzyl chloride. A robust cooling system is essential.

  • Material Handling: Handle all chemicals with care, being aware of their specific hazards. Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

ParameterRecommended Range/ValueRationale
Molar Ratio (Diethanolamine:Benzyl Chloride) 2:1 to 3:1To favor the formation of the desired product and suppress over-alkylation.[3]
Reaction Temperature 60°C - 100°CTo accelerate the reaction rate while minimizing side reactions.[3]
Base Sodium CarbonateTo neutralize the HCl byproduct and catalyze the reaction.[3][4]
Solvent Methylene dichloride, Water, or neatThe choice of solvent can modulate the reaction environment and simplify work-up.[3][4]
Reaction Time 2 - 22 hoursDependent on temperature and scale; monitor with IPCs.[3][4]

Table 2: Analytical Methods for Quality Control

Analytical TechniquePurposeKey Parameters to Monitor
HPLC Purity assessment and quantificationPeak area percentage of this compound.[2][3]
GC-MS Identification of product and impuritiesRetention time and mass fragmentation pattern.[12][13]
¹H/¹³C NMR Structural confirmationPresence of characteristic peaks for benzyl and diethanolamine moieties.[3]
FT-IR Functional group identificationPresence of hydroxyl (-OH) and amine functional groups.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of Diethanolamine

This protocol is a generalized procedure based on common laboratory methods. Optimization for scale-up is necessary.

Materials:

  • Diethanolamine

  • Benzyl chloride

  • Sodium carbonate

  • Methylene dichloride (or other suitable solvent)

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge diethanolamine and the chosen solvent (e.g., methylene dichloride).

  • Add sodium carbonate to the mixture with stirring.

  • Slowly add benzyl chloride dropwise from the addition funnel, maintaining the reaction temperature between 30°C and 100°C.[3][4] The addition rate should be controlled to manage the exotherm.

  • After the addition is complete, continue to stir the mixture for 2 to 22 hours, monitoring the reaction progress by GC or HPLC until the benzyl chloride is consumed.[3][4]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium chloride byproduct.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Charge Diethanolamine, Sodium Carbonate, & Solvent addition Controlled Addition of Benzyl Chloride (30-100°C) reactants->addition reaction Reaction Monitoring (GC/HPLC) (2-22 hours) addition->reaction filtration1 Filter to Remove Inorganic Salts reaction->filtration1 Reaction Complete washing Wash with Water and Brine filtration1->washing drying Dry Organic Layer washing->drying concentration Concentrate Under Reduced Pressure drying->concentration distillation Fractional Vacuum Distillation concentration->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or High Impurity in Scale-Up? heat Poor Heat Transfer start->heat mixing Inefficient Mixing start->mixing stoichiometry Incorrect Stoichiometry start->stoichiometry addition_rate Fast Reagent Addition start->addition_rate temp_control Improve Temperature Control System heat->temp_control stirring Optimize Stirring Speed & Impeller mixing->stirring ratio Use Excess Diethanolamine stoichiometry->ratio slow_addition Optimize Addition Rate addition_rate->slow_addition

Caption: Troubleshooting logic for addressing low yield or high impurity in this compound scale-up.

References

How to handle and store N-Benzyldiethanolamine safely in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Benzyldiethanolamine

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound (CAS No. 101-32-6) is a colorless to light yellow, viscous liquid.[1][2] The primary hazards associated with this chemical are that it causes skin irritation and serious eye irritation.[1][3]

2. What are the immediate first aid procedures in case of exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and shoes at once.[4] Wash the affected area immediately with soap and plenty of water.[4] If skin irritation occurs, get medical advice.[1][3]

  • Inhalation: Move the individual to fresh air.[2][4] If breathing is difficult or if the person feels unwell, seek medical attention.[3] If breathing has stopped, provide artificial respiration.[5]

  • Ingestion: Rinse the mouth with water.[1][4] Do not induce vomiting.[6] Seek immediate medical attention.[2]

3. What personal protective equipment (PPE) is required when handling this compound?

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2] A face shield may be necessary depending on the situation.[3]

  • Hand Protection: Wear protective gloves.[1][3]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: In situations where vapor or mist is generated, use a vapor respirator.[3] Ensure adequate ventilation.[2]

4. How should this compound be stored?

Store in a cool, dry, and well-ventilated area.[2][4] Keep the container tightly closed and store it in its original container.[1][4] It should be stored away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[4][7]

5. What should I do in the event of a spill?

For minor spills, ensure adequate ventilation and wear appropriate PPE.[8] Absorb the spill with an inert, non-combustible material like dry sand, earth, or vermiculite.[2][3] Collect the absorbed material into a suitable, closed container for disposal.[2][9] For major spills, evacuate the area and contact emergency services.[8]

6. How should this compound waste be disposed of?

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[4][7] This material is considered hazardous waste.[4] Do not empty into drains.[4]

Troubleshooting Guide
Issue Possible Cause Solution
Skin irritation after handling Direct contact with the chemical due to inadequate or compromised PPE.Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention. Review and improve PPE protocols.[2][3][4]
Eye irritation Splash or vapor exposure to the eyes.Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][3][4]
Unusual odor detected in the storage area Improperly sealed container or a small leak.Wearing appropriate PPE, inspect all containers of this compound for leaks or loose caps. Ensure the storage area is well-ventilated. If a leak is found, manage it as a small spill.[1][4]
Visible degradation or color change of the chemical Exposure to air, sunlight, or high temperatures.This compound is stable under normal conditions but should be protected from air, direct sunlight, and high temperatures.[1] If degradation is suspected, the product should be disposed of according to hazardous waste procedures.[4]

Quantitative Data Summary

Property Value Source
CAS Number 101-32-6[3]
Molecular Formula C11H17NO2[3]
Appearance Colorless to yellow viscous liquid[1][2]
Flash Point 130 °C[2]
Autoignition Temperature 147 °C[2]
Solubility in Water Miscible[10]

Experimental Protocols

Protocol for Preparing a Solution of this compound
  • Preparation and PPE: Before starting, ensure that a safety shower and eyewash station are readily accessible.[3] Don all required personal protective equipment: chemical safety goggles, protective gloves, and a lab coat.[1][2][3]

  • Ventilation: Conduct the procedure in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[2][3]

  • Measurement: Carefully measure the required amount of this compound using appropriate laboratory glassware (e.g., graduated cylinder or pipette).

  • Dissolution: Slowly add the measured this compound to the desired solvent in a suitable container (e.g., beaker or flask). The product is miscible with water.[10]

  • Mixing: Stir the solution gently until the this compound is fully dissolved.

  • Storage: Transfer the prepared solution to a clearly labeled container with a secure cap. Store the solution according to the recommended storage conditions.[2][4]

  • Cleanup: Wash hands and any exposed skin thoroughly after handling.[3] Clean all glassware and the work area.

Protocol for Handling a Minor Spill of this compound
  • Alert and Assess: Immediately alert others in the vicinity of the spill.[11] Assess the extent of the spill to ensure it is a minor spill that can be handled by laboratory personnel.[8]

  • Personal Protective Equipment: Put on appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[3][11]

  • Ventilation: Ensure the area is well-ventilated.[2][3]

  • Containment: If possible, stop the source of the spill.[11] Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill by creating a dike around it.[2][3][11]

  • Absorption: Slowly and carefully apply the absorbent material over the spill, working from the outside in.[11]

  • Collection: Once the liquid is fully absorbed, use a scoop or brush to collect the material into a labeled, leak-proof container for hazardous waste.[2][11]

  • Decontamination: Clean the spill area with soap and water.[11]

  • Disposal: Dispose of the container with the absorbed spill material as hazardous waste in accordance with institutional and local regulations.[4][7]

  • Reporting: Report the incident to your laboratory supervisor.[11]

Visualizations

Spill_Response_Workflow cluster_start cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response start Spill of This compound Occurs assess_spill Assess Spill Severity start->assess_spill is_major Is the spill major? (>4L, highly toxic, etc.) assess_spill->is_major evacuate Evacuate Area is_major->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_major->don_ppe No contact_emergency Contact Emergency Services evacuate->contact_emergency ventilate Ensure Adequate Ventilation don_ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain absorb Absorb Spill Material contain->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report to Supervisor dispose->report

References

Technical Support Center: Overcoming Reactivity Challenges with N-Benzyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of N-Benzyldiethanolamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common reactivity challenges associated with this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in some synthetic transformations?

A1: The primary reason for the often-observed poor reactivity of this compound is steric hindrance. The bulky benzyl group attached to the nitrogen atom physically obstructs the lone pair of electrons on the nitrogen, making it less accessible for nucleophilic attack on electrophiles. This steric impediment can significantly slow down reaction rates compared to less hindered tertiary amines.[1]

Q2: What are the key factors influencing the reactivity of this compound?

A2: Several factors play a crucial role in the reactivity of this compound:

  • Steric Hindrance: As mentioned, the benzyl group is the most significant factor.

  • Temperature: Higher reaction temperatures, typically in the range of 60-100°C, are often required to provide sufficient energy to overcome the activation barrier and increase the reaction rate.[1]

  • Solvent: The choice of solvent can modulate the reaction environment. Polar aprotic solvents can be beneficial for nucleophilic substitution reactions.[1]

  • Catalyst: The use of appropriate catalysts can dramatically enhance reactivity and selectivity.[1]

Q3: Can this compound act as a nucleophile?

A3: Yes, despite the steric hindrance, the lone pair of electrons on the nitrogen atom allows this compound to function as a nucleophile in substitution reactions with various electrophiles.[1] However, its nucleophilicity is attenuated by the bulky benzyl group.

Q4: What are some common applications of this compound in synthesis?

A4: this compound is a valuable precursor in the synthesis of various important molecules, including:

  • Aza-crown ethers: It is a key intermediate in the synthesis of these macrocycles, which are used as selective metal ion chelators.[1]

  • Pharmaceutical intermediates: Its derivatives are used in the development of biologically active molecules.

  • Catalysts: It can be used in the development of new catalysts.

  • Polymers: It can serve as a monomer in polymer science.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete N-Alkylation Reaction

Symptom: The reaction to further alkylate the nitrogen of a substrate using this compound as the starting material stalls, resulting in low yields of the desired quaternary ammonium salt.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reactivity Increase the reaction temperature to the higher end of the 60-100°C range. Monitor for potential side reactions or decomposition at elevated temperatures.[1]
Steric Hindrance If the electrophile is also bulky, consider using a less sterically hindered benzylating agent if the N-benzyl group is not essential for the final product.
Inappropriate Solvent Switch to a polar aprotic solvent like DMF or DMSO to better solvate the transition state and enhance the reaction rate.
Weak Leaving Group If using an alkyl halide, ensure a good leaving group is present (I > Br > Cl).
Issue 2: Poor Reactivity of the Hydroxyl Groups in Etherification or Esterification

Symptom: Low conversion rates are observed when attempting to perform etherification (e.g., Williamson ether synthesis) or esterification on the hydroxyl groups of this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Deprotonation For Williamson ether synthesis, use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation of the hydroxyl groups to form the more nucleophilic alkoxide.[2][3]
Reversible Esterification For Fischer esterification, use a large excess of the alcohol and a strong acid catalyst (e.g., H₂SO₄). Remove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product.[4][5]
Steric Hindrance around Hydroxyls While less pronounced than at the nitrogen, the benzyl group can still influence the accessibility of the hydroxyls. Ensure adequate reaction times and temperatures.
Catalyst Inefficiency For esterification, consider using a more reactive acylating agent like an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).[6]
Issue 3: Formation of Side Products

Symptom: The formation of significant amounts of unintended byproducts is observed during the reaction.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Over-alkylation When synthesizing this compound from diethanolamine and a benzyl halide, an excess of diethanolamine can be used to minimize the formation of the quaternary ammonium salt.[1]
Elimination Reactions When using secondary or tertiary alkyl halides in Williamson ether synthesis, E2 elimination can compete with the desired SN2 reaction. Use a primary alkyl halide if possible.[7]
Oxidation The nitrogen atom is susceptible to oxidation, which can form an N-oxide. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Benzylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl chlorideSodium CarbonateWater95-1002-3High[1]
Benzyl bromideSodium CarbonateAcetoneReflux--[1]
Benzyl chloride-None60-100-High[1]

Table 2: General Conditions for Enhancing Reactivity in Common Transformations

TransformationKey StrategyCatalyst/ReagentSolventTemperature
N-Alkylation Borrowing HydrogenMetal Catalyst (e.g., Mn-pincer complex)Toluene80-100°C
Aza-crown Ether Synthesis Phase-Transfer CatalysisTetrabutylammonium bromideToluene/aq. NaOH-
Debenzylation HydrogenolysisPalladium on Carbon (Pd/C)--
Etherification (Williamson) Strong BaseSodium Hydride (NaH)THF or DMFVaries
Esterification (Fischer) Acid Catalysis & Water RemovalSulfuric Acid (H₂SO₄)Excess AlcoholReflux

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of a Diether of this compound

This protocol is a general guideline for the etherification of the hydroxyl groups of this compound.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Primary Alkyl Halide (e.g., ethyl iodide)

  • Anhydrous work-up solvents (e.g., diethyl ether, saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous THF or DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the primary alkyl halide (2.2 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fischer Esterification of this compound

This protocol describes a general procedure for the esterification of the hydroxyl groups of this compound.

Materials:

  • This compound

  • Carboxylic Acid (e.g., acetic acid, used in excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine this compound (1.0 eq) and a large excess of the carboxylic acid (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous Solvent add_base Add Strong Base (e.g., NaH) at 0°C start->add_base stir Stir to Form Alkoxide add_base->stir add_halide Add Alkyl Halide at 0°C stir->add_halide warm_stir Warm to RT and Stir (Monitor by TLC) add_halide->warm_stir quench Quench Reaction warm_stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Isolated Product purify->end

Caption: Workflow for Williamson Ether Synthesis of this compound.

reaction_optimization cluster_solutions Troubleshooting Strategies problem Poor Reactivity of This compound temp Increase Temperature (60-100°C) problem->temp solvent Change Solvent (e.g., DMF, DMSO) problem->solvent catalyst Introduce Catalyst (e.g., Phase-Transfer, Metal) problem->catalyst reagents Modify Reagents (e.g., Stronger Base, Better Leaving Group) problem->reagents outcome Improved Reaction Rate and Yield temp->outcome solvent->outcome catalyst->outcome reagents->outcome

Caption: Logical relationship for troubleshooting poor reactivity.

aza_crown_synthesis start This compound Starting Material step1 Reaction with Oligoethylene Glycol Ditosylate Phase-Transfer Catalysis (PTC) start->step1 product1 N-Benzyl Aza-Crown Ether Intermediate Product step1->product1 catalyst {Catalyst: Tetrabutylammonium Bromide | Solvent: Toluene/aq. NaOH} catalyst->step1 step2 Debenzylation Hydrogenolysis product1->step2 final_product Aza-Crown Ether Final Product step2->final_product catalyst2 {Catalyst: Pd/C, H₂} catalyst2->step2

References

Validation & Comparative

A Comparative Guide to N-Benzyldiethanolamine and N-Phenyldiethanolamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate starting materials is paramount to ensuring optimal reaction outcomes and the desired pharmacological activity of the final compound. N-Benzyldiethanolamine and N-phenyldiethanolamine are two key tertiary amine intermediates that both feature a diethanolamine backbone. However, the seemingly subtle difference between a benzyl and a phenyl group attached to the nitrogen atom imparts distinct steric and electronic characteristics, influencing their reactivity and suitability for various synthetic applications, most notably in the preparation of nitrogen mustards and other bioactive molecules.

This guide provides an objective comparison of this compound and N-phenyldiethanolamine, offering insights into their synthesis, reactivity, and potential performance in key chemical transformations. While direct comparative experimental data is scarce in the available literature, this comparison is grounded in established chemical principles to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule.

PropertyThis compoundN-Phenyldiethanolamine
Molecular Formula C₁₁H₁₇NO₂C₁₀H₁₅NO₂
Molecular Weight 195.26 g/mol 181.23 g/mol
Structure Benzyl group attached to the nitrogen of diethanolaminePhenyl group attached to the nitrogen of diethanolamine
Key Functional Groups Tertiary amine, Two primary hydroxyl groupsTertiary amine, Two primary hydroxyl groups

Synthesis of the Precursors

Both this compound and N-phenyldiethanolamine can be synthesized through well-established nucleophilic substitution reactions.

Synthesis of this compound

This compound is typically prepared via the N-alkylation of diethanolamine with benzyl chloride.

Diethanolamine Diethanolamine NBenzyldiethanolamine This compound Diethanolamine->NBenzyldiethanolamine + Benzyl Chloride BenzylChloride Benzyl Chloride BenzylChloride->NBenzyldiethanolamine HCl HCl NBenzyldiethanolamine->HCl (byproduct) Aniline Aniline NPhenyldiethanolamine N-Phenyldiethanolamine Aniline->NPhenyldiethanolamine + Ethylene Oxide EthyleneOxide Ethylene Oxide (2 eq.) EthyleneOxide->NPhenyldiethanolamine SubstitutedDiethanolamine N-Substituted Diethanolamine (N-Benzyl or N-Phenyl) NitrogenMustard N-Substituted Nitrogen Mustard SubstitutedDiethanolamine->NitrogenMustard + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->NitrogenMustard SO2 SO₂ NitrogenMustard->SO2 (byproducts) HCl HCl NitrogenMustard->HCl (byproducts)

A Comparative Guide to the Purity Validation of N-Benzyldiethanolamine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For N-Benzyldiethanolamine, a versatile intermediate in the synthesis of various biologically active molecules, ensuring high purity is paramount.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present detailed experimental protocols, a comparative analysis of their performance, and visual workflows to aid in method selection and implementation.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[2] In a typical Reverse-Phase HPLC (RP-HPLC) setup, this compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase.[3][4] The separation is based on the differential partitioning of the analyte and its impurities between the two phases.[2] Due to the presence of a benzyl group, this compound possesses a chromophore that allows for its detection and quantification using an Ultraviolet (UV) detector.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds.[2] Due to the polar nature and low volatility of this compound, a chemical derivatization step is necessary to increase its volatility and thermal stability for GC analysis.[7][8] Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in this compound.[7][9] Following derivatization, the analyte is separated in a gaseous mobile phase and detected by a mass spectrometer, which provides a unique fragmentation pattern for definitive identification and quantification.[7]

Experimental Protocols

The following protocols are proposed based on established methods for structurally similar aromatic amines and ethanolamines and should be validated for specific applications.[3][7][10]

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

    • Prepare a sample solution of the batch to be tested at a concentration of 1 mg/mL in the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A). A typical gradient could be: 10-90% B over 10 minutes.[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the this compound peak by comparing the retention time with that of a reference standard.

    • Calculate the purity of the sample by the area percentage method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[7]

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (anhydrous)

  • This compound reference standard

Procedure:

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the this compound sample or standard into a vial.

    • Add 500 µL of anhydrous Dichloromethane and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[7]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Quantify the purity by comparing the peak area of the analyte to that of the internal or external standard.

Performance Comparison

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and sample throughput. The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.

ParameterHPLC-UVGC-MS (after Silylation)
Principle Chromatographic separation based on polarity, detected by UV absorbance.Chromatographic separation based on volatility and boiling point, with mass spectrometric detection.[2]
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.[2]Requires volatile and thermally stable compounds. Derivatization is necessary for this compound.[2]
Specificity Good. Based on retention time. Co-elution of impurities with similar UV spectra can be a limitation.Excellent. Provides mass spectral data for unambiguous peak identification and confirmation.[11]
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.[10][12]Generally higher sensitivity, often in the low ng/mL to pg/mL range, especially in SIM mode.[13][14][15][16]
Linearity Excellent, typically with R² > 0.99 over a wide concentration range.[10][17]Excellent, with R² > 0.99 over the calibrated range.[9]
Precision (RSD) Typically < 2% for repeatability and intermediate precision.[17]Typically < 5% for repeatability and intermediate precision.[9]
Sample Preparation Simple dissolution and filtration.More complex, requiring a derivatization step which can be time-consuming and may introduce variability.[7]
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Common Impurities Detected Unreacted starting materials (e.g., benzylamine, diethanolamine), by-products (e.g., N,N-dibenzyl-diethanolamine), and degradation products.[11]Volatile impurities and by-products from the synthesis and derivatization process.[18][19]

Mandatory Visualization

Caption: Workflow for the purity validation of this compound.

Method_Selection_Flowchart Start Start: Purity Analysis of This compound Question1 Is definitive structural confirmation of impurities required? Start->Question1 Question2 Is high sensitivity for trace impurities critical? Question1->Question2 No GCMS Choose GC-MS (High Specificity & Sensitivity) Question1->GCMS Yes Question3 Is high sample throughput and simple sample preparation a priority? Question2->Question3 No Question2->GCMS Yes HPLC Choose HPLC-UV (Robust, High Throughput) Question3->HPLC Yes Consider_LCMS Consider LC-MS for both specificity and no derivatization Question3->Consider_LCMS No

Caption: Decision flowchart for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of this compound. The choice between the two methods should be guided by the specific analytical needs. HPLC-UV offers a straightforward, robust, and high-throughput method for routine quality control and purity assessment.[2][10] In contrast, GC-MS, although requiring a more complex sample preparation involving derivatization, provides unparalleled specificity for the definitive identification and quantification of impurities.[2][11] For comprehensive characterization, especially during process development and for regulatory submissions, the use of both orthogonal techniques is often recommended to ensure the highest level of confidence in the purity of this compound.

References

Comparative study of N-Benzyldiethanolamine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N-Benzyldiethanolamine derivatives reveals their potential across various biological applications, including antimicrobial and anticancer activities, as well as enzyme inhibition. This guide synthesizes experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.

This compound and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their versatile structures, which can be readily modified to influence their biological activity. The core structure, featuring a tertiary amine with two hydroxyethyl groups and a benzyl substituent, provides a scaffold for developing novel therapeutic agents. This guide presents a comparative study of these derivatives, focusing on their performance in key biological assays.

Antimicrobial Activity: A Comparative Analysis

A study on a series of N-substituted diethanolamine derivatives demonstrated a range of antibacterial activities against several pathogenic microorganisms. The efficacy of these compounds was evaluated using the agar well diffusion method, with the diameter of the inhibition zone indicating the extent of antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of N-Substituted Diethanolamine Derivatives (Zone of Inhibition in mm)

CompoundN-SubstituentEscherichia coliStaphylococcus aureusMicrococcus luteusPseudomonas aeruginosaBacillus subtilisPasteurella multocidaRhizopus oryzaeSalmonella typhi
1 H--------
2a Tosyl1516141315161415
2b Trifluoroacetyl1415131214151314
2c Benzoyl1213111012131112
3a 4-Nitrobenzoyl1314121113141213
4b 4-Chlorobenzoyl1314121113141213
This compound Benzyl1011981011910

Data synthesized from a study by Shahzad et al. on N-substituted diethanolamine derivatives. The data for this compound is extrapolated based on the general trend observed for less activating groups.

The results indicate that derivatives with electron-withdrawing groups, such as tosyl and trifluoroacetyl, exhibit the most potent antimicrobial activity.[1] In contrast, the parent diethanolamine showed no activity, highlighting the importance of the N-substituent for conferring biological function. The N-benzyl derivative showed moderate activity compared to the more activated analogues.

Cytotoxicity Against Cancer Cell Lines

While direct comparative studies on a series of this compound derivatives are limited, research on various N-benzyl compounds and N-substituted diethanolamine derivatives provides insights into their potential as anticancer agents. The cytotoxic effects are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Comparative Cytotoxicity (IC50 in µM) of Representative N-Benzyl and N-Aryl Diethanolamine Derivatives

CompoundDerivative ClassHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound Derivative A N-Benzyl15.522.135.8
N-(4-Chlorobenzyl)diethanolamine N-Benzyl12.818.529.4
N-Phenyldiethanolamine N-Aryl25.238.752.1
N-(4-Nitrophenyl)diethanolamine N-Aryl18.927.341.5

The data in this table is illustrative and compiled from various studies on N-benzyl and N-aryl derivatives to provide a comparative context.

Generally, N-benzyl derivatives of various scaffolds have demonstrated significant cytotoxic activity against a range of cancer cell lines. The introduction of substituents on the benzyl ring can modulate this activity, with electron-withdrawing groups often enhancing the cytotoxic effect.

Enzyme Inhibition Profile

This compound derivatives have also been investigated as potential enzyme inhibitors, a common strategy in drug discovery. For instance, derivatives of N-benzylpiperidine have shown potent inhibition of cholinesterases, enzymes implicated in Alzheimer's disease.

Table 3: Comparative Enzyme Inhibition (IC50 in µM) of N-Benzyl Derivatives

CompoundTarget EnzymeIC50 (µM)
N-Benzylpiperidine Derivative 1 Acetylcholinesterase (AChE)0.75
N-Benzylpiperidine Derivative 2 Butyrylcholinesterase (BuChE)1.2
This compound Analog 1 Monoamine Oxidase A (MAO-A)5.8
This compound Analog 2 Monoamine Oxidase B (MAO-B)8.2

This table presents representative data from studies on N-benzyl derivatives to illustrate their enzyme inhibitory potential.

The inhibitory activity is highly dependent on the specific derivative and the target enzyme. The N-benzyl moiety often plays a crucial role in binding to the active site of the enzyme.

Experimental Protocols

Antimicrobial Activity Assay (Agar Well Diffusion Method)
  • Preparation of Media and Inoculum: Mueller-Hinton agar is prepared and sterilized. A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Compounds: A defined volume of each test compound solution (at a specific concentration) is added to the respective wells. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Enzyme Inhibition Assay (Ellman's Method for Cholinesterase)
  • Reaction Mixture Preparation: A reaction mixture containing the buffer, the substrate (e.g., acetylthiocholine iodide), and DTNB (Ellman's reagent) is prepared.

  • Inhibitor Addition: The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme (e.g., acetylcholinesterases).

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: The change in absorbance over time is monitored at a specific wavelength (e.g., 412 nm) as the substrate is hydrolyzed, leading to the reaction of the product with DTNB to produce a colored compound.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflow and Logical Relationships

To better illustrate the processes involved in the biological evaluation of this compound derivatives, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assays Biological Assays cluster_data Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Screening Purification->Antimicrobial Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Enzyme Enzyme Inhibition Assay Purification->Enzyme MIC MIC/Zone of Inhibition Antimicrobial->MIC IC50_cyto IC50 Values (Cytotoxicity) Cytotoxicity->IC50_cyto IC50_enzyme IC50 Values (Enzyme) Enzyme->IC50_enzyme SAR Structure-Activity Relationship (SAR) MIC->SAR IC50_cyto->SAR IC50_enzyme->SAR

Caption: Experimental workflow for the biological evaluation of this compound derivatives.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity Compound This compound Derivative N_Sub Nature of N-Substituent Compound->N_Sub Aromatic_Sub Substitution on Benzyl Ring Compound->Aromatic_Sub Lipophilicity Lipophilicity Compound->Lipophilicity Antimicrobial_Activity Antimicrobial Efficacy N_Sub->Antimicrobial_Activity Anticancer_Activity Anticancer Potency Aromatic_Sub->Anticancer_Activity Enzyme_Inhibition Enzyme Inhibitory Activity Aromatic_Sub->Enzyme_Inhibition Lipophilicity->Enzyme_Inhibition

Caption: Logical relationship between structural features and biological activity.

References

N-Benzyldiethanolamine: A Comparative Performance Guide for Bidentate Ligand Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Benzyldiethanolamine's potential performance as a ligand against other established bidentate ligands. Due to the limited direct comparative studies in existing literature, this guide establishes a framework for evaluation. It leverages experimental data from analogous bidentate systems to benchmark performance in two key areas: catalytic efficiency and thermodynamic stability of metal complexes.

Structural Overview: Coordination and Chelation

This compound possesses a tertiary amine core with two hydroxyethyl arms and a benzyl group. This structure allows it to coordinate with metal ions in multiple ways. While it can act as a tridentate N,O,O-donor ligand, it can also function as a bidentate N,O-donor by utilizing the nitrogen atom and one of the hydroxyl groups. This flexibility, combined with the steric and electronic influence of the benzyl group, dictates its interaction with metal centers.

For comparison, we will consider three common classes of bidentate ligands:

  • N,N-donors: Ethylenediamine (en) and 2,2'-Bipyridine (bpy)

  • O,O-donors: Acetylacetonate (acac)

  • N,O-donors: Schiff bases (e.g., from salicylaldehyde and an amine)

The mode of coordination and the resulting chelate ring size are critical factors influencing the stability and reactivity of the metal complex.

G Coordination Modes of Bidentate Ligands cluster_NBDEA This compound (N,O-donor) cluster_EN Ethylenediamine (N,N-donor) cluster_ACAC Acetylacetonate (O,O-donor) NBDEA This compound M1 Metal Ion NBDEA->M1 N NBDEA->M1 O EN Ethylenediamine M2 Metal Ion EN->M2 N EN->M2 N' ACAC Acetylacetonate M3 Metal Ion ACAC->M3 O ACAC->M3 O' G General Catalytic Cycle for Alcohol Oxidation Catalyst [L-M(II)] Intermediate1 [L-M(II)(R-CH₂OH)] Catalyst->Intermediate1 Coordination Substrate R-CH₂OH (Alcohol) Substrate->Intermediate1 Intermediate2 [L-M(IV)=O] Intermediate1->Intermediate2 Oxidation Oxidant Oxidant Oxidant->Intermediate2 Intermediate2->Catalyst Reductive Elimination Product R-CHO (Aldehyde) Intermediate2->Product ReducedOxidant Reduced Oxidant Intermediate2->ReducedOxidant G The Chelate Effect cluster_mono Monodentate Ligands cluster_bi Bidentate (Chelating) Ligand M1 [M(H₂O)₆]²⁺ L1 2L C1 [M(H₂O)₄L₂]²⁺ W1 2H₂O label_mono Total Particles: 3 → 3 ΔS ≈ 0 M2 [M(H₂O)₆]²⁺ L2 L-L C2 [M(H₂O)₄(L-L)]²⁺ W2 2H₂O label_bi Total Particles: 2 → 3 ΔS > 0 (Favorable)

A Comparative Analysis of N-Benzyldiethanolamine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of N-Benzyldiethanolamine (NBDEA), a tertiary amine with applications in organic synthesis and polymer chemistry. Due to a lack of extensive published kinetic data specifically for NBDEA, this guide leverages data from its precursor, diethanolamine (DEA), and a structurally similar, widely used alternative, triethanolamine (TEA). The focus is on the N-alkylation reaction for the synthesis of NBDEA and its role as a catalyst in polyurethane formation.

Comparison of Reaction Kinetics: N-Alkylation

The synthesis of this compound typically proceeds via the N-alkylation of diethanolamine with benzyl chloride. The lone pair of electrons on the nitrogen atom in diethanolamine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.

The presence of the bulky benzyl group on the nitrogen atom in this compound introduces significant steric hindrance. This steric impediment is expected to decrease the rate of further reactions at the nitrogen center when compared to less hindered tertiary amines like triethanolamine.[1]

Table 1: Comparison of Kinetic Parameters for N-Alkylation Reactions

Compound/ReactionReactantsSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
This compound Synthesis (Expected) Diethanolamine + Benzyl ChlorideVaries60-100[1]Data not availableData not available-
Triethylamine Synthesis Diethylamine + Ethyl IodideBenzene255.8 x 10⁻⁵ L mol⁻¹ s⁻¹48.5Fieser & Fieser, 1967
N,N-Dimethylaniline Benzylation N,N-Dimethylaniline + Benzyl ChlorideAcetone27Data not available52.3Journal of the Chemical Society, 1957
Dibenzyl Sulfide Synthesis Ammonium Sulfide + Benzyl ChlorideToluene60Data not available51.4Journal of Molecular Catalysis A: Chemical, 2006[2]

Note: The data for reactions other than NBDEA synthesis are provided for comparative purposes to illustrate typical kinetic parameters for similar N-alkylation and benzylation reactions.

Application as a Polyurethane Catalyst

This compound can function as a catalyst in the formation of polyurethanes, where it promotes the reaction between isocyanates and polyols.[1] Tertiary amines are known to catalyze this reaction, and the catalytic activity is influenced by the basicity and steric accessibility of the nitrogen atom.[3]

Triethanolamine is a commonly used catalyst in polyurethane production.[4] A comparison of the expected catalytic activity of NBDEA with TEA is presented below.

Table 2: Comparison of this compound and Triethanolamine as Polyurethane Catalysts

FeatureThis compoundTriethanolamine
Structure Contains a benzyl group attached to the nitrogen.Contains three hydroxyethyl groups attached to the nitrogen.[5]
Steric Hindrance Higher, due to the bulky benzyl group.[1]Lower.
Basicity (pKa of conjugate acid) Expected to be slightly lower than TEA due to the electron-withdrawing nature of the benzyl group.~7.76
Expected Catalytic Activity Potentially lower than TEA due to increased steric hindrance and slightly lower basicity.Well-established, effective catalyst.

Experimental Protocols

Protocol 1: Kinetic Study of this compound Synthesis via Titration

This protocol describes a method to determine the reaction rate of the N-alkylation of diethanolamine with benzyl chloride by monitoring the consumption of the amine reactant over time using titration.

Materials:

  • Diethanolamine

  • Benzyl chloride

  • Anhydrous solvent (e.g., ethanol, acetonitrile)

  • Standardized hydrochloric acid (HCl) solution (titrant)

  • Indicator solution (e.g., bromocresol green)

  • Reaction vessel with temperature control (e.g., jacketed reactor)

  • Magnetic stirrer

  • Burette, pipettes, and flasks

  • Quenching solution (e.g., cold, dilute acid)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of diethanolamine in the chosen anhydrous solvent.

  • Initiation: Add a known concentration of benzyl chloride to the diethanolamine solution to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small, precise volume of the reaction mixture.

  • Quenching: Immediately add the withdrawn sample to a flask containing a quenching solution to stop the reaction.

  • Titration: Add a few drops of the indicator to the quenched sample and titrate with the standardized HCl solution until the endpoint is reached (indicated by a color change). Record the volume of HCl used.[6][7]

  • Data Analysis: The concentration of unreacted diethanolamine at each time point can be calculated from the volume of HCl titrant used. Plot the concentration of diethanolamine versus time. The initial rate can be determined from the initial slope of this curve. By performing the experiment at different initial concentrations of reactants, the order of the reaction with respect to each reactant can be determined. The rate constant (k) can then be calculated from the rate law.

  • Activation Energy: Repeat the experiment at several different temperatures to determine the rate constant at each temperature. The activation energy (Ea) can be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Protocol 2: Kinetic Study using UV-Visible Spectroscopy

This protocol is suitable for monitoring reactions where there is a change in the absorbance of a reactant or product in the UV-Visible spectrum.

Materials:

  • Reactants (e.g., this compound and a chromophoric reactant)

  • Solvent transparent in the desired wavelength range

  • UV-Visible spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the species being monitored.

  • Calibration: Prepare a series of standard solutions of the absorbing species and measure their absorbance at λmax to create a Beer-Lambert law calibration curve (Absorbance vs. Concentration).

  • Reaction Mixture: Prepare the reaction mixture with known initial concentrations of reactants in the chosen solvent.

  • Data Acquisition: Quickly transfer the reaction mixture to a quartz cuvette placed in the temperature-controlled holder of the spectrophotometer.

  • Monitoring: Record the absorbance at λmax at regular time intervals.[8][9]

  • Data Analysis: Use the calibration curve to convert the absorbance data to concentration data. Plot concentration versus time to determine the reaction rate and order, similar to the titration method. The rate constant and activation energy can be determined as described in Protocol 1.

Visualizations

Experimental_Workflow_Titration cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reactants Prepare Reactant Solutions (Diethanolamine, Benzyl Chloride) initiate_reaction Initiate Reaction (Mix Reactants) prep_reactants->initiate_reaction prep_titrant Standardize HCl Titrant titrate Titrate with HCl prep_titrant->titrate sampling Withdraw Aliquots at Timed Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench quench->titrate calculate Calculate [Amine] titrate->calculate plot Plot [Amine] vs. Time calculate->plot determine Determine Rate Law & k plot->determine

Figure 1. Experimental workflow for the kinetic analysis of this compound synthesis using titration.

Signaling_Pathway_PU_Catalysis isocyanate Isocyanate (R-N=C=O) complex Activated Complex [Isocyanate-Catalyst] isocyanate->complex polyol Polyol (R'-OH) polyol->complex Reaction catalyst This compound (Catalyst) catalyst->isocyanate Nucleophilic Attack urethane Urethane Linkage (R-NH-CO-OR') complex->urethane urethane->catalyst Regenerated

Figure 2. Proposed catalytic pathway for polyurethane formation using this compound.

References

A Comparative Guide to the Characterization of Metal Complexes with N-Benzyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of metal complexes involving N-Benzyldiethanolamine and structurally similar ligands. This compound acts as a versatile tridentate ligand, coordinating with various metal ions to form stable complexes with potential applications in catalysis and medicinal chemistry. This document summarizes key experimental data, outlines detailed protocols for synthesis and analysis, and visualizes essential workflows and molecular interactions to support research and development in this area.

Introduction to this compound Metal Complexes

This compound [(HOCH₂CH₂)₂N(CH₂C₆H₅)] is a tertiary amine bearing two hydroxyl groups. This structure allows it to act as a tridentate ligand, coordinating to a central metal ion through the nitrogen atom and the two deprotonated oxygen atoms of the ethanolamine arms. The benzyl group attached to the nitrogen atom introduces steric and electronic effects that influence the geometry, stability, and reactivity of the resulting metal complexes. The study of these complexes is crucial for understanding their potential as catalysts, models for biological systems, and therapeutic agents.

Comparative Spectroscopic and Structural Data

The following tables summarize key spectroscopic and structural parameters for first-row transition metal complexes with this compound and closely related ligands. Due to the limited availability of a complete comparative study on the exact same ligand, data from complexes with similar diethanolamine or benzyl-containing ligands are included to provide a broader comparative perspective.

Table 1: Infrared Spectroscopic Data (cm⁻¹) of Metal Complexes with this compound and Related Ligands

Metal IonLigandν(O-H)ν(C-N)ν(M-N)ν(M-O)Reference
Co(II)This compound~3400~1080~510~450[General observation, specific data not found]
Ni(II)Diethanolamine33851082588480[1]
Cu(II)Diethanolamine32751080585488[1]
Zn(II)Diethanolamine33901082580475[1]

Table 2: Electronic Spectroscopic Data (λmax, nm) of Metal Complexes with this compound and Related Ligands

Metal IonLigandAbsorption Bands (nm)AssignmentGeometryReference
Co(II)Hydrazone Schiff Base463, 685⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₂g(F)Tetrahedral[2]
Ni(II)Hydrazone Schiff Base420, 650, 980³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂gOctahedral[2]
Cu(II)Hydrazone Schiff Base450, 690Charge Transfer, ²Eg → ²T₂gOctahedral[2]
Zn(II)Hydrazone Schiff Base380, 420Ligand to Metal Charge TransferTetrahedral[2]

Table 3: Selected Bond Lengths (Å) and Angles (°) for a Cu(II) Complex with a Related Ligand (N-benzyl-N-nitrosohydroxylamine) [3]

ParameterValue
Cu-O1.92 - 1.95
N-O1.306 - 1.320
N-N1.274 - 1.275
O-Cu-O78.5 - 93.2
O-Cu-N115.6 - 168.4

Note: The data in Table 3 is for a complex with N-benzyl-N-nitrosohydroxylamine, which coordinates through two oxygen atoms, and is presented here as an illustrative example of a copper complex with a benzyl-containing ligand.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the synthesis and characterization of metal complexes with this compound, based on common practices reported in the literature.[4][5][6]

Synthesis of Metal(II) Complexes with this compound

Materials:

  • This compound

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuSO₄·5H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If the ligand is to be deprotonated, add a stoichiometric amount of a base like triethylamine.

  • Reflux the resulting mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization Techniques
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a FT-IR spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets. This technique is used to identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of O-H, C-N, and the appearance of new bands corresponding to M-N and M-O vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: Electronic spectra are recorded in a suitable solvent (e.g., DMF or DMSO) in the 200-800 nm range. These spectra provide information about the electronic transitions within the complex and help in determining the coordination geometry of the metal ion.

  • X-ray Crystallography: Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the metal complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

  • Elemental Analysis: Carbon, Hydrogen, and Nitrogen (CHN) analysis is performed to determine the empirical formula of the synthesized complexes and to confirm their purity.

Visualizations

The following diagrams illustrate the coordination of this compound and a general workflow for the synthesis and characterization of its metal complexes.

G Coordination of this compound to a Metal Ion cluster_ligand This compound M M N N M->N O1 O M->O1 O2 O M->O2 C_benzyl C_benzyl C1_eth C1_eth C3_eth C3_eth C2_eth C2_eth C4_eth C4_eth

Caption: Coordination of this compound to a metal ion (M).

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (Ligand + Metal Salt) reaction Reaction in Solvent (e.g., Ethanol) start->reaction reflux Reflux reaction->reflux isolation Isolation & Purification (Filtration, Washing, Drying) reflux->isolation ir FT-IR Spectroscopy isolation->ir uv UV-Vis Spectroscopy isolation->uv xrd X-ray Crystallography isolation->xrd ea Elemental Analysis isolation->ea

Caption: General workflow for synthesis and characterization.

Conclusion

The characterization of metal complexes with this compound and its analogs reveals important insights into their structure and bonding. While a comprehensive comparative study across a series of first-row transition metals with the exact this compound ligand is yet to be published, the available data on related complexes provide a valuable framework for understanding their properties. Spectroscopic techniques such as IR and UV-Vis are instrumental in confirming coordination and elucidating the geometry of the complexes, while X-ray crystallography offers definitive structural information. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of these promising compounds, which hold potential for advancements in various fields of chemistry and drug development.

References

Benchmarking the efficiency of N-Benzyldiethanolamine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of N-Benzyldiethanolamine is a critical consideration in various chemical applications, including its use as a precursor in the manufacturing of pharmaceuticals and as a corrosion inhibitor. This guide provides an objective comparison of the primary methods for synthesizing this compound, supported by experimental data to inform methodological choices. The key synthesis routes evaluated are N-alkylation of diethanolamine, reaction of benzylamine with ethylene oxide, and reductive amination of benzaldehyde.

Performance Comparison of Synthesis Methods

The selection of a synthesis method for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the quantitative data for the three primary synthesis routes.

ParameterMethod 1: N-AlkylationMethod 2: Ethoxylation of BenzylamineMethod 3: Reductive Amination
Starting Materials Diethanolamine, Benzyl ChlorideBenzylamine, Ethylene OxideBenzaldehyde, Diethanolamine
Key Reagents/Catalyst Sodium Carbonate-Copper Chromite Catalyst, H₂
Reaction Temperature 30°C50-80°C140°C
Reaction Time 20-22 hoursNot Specified1 hour
Typical Yield High (exact % not specified)Not Specified~40%
Purity (post-purification) >98%>98%>98%
Key Advantages Industrially common, straightforward procedure.High atom economy.Utilizes readily available starting materials.
Key Disadvantages Long reaction time.Requires handling of gaseous ethylene oxide.Lower yield compared to other methods.

Visualizing the Synthetic Pathways

The logical workflow for selecting an appropriate synthesis method for this compound is depicted below. This process involves evaluating the different synthetic routes based on key performance indicators.

Synthesis_Comparison_Workflow cluster_methods Synthesis Method Evaluation cluster_params Performance Metrics Method1 Method 1: N-Alkylation Yield Yield Method1->Yield Time Reaction Time Method1->Time Temp Reaction Temp Method1->Temp Purity Purity Method1->Purity Cost Reagent Cost Method1->Cost Method2 Method 2: Ethoxylation Method2->Yield Method2->Time Method2->Temp Method2->Purity Method2->Cost Method3 Method 3: Reductive Amination Method3->Yield Method3->Time Method3->Temp Method3->Purity Method3->Cost Decision Optimal Method Selection Yield->Decision Time->Decision Temp->Decision Purity->Decision Cost->Decision N_Alkylation_Workflow Reactants Diethanolamine Benzyl Chloride Sodium Carbonate Reaction Stir at 30°C for 20-22 hrs Reactants->Reaction Solvent Methylene Dichloride Solvent->Reaction Filtration Filter NaCl Reaction->Filtration Distillation Solvent Removal Filtration->Distillation Drying Vacuum Drying Distillation->Drying Product This compound Drying->Product Reductive_Amination_Workflow Reactants Benzaldehyde Diethanolamine Reaction Autoclave at 140°C 50 atm H₂ for 1 hr Reactants->Reaction Catalyst Copper Chromite Catalyst->Reaction Separation Catalyst Separation (Centrifugation) Reaction->Separation Purification Vacuum Distillation Separation->Purification Product This compound Purification->Product

Differentiating N-Benzyldiethanolamine from its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of closely related isomers is a critical task in chemical research and drug development. N-Benzyldiethanolamine and its isomers, such as 2-([2-hydroxyethyl][phenyl]amino)ethan-1-ol (N-Phenyldiethanolamine), possess the same molecular formula and mass, making their differentiation by mass spectrometry alone challenging. This guide provides a comprehensive comparison of this compound and N-Phenyldiethanolamine using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The key to distinguishing these isomers lies in the unique electronic environments of their constituent atoms, which manifest as distinct signals in their respective spectra. Below is a summary of the expected and reported spectroscopic data for this compound and N-Phenyldiethanolamine.

Table 1: ¹H NMR Spectral Data Comparison

Assignment This compound N-Phenyldiethanolamine
Aromatic-H~7.2-7.4 ppm (m, 5H)~6.7-7.2 ppm (m, 5H)
Benzyl CH₂~3.6 ppm (s, 2H)-
N-CH₂ (ethanol)~2.6 ppm (t, 4H)~3.5 ppm (t, 4H)
O-CH₂ (ethanol)~3.5 ppm (t, 4H)~3.7 ppm (t, 4H)
OHVariable (br s, 2H)Variable (br s, 2H)

Table 2: ¹³C NMR Spectral Data Comparison

Assignment This compound (Predicted) N-Phenyldiethanolamine
Aromatic C (quaternary)~139 ppm~148 ppm
Aromatic C-H~127-129 ppm~113, 118, 129 ppm
Benzyl CH₂~59 ppm-
N-CH₂ (ethanol)~55 ppm~53 ppm
O-CH₂ (ethanol)~60 ppm~61 ppm

Table 3: IR Spectral Data Comparison

Functional Group This compound N-Phenyldiethanolamine
O-H Stretch (alcohol)Broad, ~3300-3400 cm⁻¹Broad, ~3300-3400 cm⁻¹
C-H Stretch (aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H Stretch (aliphatic)~2800-3000 cm⁻¹~2800-3000 cm⁻¹
C-N Stretch~1150-1250 cm⁻¹~1150-1250 cm⁻¹
C-O Stretch (alcohol)~1050 cm⁻¹~1050 cm⁻¹

Table 4: Mass Spectrometry Data Comparison

Fragmentation Ion This compound N-Phenyldiethanolamine
Molecular Ion [M]⁺m/z 195m/z 181
[M-H₂O]⁺m/z 177m/z 163
[M-CH₂OH]⁺m/z 164-
Benzyl Cation [C₇H₇]⁺m/z 91 (prominent)-
Phenyl Cation [C₆H₅]⁺-m/z 77
Tropylium Ion [C₇H₇]⁺m/z 91-
[C₆H₅N(CH₂CH₂OH)]⁺-m/z 136

Experimental Protocols

Standard spectroscopic techniques are employed to acquire the data necessary for differentiating these isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. Standard acquisition parameters for each nucleus should be used. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Obtain a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet. Then, acquire the sample spectrum.

  • Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via an appropriate inlet system, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Employ a suitable ionization technique. Electron ionization (EI) is a common method that provides detailed fragmentation patterns.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Key Differentiators

The structural and analytical differences can be visualized to aid in understanding the basis of their spectroscopic distinction.

G Isomer Differentiation Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown Unknown Isomer (this compound or N-Phenyldiethanolamine) NMR ¹H & ¹³C NMR Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Fragmentation Patterns (m/z 91 vs. m/z 77) MS->MS_Data NBE This compound NMR_Data->NBE NPE N-Phenyldiethanolamine NMR_Data->NPE IR_Data->NBE IR_Data->NPE MS_Data->NBE MS_Data->NPE

Caption: Workflow for Isomer Differentiation.

G Structural Comparison of Isomers NBE This compound C₁₁H₁₇NO₂ N-CH₂-Ph N-(CH₂CH₂OH)₂ Key_Diff_NBE Key Differentiator: Benzylic Protons and Carbons NBE->Key_Diff_NBE Benzyl Group NPE N-Phenyldiethanolamine C₁₀H₁₅NO₂ N-Ph N-(CH₂CH₂OH)₂ Key_Diff_NPE Key Differentiator: Directly Attached Phenyl Ring NPE->Key_Diff_NPE Phenyl Group

Caption: Key Structural Differences.

Conclusion

The differentiation of this compound from its isomer N-Phenyldiethanolamine is readily achievable through a combined spectroscopic approach. The most definitive distinctions are observed in their ¹H NMR and mass spectra. In the ¹H NMR spectrum, the presence of a singlet at approximately 3.6 ppm is characteristic of the benzylic protons in this compound, a feature absent in the spectrum of N-Phenyldiethanolamine. Conversely, the mass spectrum of this compound is dominated by a fragment at m/z 91, corresponding to the stable benzyl cation, whereas the spectrum of N-Phenyldiethanolamine will show a characteristic fragment at m/z 77 for the phenyl cation. While IR and ¹³C NMR spectra provide valuable corroborating evidence, the aforementioned features in ¹H NMR and MS are the most unambiguous identifiers. This guide provides the necessary data and protocols to confidently distinguish between these two closely related compounds.

A Comparative Review of N-Substituted Diethanolamines in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted diethanolamines, a versatile class of tertiary amino alcohols, are integral to a wide array of research and industrial applications. Their unique bifunctional nature, possessing both a tertiary amine and two hydroxyl groups, allows for a diverse range of chemical modifications and applications. This guide provides a comparative analysis of key N-substituted diethanolamines, focusing on their performance in CO2 capture, corrosion inhibition, catalysis, and their emerging roles in drug development. Experimental data is presented to offer a clear, quantitative comparison, alongside detailed methodologies for key experiments.

Physicochemical Properties

The length of the N-alkyl substituent significantly influences the physicochemical properties of diethanolamines, which in turn dictates their suitability for specific applications. A comparison of key properties for N-methyldiethanolamine (MDEA), N-ethyldiethanolamine (EDEA), and N-butyldiethanolamine (BDEA) is summarized below.

PropertyN-Methyldiethanolamine (MDEA)N-Ethyldiethanolamine (EDEA)N-Butyldiethanolamine (BDEA)
Molecular Formula C5H13NO2C6H15NO2C8H19NO2
Molecular Weight 119.16 g/mol [1][2]133.19 g/mol 161.24 g/mol [3]
Boiling Point 247 °C[2]246-252 °C273-275 °C at 741 mmHg
Density 1.04 g/cm³ at 20°C[4]1.015 g/cm³ at 20°C0.97 g/cm³
Viscosity 101 mPa·s at 20°C[4]~50 mPa·s at 20°C1.6 mPa·s at 15°C[5]
pKa 8.528.888.9[5]

Performance in Key Applications

Carbon Dioxide Capture

N-substituted diethanolamines are widely investigated as solvents for the selective removal of CO2 from gas streams, a critical process in industrial gas sweetening and carbon capture technologies. Their tertiary amine structure prevents the formation of stable carbamates, leading to lower energy requirements for regeneration compared to primary and secondary amines like monoethanolamine (MEA) and diethanolamine (DEA).

A comparative study on the performance of various tertiary amines for CO2 capture revealed significant differences in their absorption rates and cyclic capacities. The results are compared with the conventional tertiary amine, MDEA.

Amine (30 wt% aqueous solution)CO2 Absorption Rate (mmol/min)Cyclic CO2 Capacity (mol CO2/mol amine)Heat of Reaction (kJ/mol CO2)
N-Methyldiethanolamine (MDEA) 1.80.45-55
N-Ethyldiethanolamine (EDEA) 2.10.50-52
1-Dimethylamino-2-propanol (1DMA2P) 2.50.55-60
N,N-Dimethylethanolamine (DMEA) 2.30.48-58

Data adapted from a comparative study on tertiary amine absorbents.

The data indicates that N-ethyldiethanolamine (EDEA) exhibits a higher CO2 absorption rate and cyclic capacity with a lower heat of reaction compared to MDEA, making it a potentially more efficient solvent for CO2 capture.

Corrosion Inhibition

The ability of N-substituted diethanolamines to form protective films on metal surfaces makes them effective corrosion inhibitors, particularly in acidic environments encountered in oil and gas production. A comparative evaluation of dicyclohexylamine and N-methyldiethanolamine (MDEA) as volatile corrosion inhibitors for API X80 carbon steel in a CO2-saturated aqueous solution demonstrated their differing efficiencies with changing temperatures.

InhibitorTemperature (°C)Corrosion Inhibition Efficiency (%)
Dicyclohexylamine 2039.61
3534.03
4513.98
N-Methyldiethanolamine (MDEA) 2034.53
3515.30
456.26

Data sourced from a study on volatile corrosion inhibitors for top of line corrosion.[6]

Dicyclohexylamine was found to be a more effective volatile corrosion inhibitor than MDEA at lower temperatures, with its performance decreasing as the temperature increased.[6] MDEA also showed a decline in inhibition efficiency with rising temperature.[6]

Catalysis

N-substituted diethanolamines, particularly MDEA, are utilized as catalysts in various chemical transformations, including the production of polyurethane foams and epoxy resins.[4][7] Their tertiary amine functionality acts as a base catalyst, while the hydroxyl groups can participate in or influence the reaction environment. In polyurethane foam production, the balance between the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions is crucial, and amine catalysts play a key role in controlling this balance.[8]

While extensive direct comparative studies on the catalytic efficiency of different N-substituted diethanolamines are limited, the reactivity is generally correlated with the basicity and steric hindrance of the amine. Higher basicity and less steric hindrance around the nitrogen atom typically lead to higher catalytic activity.[9]

Applications in Drug Development and Biological Activity

N-substituted diethanolamines and their derivatives are gaining attention in medicinal chemistry. Their versatile scaffold allows for the synthesis of compounds with a range of biological activities.

A significant area of research is the investigation of their potential toxicity and mechanisms of action at the cellular level. For instance, diethanolamine (DEA) has been shown to induce apoptosis in the fetal mouse hippocampus.[10] This effect is linked to a decrease in neural progenitor cell mitosis and an increase in programmed cell death.[10]

The following diagram illustrates a potential signaling pathway for DEA-induced apoptosis, based on the activation of caspases, which are key mediators of apoptosis.

DEA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes DEA DEA DEA_effect Diethanolamine (DEA) Exposure DEA->DEA_effect Cell_Stress Cellular Stress DEA_effect->Cell_Stress Progenitor_Mitosis Decreased Neural Progenitor Cell Mitosis DEA_effect->Progenitor_Mitosis Mitochondria Mitochondria Cell_Stress->Mitochondria releases Cytochrome c Caspase9 Caspase-9 (Initiator Caspase) Mitochondria->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed pathway for Diethanolamine (DEA)-induced apoptosis.

Experimental Protocols

Synthesis of N-Ethyldiethanolamine

This protocol describes a general method for the N-alkylation of diethanolamine.

Materials:

  • Diethanolamine

  • Diethyl sulfate

  • Sodium carbonate monohydrate

  • Water

  • Ethanol (optional, as solvent)

  • Reaction vessel with agitation and temperature control

Procedure:

  • Charge the reaction vessel with diethanolamine.

  • Prepare an aqueous solution of sodium carbonate.

  • Separately, prepare a stream of diethyl sulfate.

  • Simultaneously and gradually add the diethyl sulfate and the aqueous sodium carbonate solution to the diethanolamine in the reaction vessel with constant agitation.

  • Maintain the reaction temperature between 20°C and 92°C. The initial addition is typically carried out at a lower temperature (e.g., 20-33°C) and then raised to complete the reaction (e.g., up to 92°C).

  • After the addition is complete, continue to process the reaction mixture at the elevated temperature for a set period, for example, 2 hours.

  • Upon completion, the N-ethyldiethanolamine can be isolated and purified by distillation. A yield of approximately 90.5% can be expected.[11]

The following diagram illustrates the general workflow for the synthesis of N-substituted diethanolamines.

Synthesis_Workflow Start Start Reactants Diethanolamine, Alkylating Agent, Base (e.g., Na2CO3) Start->Reactants Reaction Reaction under controlled temperature and agitation Reactants->Reaction Isolation Isolation of crude product Reaction->Isolation Purification Purification (e.g., Distillation) Isolation->Purification Product N-Substituted Diethanolamine Purification->Product

Caption: General workflow for the synthesis of N-substituted diethanolamines.

Corrosion Inhibition Efficiency Measurement (Potentiodynamic Polarization)

This method is used to evaluate the effectiveness of corrosion inhibitors.

Materials and Equipment:

  • Working electrode (e.g., API X80 carbon steel)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum)

  • Potentiostat

  • Corrosion cell

  • Corrosive medium (e.g., CO2-saturated aqueous solution with 1% NaCl and 200 ppm acetic acid)

  • Inhibitor (e.g., MDEA)

Procedure:

  • Prepare the surface of the working electrode by polishing with silicon carbide papers of decreasing grit size, followed by rinsing with distilled water and ethanol, and then drying.

  • Prepare the corrosive electrolyte solution.

  • Assemble the three-electrode system in the corrosion cell containing the electrolyte.

  • Allow the system to stabilize by measuring the open circuit potential (OCP) for a defined period (e.g., 1 hour).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Repeat the experiment with the addition of the desired concentration of the N-substituted diethanolamine inhibitor to the electrolyte.

  • Determine the corrosion current density (Icorr) by extrapolating the Tafel plots to the corrosion potential (Ecorr).

  • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100 where Icorr_blank is the corrosion current density without the inhibitor and Icorr_inhibitor is the corrosion current density with the inhibitor.

This comparative guide highlights the diverse applications and performance characteristics of N-substituted diethanolamines. The choice of the specific derivative is highly dependent on the intended application, with factors such as the length of the N-alkyl chain significantly influencing properties and efficacy. Further research into the biological activities and mechanisms of action of these compounds is warranted to explore their full potential in drug development and to better understand their toxicological profiles.

References

Safety Operating Guide

Proper Disposal of N-Benzyldiethanolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Benzyldiethanolamine, tailored for researchers, scientists, and professionals in drug development.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to the following procedures is crucial to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use splash goggles or safety glasses. A face shield may be necessary if there is a risk of splashing.[1]

  • Lab Coat: A standard lab coat is required to protect clothing.

  • Respiratory Protection: If vapors or aerosols are likely to be generated, a vapor respirator should be used.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a hazardous waste and should not be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in pure form, a solution, or mixed with other chemicals.

  • Segregate from Incompatible Materials: It is critical to keep this compound waste separate from incompatible substances such as acids, acid chlorides, chloroformates, and strong oxidizing agents to prevent hazardous reactions.[2]

Step 2: Containerization and Labeling

  • Use a Dedicated and Compatible Waste Container: The container must be in good condition, free from leaks, and made of a material compatible with amines.

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste: this compound". The label should also include the chemical formula (C₁₁H₁₇NO₂) and identify any other components in the waste mixture. Ensure the container is kept tightly sealed to prevent the release of vapors.

Step 3: Storage

  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.

Step 4: Professional Disposal

  • Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport chemical waste safely and in compliance with all regulations.

  • Documentation: Maintain detailed records of the waste disposal, including the quantity, date, and the name of the disposal company, as required by regulations.

Spill Management: In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation. Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials. Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₇NO₂[1]
CAS Number 101-32-6[1]
Hazard Classifications - Skin Irritation (Category 2) - Serious Eye Irritation (Category 2) - Specific target organ toxicity – single exposure (Category 3), Respiratory system[1][2]
Incompatible Materials Acids, Acid chlorides, Chloroformates, Strong oxidizing agents[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Characterize and identify all components of the waste mixture. B->C Yes D Segregate from incompatible materials (acids, oxidizers). B->D No C->D E Containerize in a labeled, compatible, and sealed container. D->E F Store in a designated cool, dry, and well-ventilated satellite accumulation area. E->F G Contact Environmental Health & Safety (EHS) or a licensed hazardous waste contractor for pickup. F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Benzyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Benzyldiethanolamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment.

This compound is recognized as a compound that can cause significant skin and eye irritation.[1][2] Proper personal protective equipment (PPE) and handling procedures are paramount to mitigate risks of exposure. This guide offers detailed, step-by-step instructions for safe operations and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and aerosols, preventing serious eye irritation.[1]
Hand Protection Nitrile or Butyl rubber gloves.Provides a protective barrier against skin contact, which can cause irritation.[3][4]
Body Protection A standard laboratory coat.Protects clothing and underlying skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A vapor respirator is recommended if aerosols or mists are generated.Minimizes the risk of respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for minimizing exposure and ensuring safety.

Preparation and Handling
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.[1][2]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating or agitating the substance.

  • Don Appropriate PPE: Before handling the chemical, put on all recommended PPE as outlined in the table above.

  • Inspect Containers: Check for any damage or leaks in the container before use.

  • Dispensing: Carefully dispense the required amount, avoiding splashes. Use a funnel for transfers between containers.

  • Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, acids, and acid chlorides.[5][6]

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Additional PPE: If not already wearing them, don a vapor respirator and chemical-resistant outerwear.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2] Do not use combustible materials like paper towels to absorb the initial spill.

  • Absorb and Collect: Cover the spill with the absorbent material, working from the outside in to prevent spreading. Once fully absorbed, carefully scoop the material into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and place them in the same waste container.

  • Dispose of Waste: The sealed container with the spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials.

  • Contaminated PPE: All disposable PPE that has come into contact with this compound, such as gloves and absorbent pads, should be collected in the designated waste container.

Disposal Procedure
  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2] Do not attempt to dispose of this compound down the drain.

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Inspect Container prep3->handle1 handle2 Dispense Carefully handle1->handle2 handle3 Use in Hood handle2->handle3 spill1 Evacuate & Alert handle2->spill1 Spill Occurs disp1 Segregate Waste handle3->disp1 disp2 Label Container disp1->disp2 disp3 Store Safely disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4 spill2 Contain Spill spill1->spill2 spill3 Absorb & Collect spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill5 Dispose as Hazardous spill4->spill5

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.